5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Description
BenchChem offers high-quality 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAMRBVRNCRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis strategies, and reactivity, with a particular focus on its potential as a versatile building block in the development of novel therapeutics. Detailed experimental protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, underpinned by an understanding of the mechanistic principles that govern these transformations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. The introduction of a bromine atom at the 5-position and a cyclopropylmethyl group at the N-1 position of the 2-pyridone ring system, as seen in 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, offers a strategic combination of functionalities. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropylmethyl group can enhance metabolic stability and modulate lipophilicity, properties that are critical in optimizing the pharmacokinetic profiles of drug candidates.
This guide will explore the fundamental chemical and physical characteristics of this compound, providing a solid foundation for its application in synthetic and medicinal chemistry programs.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrNO | [2][3] |
| Molecular Weight | 228.09 g/mol | [2][3] |
| CAS Number | 1114573-41-9 | [2][3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water (predicted). | - |
| logP (predicted) | 2.02 | [2] |
Synthesis and Characterization
While a specific, detailed synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from the general synthesis of N-substituted 2-pyridones. A likely approach involves the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base.
Diagram: Plausible Synthetic Route
Caption: A potential synthetic pathway to the target compound.
Spectroscopic Characterization (Predicted)
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropylmethyl group and the pyridinone ring protons. The protons on the cyclopropyl ring will appear in the upfield region (typically 0.2-1.2 ppm), with the methylene protons of the cyclopropylmethyl group appearing as a doublet. The protons on the pyridinone ring will be in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns dictated by their coupling constants.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the pyridinone ring (around 160-170 ppm), the carbons of the pyridinone ring (100-150 ppm), the methylene carbon of the cyclopropylmethyl group, and the carbons of the cyclopropyl ring.
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the 2-pyridone ring, typically observed in the range of 1650-1690 cm⁻¹. Other significant peaks will correspond to C-H, C=C, and C-N stretching and bending vibrations.
3.1.4. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group and other characteristic cleavages of the pyridinone ring.
Reactivity and Synthetic Utility
The bromine atom at the 5-position of the pyridinone ring is the key to the synthetic versatility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[4] 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with a diverse range of primary and secondary amines, providing access to a library of 5-amino-substituted pyridinone derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the arylamine motif in pharmaceuticals.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step methodologies for the functionalization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.
Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 5-aryl-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Add degassed water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
While specific biological activity data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not widely published, its structural motifs suggest significant potential in drug discovery. The 2-pyridone core is found in numerous compounds with a broad range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The cyclopropyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability and binding affinity.[7]
The ability to readily diversify the 5-position of the pyridinone ring through cross-coupling reactions makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening. The resulting derivatives can be evaluated for their activity against a wide range of biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromo handle and a metabolically favorable cyclopropylmethyl group on a privileged 2-pyridone scaffold provides a powerful platform for the synthesis of novel and diverse molecular entities. The reliable and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the rapid elaboration of this core structure, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising compound in their drug development endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a novel pyridinone derivative with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide the underlying scientific rationale for the selection of analytical methods and to detail robust, self-validating experimental protocols. While specific experimental values for this compound are not widely published, this guide will equip the reader with the necessary framework to generate and interpret high-quality data.
Molecular Structure and Basic Properties
The foundational step in characterizing any new chemical entity is to confirm its identity and basic molecular properties.
Molecular Formula: C₉H₁₀BrNO[1]
Molecular Weight: 228.086 g/mol [1]
Structure:
Caption: 2D structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Table 1: Summary of Basic Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | Molbase[1] |
| Molecular Weight | 228.086 g/mol | Molbase[1] |
| Exact Mass | 226.995 g/mol | Molbase[1] |
| Predicted LogP | 2.0208 | Molbase[1] |
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.
Causality of Experimental Choice
The capillary melting point method is selected for its precision, small sample requirement, and the ability to visually observe the melting process. This visual confirmation is crucial for identifying phenomena such as decomposition or sublimation that might otherwise be misinterpreted by automated systems.
Experimental Protocol: Capillary Melting Point Determination
Objective: To determine the melting range of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (crystalline solid)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to estimate the approximate melting point.
-
Accurate Determination: A fresh capillary is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is the melting point.
-
Validation: The procedure is repeated at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a potential drug candidate in both aqueous and organic media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Causality of Experimental Choice
The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium concentration of the solute in a saturated solution. This method provides a true representation of the compound's intrinsic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
Objective: To determine the thermodynamic solubility of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in various solvents.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
-
Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, and relevant organic solvents (e.g., ethanol, DMSO).
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting slurry is centrifuged at high speed to pellet the excess solid.
-
Sample Analysis: A known volume of the supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Quantification: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identifying functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic connectivity of a molecule. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule's hydrogen environment, while ¹³C NMR identifies all unique carbon atoms.
Expected ¹H NMR Spectral Features:
-
Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.3-1.2 ppm).
-
Methylidene Protons (-CH₂-): A doublet adjacent to the cyclopropyl group.
-
Pyridinone Ring Protons: Distinct signals in the aromatic region (approx. 6.0-8.5 ppm), with coupling patterns indicative of their relative positions on the ring.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the cyclopropyl and methylidene carbons in the aliphatic region.
-
Signals for the carbons of the pyridinone ring in the aromatic and downfield regions, including a characteristic signal for the carbonyl carbon (C=O) at approximately 160-170 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Choice: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands:
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the pyridinone carbonyl group.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Causality of Experimental Choice: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), makes MS a particularly powerful tool for confirming the presence of this halogen.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ions containing ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the cyclopropylmethyl group, the bromine atom, and/or carbon monoxide from the pyridinone ring.
Chromatographic Purity
Causality of Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of a compound. By separating the target compound from any impurities, it allows for accurate quantification of purity, which is essential for reliable biological and physicochemical testing.
Experimental Protocol: Reverse-Phase HPLC Purity Assessment
Objective: To determine the purity of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
Procedure:
-
Method Development: A gradient elution method is typically developed, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase (e.g., acetonitrile). This ensures the elution of compounds with a wide range of polarities.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded at a wavelength where the compound has strong UV absorbance.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The comprehensive physicochemical characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The methodologies described herein are robust, grounded in established scientific principles, and designed to generate high-quality, reproducible data. By understanding and applying these techniques, researchers can build a solid foundation for the further development of this and other novel chemical entities.
References
-
Molbase. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]
Sources
An In-depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
CAS Number: 1114573-41-9
Introduction
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a substituted pyridinone derivative of significant interest to the fields of medicinal chemistry and drug discovery. The presence of a bromine atom at the 5-position, a cyclopropylmethyl group at the N-1 position, and the inherent reactivity of the dihydropyridinone core make this molecule a versatile scaffold and a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in pharmaceutical research, grounded in established chemical principles and data from analogous structures.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 1114573-41-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.086 g/mol | [1] |
| Monoisotopic Mass | 226.99458 Da | [5] |
| Appearance | Expected to be a solid | N/A |
| Purity | Commercially available up to 98% | [2] |
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropylmethyl group (multiplets in the 0.2-1.2 ppm range and a doublet for the methylene protons adjacent to the nitrogen). The protons on the pyridinone ring would appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the bromine atom and the carbonyl group.
-
¹³C NMR Spectroscopy: The carbon NMR would display signals for the cyclopropyl and methylene carbons at high field, and the sp² hybridized carbons of the pyridinone ring at lower field, including the carbonyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]
Proposed Synthesis Protocol
A definitive, peer-reviewed synthesis protocol for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not currently available in the literature. However, based on established methodologies for the synthesis of related N-alkylated and brominated pyridinones, a plausible two-step synthetic route is proposed. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Step 1: N-Alkylation of 5-Bromo-2-hydroxypyridine
The initial step involves the N-alkylation of commercially available 5-bromo-2-hydroxypyridine with (bromomethyl)cyclopropane. This is a standard Williamson ether synthesis-like reaction, adapted for N-alkylation.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 5-bromo-2-hydroxypyridine.
Detailed Methodology:
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinoxide anion.
-
Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Causality of Experimental Choices: The choice of a polar aprotic solvent is to ensure the solubility of the reagents and to facilitate the SN2 reaction. The base is crucial for deprotonating the hydroxyl group of the pyridinone, making it a more potent nucleophile. Post-reaction workup is standard for isolating a neutral organic product from a reaction mixture containing inorganic salts.
Step 2: Characterization
The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The obtained data should be compared with the predicted profile.
Potential Applications in Drug Discovery
While specific biological activities for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.
-
Scaffold for Library Synthesis: The brominated pyridinone core is an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Bioisostere for Carboxylic Acids and Amides: The pyridinone ring can act as a bioisosteric replacement for carboxylic acids or amides, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.
-
Potential as an EP4 Receptor Antagonist: The cyclopropylmethyl group is found in some compounds targeting the EP4 receptor, which is implicated in inflammation and cancer.[6][7][8] Further investigation could explore the potential of this molecule as an EP4 antagonist.
-
Intermediate for Agrochemicals and Pharmaceuticals: Brominated heterocyclic compounds are key intermediates in the synthesis of a wide range of agrochemicals and active pharmaceutical ingredients.[9]
Logical Relationship: From Intermediate to Drug Candidate
Caption: The role of the title compound as a key starting material in a drug discovery workflow.
Safety and Handling
Based on safety data sheets for structurally related compounds, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]
-
In case of exposure:
-
Skin contact: Wash off with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.
-
Conclusion
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a chemical entity with considerable potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. While detailed experimental data on its synthesis and biological activity are yet to be published, this guide provides a solid foundation for researchers working with this compound, based on established chemical principles and data from analogous structures. Its versatile chemical nature, particularly the presence of a bromine handle for cross-coupling reactions, makes it a valuable tool for the exploration of new chemical space in the quest for new therapeutic agents.
References
-
MOLBASE. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]
-
PubChem. 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one. [Link]
-
PubChemLite. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]
-
Chemspace. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyrimidin-2-one. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
International Laboratory USA. 5-BROMO-1-(CYCLOPROPYLMETHYL)PYRIDIN-2(1H)-ONE. [Link]
-
ResearchGate. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
-
PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
- 3. 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | 1114573-41-9 [chemicalbook.com]
- 4. International Laboratory USA [intlab.org]
- 5. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcgls.com [tcgls.com]
- 9. Page loading... [guidechem.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Structure Elucidation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Abstract
This comprehensive technical guide provides a detailed, multi-technique approach for the definitive structure elucidation of the novel heterocyclic compound, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar N-substituted pyridinone derivatives. This document emphasizes the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section provides not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating and scientifically rigorous elucidation process.
Introduction: The Significance of Structural Verification
The compound 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C₉H₁₀BrNO) is a substituted pyridinone.[1][2] The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules.[3] The introduction of a bromine atom and a cyclopropylmethyl group to the core structure can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development pipeline.
This guide will walk through a logical and efficient workflow for confirming the identity and connectivity of this molecule, starting from the foundational molecular formula confirmation to the detailed mapping of its atomic framework.
Foundational Analysis: Mass Spectrometry
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a newly synthesized compound.[4] For a halogenated compound like 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, MS provides a characteristic isotopic pattern that is highly informative.
Expected Mass Spectrum and Isotopic Pattern
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][6] This results in a distinctive M+2 peak in the mass spectrum, where the molecular ion peak (M⁺) and the peak at two mass units higher (M+2) will have nearly equal intensities. This pattern is a hallmark of a monobrominated compound.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₀BrNO | --- |
| Monoisotopic Mass | 226.995 g/mol | Calculated for C₉H₁₀⁷⁹BrNO |
| M+ Peak (m/z) | 226.995 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| M+2 Peak (m/z) | 228.993 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Intensity Ratio (M+:M+2) | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5][6] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A high-resolution mass spectrum is crucial for confirming the elemental composition.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peaks (M⁺ and M+2).
-
Verify the ~1:1 intensity ratio of the isotopic peaks.
-
Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement of the M⁺ peak. The calculated formula should match C₉H₁₀BrNO.
-
Core Structural Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the complete atomic connectivity.
Predicted ¹H and ¹³C NMR Spectral Features
Based on the structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, we can predict the key features of its NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Position | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridinone Ring | ||||
| 3 | -CH= | ~6.5-7.0 (d) | ~110-120 | Olefinic proton adjacent to a carbonyl group. |
| 4 | -CH= | ~7.0-7.5 (dd) | ~130-140 | Olefinic proton coupled to protons at positions 3 and 6. |
| 6 | -CH= | ~7.5-8.0 (d) | ~140-150 | Olefinic proton deshielded by the adjacent nitrogen and bromine. |
| 2 | -C=O | --- | ~160-170 | Carbonyl carbon. |
| 5 | -C-Br | --- | ~100-110 | Carbon directly attached to bromine. |
| Cyclopropylmethyl Group | ||||
| Methylene | -CH₂- | ~3.8-4.2 (d) | ~50-60 | Methylene group attached to the nitrogen atom. |
| Methine | -CH- | ~1.0-1.5 (m) | ~10-20 | Methine proton of the cyclopropyl ring. |
| Methylene | -CH₂- (ring) | ~0.3-0.8 (m) | ~5-15 | Diastereotopic methylene protons of the cyclopropyl ring. |
Experimental Protocols: NMR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
Structure Elucidation Workflow using NMR Data
The following diagram illustrates the logical workflow for piecing together the molecular structure from the NMR data.
Caption: Workflow for NMR-based structure elucidation.
Functional Group Identification: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected FT-IR Absorption Bands
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | C-H (olefinic) | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1650-1690 | C=O (amide) | Stretching |
| ~1600-1550 | C=C (aromatic/olefinic) | Stretching |
| ~1300-1000 | C-N | Stretching |
| ~600-500 | C-Br | Stretching |
Experimental Protocol: FT-IR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[10]
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the expected functional groups as listed in Table 3. The presence of a strong carbonyl peak and olefinic C-H stretches would be key indicators.
-
Definitive 3D Structure: X-ray Crystallography (Optional but Conclusive)
While the combination of MS and NMR is generally sufficient for structure elucidation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX).[12] Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion: A Synergistic Approach
The structure elucidation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the detailed connectivity map of the molecule. Finally, X-ray crystallography can offer absolute confirmation of the three-dimensional structure. By following the protocols and logical workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.
References
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. MOLBASE. Available at: [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
-
The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available at: [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available at: [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. PubChemLite. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
-
Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]
-
(PDF) Structural Diversity in Substituted Pyridinium Halocuprates(II). ResearchGate. Available at: [Link]
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. ACS Publications. Available at: [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: An In-depth Technical Analysis
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and scientists a comprehensive reference for its structural elucidation. By integrating predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data with established experimental protocols, this document serves as a practical tool for the unambiguous identification and characterization of this molecule.
The structural complexity and potential for isomeric variations necessitate a multi-faceted analytical approach. Herein, we delve into the theoretical underpinnings of each spectroscopic technique, presenting predicted data as a baseline for experimental verification. The causality behind spectral features is explained, providing a deeper understanding of the molecule's electronic and vibrational properties. This guide is structured to empower researchers to not only confirm the identity of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one but also to apply these principles to the broader class of substituted pyridinones.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following molecular structure and atom numbering scheme for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one will be utilized.
Caption: Molecular structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one provide a detailed roadmap for its structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the pyridinone ring protons and the cyclopropylmethyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | ~ 6.5 - 7.0 | d | ~ 2 - 3 |
| H4 | ~ 7.5 - 8.0 | dd | ~ 2 - 3, ~ 8 - 9 |
| H6 | ~ 6.2 - 6.7 | d | ~ 8 - 9 |
| H7 (CH₂) | ~ 3.8 - 4.2 | d | ~ 7 |
| H8 (CH) | ~ 1.0 - 1.5 | m | - |
| H9, H10 (CH₂) | ~ 0.4 - 0.8 | m | - |
| H11, H12 (CH₂) | ~ 0.2 - 0.6 | m | - |
Interpretation of ¹H NMR Spectrum:
-
Pyridinone Ring Protons (H3, H4, H6): The protons on the dihydropyridinone ring are expected to appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effects of the electronegative nitrogen and oxygen atoms, as well as the ring currents. The observed splitting patterns (doublet and doublet of doublets) will be crucial for assigning their specific positions.
-
Cyclopropylmethyl Protons (H7, H8, H9, H10, H11, H12): The methylene protons adjacent to the nitrogen (H7) are expected to be downfield relative to typical alkyl protons due to the influence of the nitrogen atom. The methine (H8) and methylene (H9, H10, H11, H12) protons of the cyclopropyl group will appear in the upfield region (δ 0.2-1.5 ppm), which is characteristic of strained ring systems. The complex multiplicity of these signals arises from geminal and vicinal couplings.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~ 160 - 165 |
| C5 (C-Br) | ~ 95 - 105 |
| C4 | ~ 140 - 145 |
| C6 | ~ 120 - 125 |
| C3 | ~ 105 - 110 |
| C7 (CH₂) | ~ 50 - 55 |
| C8 (CH) | ~ 10 - 15 |
| C9, C10 (CH₂) | ~ 3 - 8 |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (C2): The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal (δ 160-165 ppm), a characteristic chemical shift for amide-like carbonyl groups.
-
Pyridinone Ring Carbons (C3, C4, C5, C6): The olefinic carbons of the ring will appear in the range of δ 95-145 ppm. The carbon bearing the bromine atom (C5) is expected to be at a relatively lower field due to the halogen's electronegativity.
-
Cyclopropylmethyl Carbons (C7, C8, C9, C10): The methylene carbon attached to the nitrogen (C7) will be in the mid-field region (δ 50-55 ppm). The carbons of the cyclopropyl ring (C8, C9, C10) will be significantly shielded, appearing at very high field (δ 3-15 ppm), a hallmark of three-membered rings.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To get around the problem of overwhelming solvent proton signals, special NMR solvents where all protons have been replaced by deuterium are used.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can degrade spectral quality.[3]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a pulse sequence with a sufficient relaxation delay to ensure accurate integration, if quantitative data is desired.[4]
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 228.0019 / 230.0000 | Protonated molecular ion (isotopic pattern for Br) |
| [M+Na]⁺ | 250.9838 / 252.9819 | Sodiated molecular ion (isotopic pattern for Br) |
| [M-C₃H₅]⁺ | 186.9603 / 188.9584 | Loss of cyclopropyl group |
| [M-C₄H₇]⁺ | 172.9447 / 174.9428 | Loss of cyclopropylmethyl group |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), is expected. The exact mass measurement of these ions can confirm the elemental composition of the molecule.
-
Fragmentation Pattern: The fragmentation of pyridinones is influenced by the substituents and the ring structure. Common fragmentation pathways for N-alkylated pyridinones involve the cleavage of the N-alkyl bond. For 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the loss of the cyclopropylmethyl group (C₄H₇) or the cyclopropyl radical (C₃H₅) are plausible fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6]
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated ([M+H]⁺) and other adducted molecular ions.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern.
-
Interpret the fragmentation pattern to gain insights into the molecular structure.
-
Caption: Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| C=C stretch (alkene) | 1600 - 1640 | Medium |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | Medium |
Interpretation of IR Spectrum:
-
Carbonyl Absorption: The most prominent feature in the IR spectrum is expected to be a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the amide C=O group.
-
Alkene and Aromatic-like Absorptions: The C=C stretching vibrations of the dihydropyridinone ring are expected to appear in the 1600-1640 cm⁻¹ region.
-
C-H Stretching: The spectrum will show C-H stretching vibrations for both the sp² hybridized carbons of the ring (3000-3100 cm⁻¹) and the sp³ hybridized carbons of the cyclopropylmethyl group (2850-3000 cm⁻¹).
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-N and C-Br stretches, which are characteristic of the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.[8]
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[9]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum.[7]
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Caption: General workflow for acquiring an IR spectrum.
Conclusion
The comprehensive spectral analysis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, integrating predicted NMR, MS, and IR data, provides a robust framework for its structural elucidation. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The methodologies and analytical reasoning presented herein are not only applicable to the target compound but also serve as a foundational guide for the characterization of other novel heterocyclic compounds. The convergence of these spectroscopic techniques ensures a high degree of confidence in the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.
References
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Scribd. Experiment 1 Instructions. [Link]
-
Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
Bruker. 13-C NMR Protocol for beginners AV-400. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
Mustansiriyah University. College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. [Link]
-
Wikipedia. Mass spectrometry. [Link]
-
National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
Emerald Cloud Lab. ExperimentMassSpectrometry Documentation. [Link]
-
ACS Publications. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
Quora. What is the process involved in performing a mass spectrometry experiment? [Link]
-
Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]
-
Royal Society of Chemistry. Experimental section General. [Link]
-
Chemistry LibreTexts. 4.3: Mass Spectrometry. [Link]
-
Wikipedia. Infrared spectroscopy. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
University of Canterbury. Infrared Spectroscopy. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
A Comprehensive Technical Guide to the Synthesis of 1-Substituted-5-Bromo-2-Pyridones: Strategies and Mechanistic Insights for Pharmaceutical Research
The 1-substituted-5-bromo-2-pyridone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this valuable class of compounds, focusing on the strategic and mechanistic considerations essential for researchers, scientists, and drug development professionals.
The Strategic Importance of the 5-Bromo-2-Pyridone Core
The bromine atom at the 5-position is not merely a placeholder; it is a strategic functional handle that unlocks a vast chemical space for further molecular elaboration. It serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties.[6] This late-stage functionalization capability is invaluable in the generation of compound libraries for lead optimization.
Part 1: N-Alkylation of 5-Bromo-2-Pyridone: Navigating the N- vs. O-Selectivity Challenge
The alkylation of 5-bromo-2-pyridone is a fundamental transformation that introduces substituents at the nitrogen atom. However, the ambident nucleophilic nature of the pyridone ring, which exists in equilibrium with its 2-hydroxypyridine tautomer, presents a significant challenge: the competition between N-alkylation and O-alkylation.[7][8] The desired outcome is typically N-alkylation to yield the 1-substituted-5-bromo-2-pyridone.
Direct N-Alkylation with Alkyl Halides
Direct alkylation using a base and an alkyl halide is a common approach. The choice of base, solvent, and alkylating agent profoundly influences the N/O selectivity.[9][10]
Mechanistic Considerations:
The reaction proceeds via the deprotonation of 5-bromo-2-pyridone to form the pyridonate anion. This anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. Harder electrophiles (e.g., from alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., from alkyl iodides) favor the softer nitrogen atom. The solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO typically favor N-alkylation.[11]
Experimental Protocol: General Procedure for Direct N-Alkylation
-
To a solution of 5-bromo-2-pyridone (1.0 eq) in anhydrous DMF, add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes or until gas evolution ceases.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation
| Alkylating Agent | Base | Solvent | Predominant Product |
| Benzyl Bromide | K₂CO₃ | DMF | N-Alkylation[12] |
| Methyl Iodide | NaH | THF | Mixture of N- and O-Alkylation |
| Isopropyl Iodide | CsF | DMF | O-Alkylation[7] |
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers an alternative for the N-alkylation of 5-bromo-2-pyridone with primary and secondary alcohols.[13] This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter.[13] However, like direct alkylation, it can also yield a mixture of N- and O-alkylated products.[7][14][15]
Mechanistic Pathway:
The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The pyridone then acts as a nucleophile, attacking the activated alcohol.
Caption: Simplified workflow of the Mitsunobu reaction for pyridone alkylation.
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation
-
To a solution of 5-bromo-2-pyridone (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the N- and O-alkylated products.
Part 2: N-Arylation of 5-Bromo-2-Pyridone: Forging the C-N Bond
The introduction of an aryl or heteroaryl substituent at the nitrogen atom is a key transformation in the synthesis of many biologically active molecules. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[16] Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope, allowing the reaction to proceed under milder conditions.[17][18]
Mechanistic Insights:
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the pyridonate anion and subsequent reductive elimination to form the N-arylated product.
Caption: Catalytic cycle for the copper-catalyzed N-arylation of 2-pyridones.
A particularly mild and efficient method involves the use of diaryliodonium salts as the arylating agent in the presence of a copper catalyst.[19][20][21][22] This approach often proceeds at room temperature with high yields.[22]
Experimental Protocol: Copper-Catalyzed N-Arylation with a Diaryliodonium Salt [22]
-
To a mixture of 5-bromo-2-pyridone (1.0 eq) and the diaryliodonium salt (1.1 eq) in toluene, add CuCl (10 mol%) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Table 2: Comparison of Copper-Catalyzed N-Arylation Methods
| Arylating Agent | Catalyst System | Temperature | Key Advantages |
| Aryl Halide | CuI / Ligand | High Temp. | Readily available arylating agents.[16] |
| Arylboronic Acid | Cu(OAc)₂ / Base | Moderate Temp. | Good functional group tolerance.[23] |
| Diaryliodonium Salt | CuCl / Base | Room Temp. | Mild conditions, rapid reaction.[19][22] |
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[24][25] It is widely used for the N-arylation of a broad range of amines, including pyridones.[26] The choice of palladium precursor, ligand, and base is critical for a successful transformation.[27]
Mechanistic Overview:
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyridonate, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[24][28]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 5-bromo-2-pyridone (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Characterization
The synthesized 1-substituted-5-bromo-2-pyridones are typically characterized by standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the structure and regiochemistry of the substitution. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
Conclusion
The synthesis of 1-substituted-5-bromo-2-pyridones is a well-established yet evolving field, with multiple robust methodologies available to the synthetic chemist. The choice of a particular synthetic route depends on several factors, including the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions to achieve the desired N-selectivity and high yields. The methods outlined in this guide provide a solid foundation for the efficient construction of this important class of molecules, thereby facilitating the advancement of drug discovery and development programs.
References
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link][19][20]
-
PubMed. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link][21]
-
ResearchGate. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link][23]
-
Organic Chemistry Portal. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link][22]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link][14]
-
ResearchGate. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link][7]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link][6]
-
ResearchGate. (n.d.). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. [Link][15]
-
AMiner. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. [Link][8]
-
ResearchGate. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link][9]
-
ResearchGate. (n.d.). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link][17]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link][26]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link][27]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][28]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link][4]
-
Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link][10]
-
ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][18]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link][25]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link][12]
-
ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]
-
PubMed Central. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Royal Society of Chemistry. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
-
Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link][1]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones; Pilicides with Increased Antivirulence Activity. [Link]
-
Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link][2]
-
PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link][3]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Frontiers. (n.d.). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link][5]
-
PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. cn.aminer.org [cn.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. chem.libretexts.org [chem.libretexts.org]
The Emerging Potential of Cyclopropylmethyl-Pyridinone Derivatives in Drug Discovery: A Technical Guide
Foreword: Unlocking New Therapeutic Avenues
In the relentless pursuit of novel therapeutic agents, the strategic combination of privileged scaffolds and bioisosteric modifications has emerged as a cornerstone of modern medicinal chemistry. The pyridinone core, a versatile heterocyclic system, has garnered significant attention for its wide spectrum of biological activities, including potent antiviral and anticancer properties.[1][2][3] Concurrently, the incorporation of a cyclopropylmethyl group has become a well-established strategy to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[4] This technical guide delves into the promising intersection of these two chemical entities: the cyclopropylmethyl-pyridinone derivatives. We will explore their synthetic feasibility, potential biological activities, and the underlying mechanistic rationale, providing a comprehensive resource for researchers and drug development professionals dedicated to pioneering next-generation therapeutics.
The Pyridinone Scaffold: A Privileged Platform in Medicinal Chemistry
The 2-pyridone moiety is a key structural motif found in numerous biologically active compounds.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, underpins its success in drug design.[5] The pyridinone nucleus is a validated pharmacophore, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[1][6]
Established Biological Activities of Pyridinone Derivatives
-
Antiviral Activity: A significant body of research has demonstrated the potent anti-HIV activity of pyridinone derivatives. These compounds act as NNRTIs, binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and inducing a conformational change that inhibits its function.[1][6]
-
Anticancer Activity: Various pyridinone-containing molecules have exhibited promising anticancer properties.[7][8][9] Their mechanisms of action are diverse and can include the inhibition of key kinases involved in cancer cell proliferation and survival.
-
Other Therapeutic Areas: The versatility of the pyridinone scaffold extends to other therapeutic areas, with derivatives showing potential as antibacterial, anti-inflammatory, and neuroprotective agents.[3]
The Cyclopropylmethyl Group: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The cyclopropyl group is a small, rigid, and lipophilic moiety that is increasingly utilized in drug design to modulate the properties of lead compounds.[4] The cyclopropylmethyl substituent, in particular, offers several advantages:
-
Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and increased in vivo efficacy.
-
Enhanced Potency: The unique electronic and conformational properties of the cyclopropylmethyl group can lead to enhanced binding affinity for biological targets.
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity and reduce interactions with unintended targets.
Cyclopropylmethyl-Pyridinone Derivatives: A Synergy of Privileged Moieties
The conjugation of a cyclopropylmethyl group to the pyridinone scaffold presents a compelling strategy for the development of novel drug candidates with potentially superior properties. While direct and extensive studies on this specific class of compounds are emerging, we can extrapolate their potential based on the known attributes of their constituent parts.
Hypothesized Biological Activities
-
Enhanced Antiviral Potency: Given the established anti-HIV activity of N-substituted pyridinones, the introduction of a cyclopropylmethyl group at the nitrogen atom could lead to derivatives with improved potency and a better resistance profile against viral mutations.[1][6]
-
Novel Anticancer Agents: The combination of the cytotoxic potential of the pyridinone core with the pharmacokinetic benefits of the cyclopropylmethyl group could yield novel anticancer agents with enhanced efficacy and reduced side effects.[7]
Synthetic Strategies for N-Cyclopropylmethyl-Pyridinone Derivatives
The synthesis of N-cyclopropylmethyl-pyridinone derivatives is readily achievable through standard N-alkylation procedures. The general approach involves the reaction of a pyridin-2-one with a suitable cyclopropylmethyl halide in the presence of a base.[4][10]
Proposed Synthetic Workflow
Caption: General workflow for the synthesis of N-cyclopropylmethyl-pyridin-2-one.
Detailed Experimental Protocol: Synthesis of a Representative N-Cyclopropylmethyl-Pyridin-2-one
Objective: To synthesize a model N-cyclopropylmethyl-pyridin-2-one derivative.
Materials:
-
Pyridin-2-one
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyridin-2-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-cyclopropylmethyl-pyridin-2-one.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyridinone nitrogen, facilitating the nucleophilic attack on the cyclopropylmethyl bromide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Biological Evaluation of Cyclopropylmethyl-Pyridinone Derivatives
A crucial aspect of developing novel therapeutic agents is the rigorous evaluation of their biological activity. Based on the hypothesized potential of cyclopropylmethyl-pyridinone derivatives, the following assays are recommended.
Antiviral Activity Assessment
5.1.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against HIV-1 RT.
Principle: This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT. The incorporation of a labeled nucleotide into a DNA template is quantified in the presence and absence of the test compound.
Protocol Workflow:
Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.
Anticancer Activity Assessment
5.2.1. MTT Cytotoxicity Assay
Objective: To evaluate the in vitro cytotoxicity of the synthesized compounds against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Detailed Protocol:
-
Seed cancer cells (e.g., HCT-116, HepG-2, MCF-7) in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Rationale for Experimental Choices:
-
Cell Lines: Using a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic spectrum.
-
MTT Reagent: MTT is a widely used and reliable reagent for assessing cell viability.
-
Incubation Time: A 48-72 hour incubation period allows for the assessment of the compound's effect on cell proliferation over multiple cell cycles.
Structure-Activity Relationship (SAR) and Future Perspectives
Systematic structural modifications of the cyclopropylmethyl-pyridinone scaffold will be crucial for optimizing biological activity. Key areas for SAR exploration include:
-
Substitution on the Pyridinone Ring: Introducing various substituents at different positions of the pyridinone ring can modulate potency and selectivity.
-
Modifications of the Cyclopropylmethyl Group: Alterations to the cyclopropyl ring or the methylene linker may influence pharmacokinetic and pharmacodynamic properties.
The data generated from these SAR studies will be invaluable for the rational design of second-generation compounds with enhanced therapeutic potential.
Quantitative Data Summary (Hypothetical)
| Compound ID | N-Substituent | R1-Substituent | R2-Substituent | HIV-1 RT IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| CPM-PY-01 | Cyclopropylmethyl | H | H | 5.2 | 12.8 |
| CPM-PY-02 | Cyclopropylmethyl | Cl | H | 2.1 | 8.5 |
| CPM-PY-03 | Cyclopropylmethyl | H | CH₃ | 4.8 | 15.1 |
| Ref-Cmpd-1 | Benzyl | H | H | 10.5 | 25.3 |
Conclusion: A Promising Frontier in Drug Discovery
The strategic amalgamation of the pyridinone core and the cyclopropylmethyl moiety represents a promising and largely unexplored area in drug discovery. The foundational knowledge of the individual components suggests a high probability of discovering novel derivatives with significant biological activity, particularly in the antiviral and anticancer arenas. The synthetic accessibility and the potential for multifaceted biological evaluation make cyclopropylmethyl-pyridinone derivatives an attractive class of compounds for further investigation. This guide provides a foundational framework to empower researchers to embark on the exploration of this exciting chemical space, with the ultimate goal of developing innovative medicines to address unmet medical needs.
References
- Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Antimicrobial Agents and Chemotherapy, 35(9), 1707–1714.
- Conreaux, D., et al. (2005). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthesis, 2005(12), 2055-2060.
- Chen, Y., et al. (2015). Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 23(2), 334-341.
- Wai, J. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(23), 4384-4393.
- Le Van, T., et al. (2009). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(2), 439-449.
- Di Sarno, V., et al. (2021). Selected N-substituted 2-pyridones with biological activity. In Targets in Heterocyclic Systems (Vol. 25, pp. 240-276). Italian Society of Chemistry.
- El-Sayed, W. M., et al. (2020). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 133-143.
- Abdel-Wahab, B. F., et al. (2018). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
- Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958.
- Ruda, M. C., et al. (2002). Synthetic route for N-substituted pyridone.
- Ghasemi, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(29), 5945-5979.
- Castillo, J. C., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecules, 26(11), 3163.
- Göker, H., et al. (2022). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 47(1), 1-8.
- Ruda, M. C., Bergman, J., & Wu, J. C. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase.
- Kim, H. J., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. European Journal of Medicinal Chemistry, 156, 54-68.
- He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414-12433.
- Ozerov, A. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3629.
- Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(40), 26425-26437.
- Coop, A., et al. (2013). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. ACS Medicinal Chemistry Letters, 4(10), 967-971.
- Koparir, M., et al. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 13(1), 1838-1847.
- Holland, R. A., et al. (2024). Synthesis of N-cyclopropyl pyridone analogue 46.
- Baklanov, M. Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5786.
- Farghaly, T. A., et al. (2020).
- Chen, J., et al. (2005). Preparation of 2-pyridone-containing tricyclic alkaloid derivatives as potential inhibitors of tumor cell proliferation by regioselective intramolecular N- and C-acylation of 2-pyridone. Chemical & Pharmaceutical Bulletin, 53(1), 67-71.
- Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1546-1557.
Sources
- 1. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-(cyclopropylmethyl)pyridin-2-amine [smolecule.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 2-pyridone-containing tricyclic alkaloid derivatives as potential inhibitors of tumor cell proliferation by regioselective intramolecular N- and C-acylation of 2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Emerging Potential of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: A Technical Guide for Chemical Researchers
Foreword: Unveiling a Scaffold of Promise
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds offers a fertile ground for the discovery of novel therapeutic agents. This guide delves into the technical intricacies of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a research chemical that marries the versatile dihydropyridinone core with the advantageous cyclopropylmethyl moiety. While this specific molecule is at a nascent stage of exploration, its structural components suggest a significant potential for modulation of biological systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its synthesis, physicochemical properties, and prospective applications, all grounded in established chemical principles.
Molecular Architecture and Strategic Design
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C₉H₁₀BrNO) presents a compelling molecular architecture for chemical exploration[1][2][3]. The core of the molecule is a 1,2-dihydropyridin-2-one ring, a heterocyclic system recognized for its diverse pharmacological activities[1][4]. The bromine atom at the 5-position offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries.
The N-alkylation with a cyclopropylmethyl group is a key design element. The cyclopropyl ring is a bioisostere often employed in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties[5][6]. Its rigid nature can also confer a favorable conformational constraint on the molecule, potentially leading to higher affinity for biological targets[5].
Table 1: Physicochemical Properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [2][3] |
| Molecular Weight | 228.09 g/mol | [2] |
| Monoisotopic Mass | 226.995 Da | [2][3] |
| CAS Number | 1114573-41-9 | [2][7] |
| Predicted XlogP | 2.02 | [2] |
| Synonyms | 5-bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one, 5-bromo-1-cyclopropylmethyl-1H-pyridin-2-one | [2] |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis would likely proceed via a nucleophilic substitution reaction, where the nitrogen atom of the 5-bromo-1,2-dihydropyridin-2-one acts as a nucleophile, attacking the electrophilic carbon of a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane).
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dihydropyridinone Compounds
For researchers, medicinal chemists, and professionals in drug development, the dihydropyridinone scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have shown a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antiviral properties.[1][2] This guide provides an in-depth exploration of the core principles and advanced methodologies underpinning the discovery and synthesis of novel dihydropyridinone compounds, moving beyond mere procedural descriptions to elucidate the strategic thinking behind experimental design.
Part 1: The Strategic Imperative for Dihydropyridinone Analogs in Modern Drug Discovery
The enduring interest in dihydropyridinone and its related heterocyclic systems, such as dihydropyrimidinones (DHPMs), stems from their proven track record as pharmacophores.[3][4] A notable example is Monastrol, a dihydropyrimidine derivative, which acts as a selective inhibitor of the mitotic kinesin Eg5, highlighting the potential of this class of compounds in oncology.[1] The structural versatility of the dihydropyridinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability is a key driver for the continued exploration of new synthetic routes to generate diverse chemical libraries for high-throughput screening.
The fundamental value proposition of exploring novel dihydropyridinone synthesis lies in the potential to discover next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The journey from a lead compound to a clinical candidate is arduous, and a robust and flexible synthetic platform is paramount.
Part 2: Foundational Synthetic Strategies: Mastering the Classics
The synthesis of dihydropyridinone and its analogs has been significantly influenced by classic multi-component reactions (MCRs), which offer efficiency and atom economy by combining three or more reactants in a single step.[1][5]
The Biginelli Reaction: A Cornerstone of Dihydropyrimidinone Synthesis
While the user's topic is dihydropyridinones, understanding the closely related Biginelli reaction for dihydropyrimidinone (DHPM) synthesis provides crucial context and foundational knowledge. This acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) has been a workhorse in heterocyclic chemistry for over a century.[6][7] The reaction's appeal lies in its operational simplicity and the direct access it provides to a diverse range of DHPMs.[8]
The causality behind its enduring relevance is the straightforward formation of multiple carbon-nitrogen and carbon-carbon bonds in a single pot, leading to a rapid increase in molecular complexity.[9]
The Hantzsch Dihydropyridine Synthesis: A Versatile Precursor
The Hantzsch synthesis is another pivotal multi-component reaction that provides access to 1,4-dihydropyridines, which can be precursors or structural analogs to dihydropyridinones.[2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The resulting 1,4-dihydropyridine scaffold is a well-established pharmacophore, particularly in the context of calcium channel blockers used to treat hypertension.[10][11]
Part 3: The Modern Synthesis Toolbox: Innovations and Advanced Methodologies
Building upon these classical foundations, contemporary organic synthesis has introduced a plethora of innovative techniques to enhance the efficiency, diversity, and stereoselectivity of dihydropyridinone synthesis.
Catalysis as a Control Element
The choice of catalyst is a critical decision point that dictates the reaction's efficiency, selectivity, and environmental footprint. Modern approaches have moved beyond traditional mineral acids to a wide array of more sophisticated catalytic systems.
-
Lewis Acids and Organocatalysts: A variety of Lewis acids and organocatalysts have been employed to promote Biginelli-type reactions under milder conditions.[12] For instance, chiral phosphoric acids have been successfully utilized to achieve the catalytic enantioselective synthesis of dihydropyrimidinones.[6]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of dihydropyrimidines.[13] This is attributed to efficient and uniform heating of the reaction mixture.
-
Solvent-Free and Heterogeneous Catalysis: In line with the principles of green chemistry, solvent-free reaction conditions and the use of recyclable solid-supported catalysts, such as perchloric acid-doped silica, have been developed to minimize environmental impact and simplify product purification.[14][15]
Asymmetric Synthesis: The Chirality Challenge
Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological activities and toxicities.[10] Consequently, the development of asymmetric methods for the synthesis of chiral dihydropyridinones is of paramount importance.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-dihydropyridines through the addition of C(1)-ammonium enolates to pyridinium salts.[16][17] This approach allows for the construction of enantioenriched dihydropyridine scaffolds, which can be further elaborated into chiral dihydropyridinone derivatives.
Multi-Component Reactions: The Engine of Diversity
Modern drug discovery relies on the rapid generation of large and diverse compound libraries. Multi-component reactions are ideally suited for this purpose.[18] By systematically varying the starting materials (aldehydes, active methylene compounds, and urea/amide equivalents), vast chemical spaces can be explored efficiently.[6] The combination of MCRs with other synthetic strategies, such as solid-phase synthesis, further enhances the potential for creating diverse libraries of dihydropyridinones.[13]
Part 4: From Bench to Biological Insight: Structure-Activity Relationships
The synthesis of novel dihydropyridinone compounds is intrinsically linked to the evaluation of their biological activity and the elucidation of their structure-activity relationships (SAR).[19] SAR studies provide crucial insights into how specific structural modifications influence a compound's potency, selectivity, and pharmacokinetic properties.[20]
Key structural features that are often varied to probe SAR in dihydropyridine-type compounds include:
-
The substituent at the 4-position of the dihydropyridine ring: This is a critical determinant of activity for many 1,4-dihydropyridine calcium channel blockers.[19]
-
The nature of the ester groups at the 3- and 5-positions: These groups can significantly impact receptor binding and overall pharmacological profile.[19][21]
-
Substitution on the nitrogen atom of the dihydropyridine ring: This can influence the compound's physicochemical properties and metabolic stability.
A systematic approach to SAR, guided by computational modeling and empirical screening data, is essential for optimizing lead compounds and advancing them through the drug discovery pipeline.
Part 5: Experimental Protocols and Data Visualization
To provide a practical framework, this section outlines a representative experimental protocol for a modern synthesis of a dihydropyrimidinone and presents key concepts in a visual format.
Representative Protocol: Microwave-Assisted, Solvent-Free Synthesis of Dihydropyrimidinones
This protocol is adapted from methodologies that emphasize efficiency and green chemistry principles.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., Lanthanum Oxide, La₂O₃) (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde, β-ketoester, urea/thiourea, and the catalyst.
-
Thoroughly mix the reactants.
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 320 W) for a short duration (e.g., 20-60 seconds), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Self-Validation: The purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined and compared with literature values if available.[8]
Data Presentation
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| La₂O₃ | Solvent-free (Microwave) | 0.3-1 | ~98 | [1] |
| Bismuth Nitrate | Acetonitrile | Room Temp | High | [1] |
| PPh₃ | Solvent-free | Room Temp | High | [1] |
| Yb(OTf)₃ | Microwave | Variable | High | [13] |
| Perchloric acid-doped silica | Solvent-free | 90 | 90-95 | [14] |
Visualizing Reaction Pathways and Workflows
Caption: A simplified mechanistic pathway of the Biginelli reaction.
Caption: A typical workflow for asymmetric synthesis and analysis.
Conclusion
The discovery and synthesis of novel dihydropyridinone compounds remain a vibrant and highly rewarding area of research in medicinal chemistry. By leveraging a combination of classical multi-component reactions and modern synthetic innovations, researchers can efficiently generate diverse libraries of these promising heterocyclic scaffolds. A deep understanding of the underlying reaction mechanisms, coupled with a strategic approach to catalyst selection and reaction optimization, is crucial for success. The ultimate goal is to translate these synthetic efforts into the discovery of new therapeutic agents that can address unmet medical needs. This guide has provided a framework for understanding the core principles and practical considerations involved in this exciting field, empowering researchers to design and execute their own innovative synthetic strategies.
References
-
Kumar, R., Chaudhary, P., Nimesh, S., Kumar, R., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-133. [Link]
-
Concellón, C., Díaz-Gavilán, M., Garnier, L., Smith, A. D., & Morris, J. A. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 11776–11782. [Link]
-
Kappe, C. O. (2000). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Journal of the Chinese Chemical Society. [Link]
-
Sargordan, M. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Organic Chemistry: An Indian Journal, 10(4), 143-146. [Link]
-
Wang, L., He, W., & Yu, C. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 10, 286-291. [Link]
-
Li, S., et al. (2022). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. New Journal of Chemistry, 46(1), 133-137. [Link]
-
Verma, A., & Joshi, Y. C. (2022). Asymmetric Synthesis of Medicinally Important Dihydropyrimidinones. In Frontiers in Clinical Drug Research-HIV. Bentham Science Publishers. [Link]
-
Kumar, R., Chaudhary, P., Nimesh, S., Kumar, R., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-133. [Link]
-
Concellón, C., Díaz-Gavilán, M., Garnier, L., Smith, A. D., & Morris, J. A. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 11776–11782. [Link]
-
Onoue, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., Safak, C., & Yamada, S. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. [Link]
-
Concellón, C., Díaz-Gavilán, M., Garnier, L., Smith, A. D., & Morris, J. A. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 11776–11782. [Link]
-
World Journal of Pharmaceutical Research. (2024). Dihydropyrimidinone derivatives: Significance and symbolism. [Link]
-
Reddy, C. S., Smitha, G., & Chandrasekhar, K. B. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Tetrahedron Letters, 53(15), 1891-1894. [Link]
-
Al-Hussain, S. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-133. [Link]
-
D'yakonov, V. A., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 701. [Link]
-
Sharma, A., & Kumar, V. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 62(2), 7-14. [Link]
-
Patel, S., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications, 667, 14-20. [Link]
-
Naderi, A., & Mohtat, B. (2017). SYNTHESIS AND CHARACTERIZATION OF FUNCTIONALIZED DIHYDROPYRIMIDINONES VIA ONE-POT ISOCYANIDE-BASED THREE-COMPONENT REACTION OF. Bulletin of the Chemical Society of Ethiopia, 31(2), 345-350. [Link]
-
Vella, J., & Stadler, A. M. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(2), 659-674. [Link]
-
Memarian, H. R., & Abdoli-Senejani, M. (2005). Synthesis of the C-2 Functionalized 1,4-Dihydropyridines. Asian Journal of Chemistry, 17(3), 1633-1638. [Link]
-
Schrey, K. I., & Meier, M. A. (2015). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 11, 1228-1235. [Link]
-
Das, B., et al. (2016). A recent update on the synthesis of dihydropyrimidinones/thiones. RSC Advances, 6(10), 8047-8057. [Link]
-
Singh, K., & Singh, K. (2018). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. ChemistrySelect, 3(42), 11843-11865. [Link]
-
Beena, K. P., Suresh, R., Rajasekaran, A., & Manna, P. K. (2017). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Research Journal of Pharmacy and Technology, 10(10), 3617-3621. [Link]
-
Ioan, I., et al. (2012). 1,4-Dihydropyridines: A multifunctional molecule- A review. Current Medicinal Chemistry, 19(29), 5048-5066. [Link]
-
Onoue, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., Safak, C., & Yamada, S. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479. [Link]
-
Wan, J. P., & Pan, Y. (2012). Recent advance in the pharmacology of dihydropyrimidinone. Mini-Reviews in Medicinal Chemistry, 12(4), 337-349. [Link]
-
Mohammadi, B., & Behbahani, F. K. (2018). Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. Molecular Diversity, 22(2), 405-446. [Link]
-
Patel, M., & Talele, A. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10. [Link]
-
Fusi, F., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(26), 5541-5544. [Link]
-
Davis, J. B., et al. (2006). Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Journal of Medicinal Chemistry, 49(14), 4097-4106. [Link]
-
Kumar, A., & Sharma, S. (2013). 1,4-Dihydropyridines: A Multifunctional Molecule- A Review. Journal of Pharmacy Research, 6(1), 1-5. [Link]
-
Borse, A. U., et al. (2021). Some representative Dihydropyrimidones of therapeutic importance. Journal of Molecular Structure, 1230, 129881. [Link]
-
Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery. [Link]
-
Iglesias, M. J., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. Organic & Biomolecular Chemistry, 22(1), 103-112. [Link]
-
Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery. [Link]
-
Pineiro, M., Nascimento, B. F. O., & d'A. Rocha Gonsalves, A. M. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. Current Organic Chemistry, 21(1), 34-56. [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidinone derivatives: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 6. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 11. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
role of brominated pyridones in medicinal chemistry
An In-depth Technical Guide to the Role of Brominated Pyridones in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridone scaffold is a privileged structure in medicinal chemistry, integral to the architecture of numerous therapeutic agents.[1] The strategic introduction of bromine atoms onto this heterocyclic core significantly modulates the physicochemical and pharmacokinetic properties of the resulting molecules, often enhancing their biological activity.[2] This technical guide provides a comprehensive overview of the expanding role of brominated pyridones in drug discovery, with a detailed exploration of their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will delve into their promising applications as anticancer, antiviral, and antimicrobial agents, as well as their emerging potential in the context of neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
Introduction: The Strategic Advantage of Bromination in Pyridone Scaffolds
Pyridone derivatives are a cornerstone of medicinal chemistry, prized for their ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for various functional groups.[1][3] This versatility allows for fine-tuning of molecular properties such as lipophilicity, aqueous solubility, and metabolic stability.[1] The incorporation of a bromine atom, a halogen with unique electronic and steric properties, further enhances the therapeutic potential of the pyridone scaffold.[4] Bromine can participate in halogen bonding, a non-covalent interaction that can significantly influence ligand-protein binding affinity and specificity.[4] Furthermore, the introduction of bromine can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.[2] This guide will explore the multifaceted contributions of brominated pyridones to modern drug discovery.
Synthetic Strategies for Brominated Pyridones
The synthesis of brominated pyridones can be achieved through various chemical methodologies. A common approach involves the direct bromination of a pre-existing pyridone ring system. For instance, the bromination of certain pyridine and diazine N-oxides has been reported.[5] Another strategy is to utilize brominated precursors in the construction of the pyridone ring.
General Synthesis of Pyridone Derivatives
A variety of synthetic routes have been developed for the construction of the pyridone core. One efficient method involves a tandem one-pot conversion of nitriles with ethyl bromoacetate in THF, proceeding through a Blaise reaction intermediate.[6][7] This approach offers operational convenience and high efficiency.[6]
Microwave-Assisted Synthesis
Modern synthetic techniques, such as microwave-assisted synthesis, have been successfully employed to produce brominated pyridone derivatives and related heterocyclic systems.[8] This methodology often leads to shorter reaction times and improved yields compared to conventional heating methods.[8]
Ruthenium-Catalyzed Domino Reactions
Ruthenium(II)-mediated domino reactions provide a versatile pathway to heteroarylated 2-pyridones from 2-bromopyridines.[9] This catalytic approach allows for the formation of multiple C-O, C-N, and C-C bonds in a single operation, offering a highly efficient route to complex pyridone structures.[9]
Experimental Protocol: Representative Synthesis of a Heteroarylated 2-Pyridone via Ru(II)-Catalyzed Domino Reaction [9]
Objective: To synthesize a substituted 2-pyridone from a 2-bromopyridine derivative using a ruthenium catalyst.
Materials:
-
Substituted 2-bromopyridine (1 mmol)
-
[RuCl2(p-cymene)]2 (30 mg, 0.05 mmol)
-
Potassium pivalate (KOPiv) (28 mg, 0.20 mmol)
-
Na2CO3 (123 mg, 1.25 mmol)
-
Toluene (1 mL)
-
High-pressure reaction tube
-
Argon gas supply
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A high-pressure reaction tube is charged with the substituted 2-bromopyridine (1 mmol), [RuCl2(p-cymene)]2 (30 mg, 0.05 mmol), potassium pivalate (28 mg, 0.20 mmol), and Na2CO3 (123 mg, 1.25 mmol).
-
The solids are suspended in 1 mL of toluene.
-
The suspension is bubbled with argon for 3 minutes to ensure an inert atmosphere.
-
The reaction tube is sealed and heated at the appropriate temperature and for the requisite time as determined by optimization studies for the specific substrate.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then subjected to purification, typically by column chromatography on silica gel, using an appropriate solvent system to isolate the desired 2-pyridone derivative.
-
The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of Brominated Pyridones
The introduction of bromine into the pyridone scaffold has yielded compounds with a broad spectrum of biological activities.
Anticancer Activity
Brominated pyridones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] The antiproliferative activity of these compounds is often influenced by the position and number of bromine and other substituents on the pyridine ring.[10]
For example, certain pyrano[3,2-c]pyridones bearing a bromine atom have shown potent anticancer activity, with IC50 values in the sub-micromolar range.[11] Specifically, compounds with a 3-bromo-4-NMe2C6H3 or a 3-bromo-4,5-(MeO)2C6H2 substituent displayed IC50 values of 0.33 µM and 0.58 µM, respectively, against Jurkat cells.[11] These compounds were also shown to induce apoptosis in cancer cells.[11]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridone 4a | Jurkat | 0.33 | [11] |
| Pyrano[3,2-c]pyridone 4b | Jurkat | 0.58 | [11] |
| Brominated Chalcone H72 | MGC803 | 3.57 - 5.61 | [12] |
| Pyridine-urea 8e | MCF-7 | 0.22 (48h) | [13] |
| Pyridine-urea 8n | MCF-7 | 1.88 (48h) | [13] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | - | [14] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 15.0 - 26.4 | [14] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 | 4.5 ± 0.3 | [15] |
Table 1: In Vitro Anticancer Activity of Selected Brominated Pyridone Derivatives
The mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[12]
Antiviral Activity
The pyridone nucleus is a key structural motif in a number of antiviral agents.[16][17][18] Brominated pyridone derivatives have shown promise in this therapeutic area as well. For instance, imidazo[4,5-b]pyridines with a bromine atom on the pyridine ring have demonstrated antiviral activity against respiratory syncytial virus (RSV).[19]
The antiviral potential of these compounds is often evaluated through in vitro assays that measure their ability to inhibit viral replication.[20] Structure-activity relationship studies can then guide the optimization of these lead compounds to enhance their potency and selectivity.[20]
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Brominated pyridones have emerged as a promising class of compounds in this regard.[2] For example, an imidazo[4,5-b]pyridine derivative substituted with bromine at the pyridine nucleus showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[19]
Potential in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[21] While research in this area is still emerging, the unique properties of brominated compounds suggest their potential utility. Interestingly, studies have shown an association between higher brain bromine levels and Alzheimer's disease neuropathology, although the nature of this relationship requires further investigation.[22] The development of novel compounds that can protect neuronal tissue from toxic protein aggregates is a key therapeutic strategy.[23] The ability of brominated pyridones to modulate various biological pathways makes them intriguing candidates for further exploration in the context of neuroprotective agents.
Structure-Activity Relationships (SAR)
The biological activity of brominated pyridones is intricately linked to their chemical structure. SAR studies are crucial for optimizing lead compounds and designing new molecules with enhanced efficacy and reduced toxicity.
Key structural features that influence the activity of pyridone derivatives include:
-
Position and nature of substituents: The placement of bromine atoms and other functional groups on the pyridone ring can significantly impact biological activity.[10] For example, in a series of pyridine derivatives, the presence and position of methoxy groups, in addition to halogens like bromine, were found to affect their antiproliferative activity.[10]
-
Electron-donating vs. electron-withdrawing groups: The electronic properties of substituents can modulate the overall electron density of the pyridone ring, influencing its interactions with biological targets.[24]
-
Hydrogen bonding capacity: The ability of the pyridone scaffold to act as a hydrogen bond donor and acceptor is critical for its interaction with many biological targets, such as the hinge region of kinases.[6][7]
Caption: Key factors influencing the structure-activity relationship of brominated pyridones.
Future Perspectives and Conclusion
Brominated pyridones represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of novel therapeutics. Future research in this area will likely focus on:
-
The design and synthesis of novel brominated pyridone libraries for high-throughput screening against a wider range of biological targets.
-
In-depth mechanistic studies to elucidate the precise modes of action of these compounds.
-
Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles for in vivo efficacy.
-
Exploration of their potential in treating a broader array of diseases, including inflammatory disorders and neurodegenerative conditions.
References
- Vertex AI Search. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- PMC - NIH. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- MDPI. (n.d.). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
- BenchChem. (n.d.). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
- PMC - NIH. (n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PMC - PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
- The Journal of Organic Chemistry. (n.d.). Bromination of some pyridine and diazine N-oxides.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances.
- CABI Digital Library. (n.d.). Antiviral and quantitative structure activity relationship study for dihydropyridones derived from curcumin.
- MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
- ResearchGate. (2025, December 30). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
- PubMed. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
- Neuroscience Research Notes. (2021, August 28). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management.
- Technology Networks. (2021, July 20). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases.
- PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- PMC - NIH. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
- PubMed - NIH. (n.d.). Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. neuroscirn.org [neuroscirn.org]
- 22. Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. technologynetworks.com [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a substituted pyridinone derivative of interest in medicinal chemistry and drug development. The core of this protocol is the regioselective N-alkylation of 5-bromo-2-hydroxypyridine. A persistent challenge in the synthesis of N-substituted 2-pyridones is the competing O-alkylation pathway, which yields the isomeric 2-alkoxypyridine.[1][2] This guide details a robust, step-by-step methodology designed to favor the desired N-alkylation product, discusses the mechanistic rationale for the procedural choices, and provides a framework for reaction monitoring and product purification.
Introduction and Significance
Substituted 2-pyridone scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[3] The introduction of diverse substituents on the pyridone nitrogen allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target engagement. The cyclopropylmethyl group, in particular, is a valuable motif in medicinal chemistry, often introduced to enhance potency or improve pharmacokinetic profiles.
The synthesis of the target compound, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1114573-41-9), proceeds via the nucleophilic substitution of a cyclopropylmethyl halide with 5-bromo-2-hydroxypyridine.[4][5] The 2-pyridone tautomer of 5-bromo-2-hydroxypyridine presents an ambident nucleophile.[2] Deprotonation by a base generates a pyridinoxide anion with nucleophilic character on both the nitrogen and oxygen atoms. The reaction conditions, including the choice of base, solvent, and counter-ion, critically influence the ratio of N- to O-alkylation.[6][7] This protocol employs conditions optimized for regioselective N-alkylation.
Overall Synthesis Workflow
The synthesis is a one-step N-alkylation reaction starting from commercially available or pre-synthesized 5-bromo-2-hydroxypyridine.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol details the N-alkylation of 5-bromo-2-hydroxypyridine with (bromomethyl)cyclopropane.
Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 5-Bromo-2-hydroxypyridine | 13466-38-1 | 174.00 | 1.00 g | 5.75 | 1.0 |
| (Bromomethyl)cyclopropane | 7051-34-5 | 135.00 | 0.93 g (0.69 mL) | 6.89 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.59 g | 11.5 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~100 mL | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxypyridine (1.00 g, 5.75 mmol) and potassium carbonate (1.59 g, 11.5 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add (bromomethyl)cyclopropane (0.69 mL, 6.89 mmol) to the mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C using an oil bath. Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Studies on similar systems show that elevating the temperature can accelerate the reaction with unactivated alkyl halides.[7]
-
Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting pyridone), cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective for separating the desired N-alkylated product from any O-alkylated isomer and unreacted starting materials.
-
Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The molecular formula is C₉H₁₀BrNO and the exact mass is 226.995 Da.[4]
Mechanistic Rationale and Discussion
The alkylation of 2-pyridones is a classic example of a reaction involving an ambident nucleophile, leading to a mixture of N- and O-alkylated products.
Caption: Competing pathways in the alkylation of the 2-pyridinoxide anion.
The outcome of the reaction is governed by Hard and Soft Acid-Base (HSAB) theory and thermodynamic versus kinetic control. The oxygen atom is "harder" and more electronegative, leading to faster reaction (kinetic control), while the nitrogen atom is "softer," leading to a more stable, thermodynamically favored product.[6]
Rationale for Protocol Choices:
-
Base (K₂CO₃): A moderately strong base like potassium carbonate is sufficient to deprotonate the pyridone. Using a carbonate base has been shown to suppress the formation of side products that can occur at elevated temperatures with stronger, more hindered organic bases.[7]
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the pyridinoxide anion relatively free to act as a nucleophile, thereby increasing the reaction rate.
-
Temperature (70-80 °C): While some N-alkylations can proceed at room temperature with highly reactive halides (e.g., benzyl bromide), unactivated primary halides like (bromomethyl)cyclopropane require heating to achieve a reasonable reaction rate.[6][7] This temperature helps overcome the activation energy barrier for the reaction while favoring the formation of the more stable thermodynamic N-alkylated product.
References
-
MOLBASE. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28, 1403-1404. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Journal of Organic Chemistry. (2001). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. J. Org. Chem.. Retrieved from [Link]
-
ResearchGate. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Chemspace. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyrimidin-2-one. Retrieved from [Link]
-
Sciforum. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Royal Society of Chemistry. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]
-
Sciforum. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one. Retrieved from [Link]
- Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
-
National Institutes of Health. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
Sources
- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. m.molbase.com [m.molbase.com]
- 5. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of 5-bromo-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Pyridones
N-alkylated 2-pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The introduction of diverse alkyl substituents on the pyridone nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly modulate its biological activity, metabolic stability, and pharmacokinetic profile. The 5-bromo-2-pyridone variant is a particularly valuable starting material, as the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs.[4]
However, the synthesis of N-alkyl-2-pyridones is often complicated by the ambident nucleophilic nature of the 2-pyridone ring, which can lead to a mixture of N- and O-alkylated products.[2][3][5] Achieving high regioselectivity for the desired N-alkylation is therefore a critical challenge. This application note provides a detailed experimental procedure for the selective N-alkylation of 5-bromo-2-pyridone, along with an in-depth discussion of the underlying chemical principles and practical considerations to ensure reproducible and high-yielding results.
Mechanism & Rationale: Taming the Ambident Nucleophile
The regioselectivity of the alkylation of 2-pyridones is influenced by several factors, including the choice of base, solvent, and alkylating agent.[5] The 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. Deprotonation with a base generates a pyridonate anion, which has two nucleophilic centers: the nitrogen and the oxygen atoms.
The outcome of the alkylation (N- vs. O-alkylation) is a classic example of the principle of hard and soft acids and bases (HSAB). The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile. Therefore, softer electrophiles (alkylating agents) will preferentially react at the nitrogen, while harder electrophiles will favor the oxygen.
In the protocol outlined below, we employ a robust and highly regioselective method that favors N-alkylation. The choice of a suitable base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or a greener aqueous micellar system using Tween 20, creates an environment that promotes the desired SN2 reaction at the nitrogen atom.[1][6]
Caption: Experimental workflow for the N-alkylation of 5-bromo-2-pyridone.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 5-bromo-2-pyridone with an alkyl halide.
Materials and Reagents:
-
5-bromo-2-pyridone
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-pyridone (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approximately 0.2 M concentration with respect to the 5-bromo-2-pyridone).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the pyridone.
-
Add the alkyl halide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-alkylated 5-bromo-2-pyridone.
Data Presentation: A Comparative Overview of Alkylation Conditions
The choice of reaction parameters can be adapted for different alkylating agents to optimize yield and regioselectivity. The following table summarizes typical conditions and outcomes for the N-alkylation of 5-bromo-2-pyridone.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | N/O Ratio | Reference |
| Benzyl Bromide | K₂CO₃ | Water/Tween 20 | RT | 3 | 90-94 | >12:1 | [6] |
| n-Propyl Iodide | K₂CO₃ | Water/Tween 20 | 70 | 24-60 | High | >6:1 | [6] |
| Benzyl Bromide | i-Pr₂NEt | Water/Tween 20 | RT | 3 | Good | >5:1 | [6] |
| Alkyl Halides | t-BuOK | THF | RT | - | - | High N-selectivity | [7] |
| α-Keto Esters | P(NMe₂)₃ | Toluene | RT | - | Good to Excellent | High N-selectivity | [8] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.
-
Formation of O-alkylated Product: The presence of the O-alkylated isomer can be minimized by using a less polar solvent or a bulkier base. Phase-transfer catalysis can also enhance N-selectivity.[9][10]
-
Difficult Purification: If the product is difficult to separate from the starting material or byproducts, consider using a different eluent system for column chromatography or recrystallization.
Safety Precautions
-
5-bromo-2-pyridone: Handle with care. It may cause skin and eye irritation.[11][12][13]
-
Alkyl Halides: Many alkyl halides are lachrymators and are harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
-
Bases: Potassium carbonate is an irritant. Stronger bases like potassium tert-butoxide are corrosive and must be handled with extreme care.
-
Solvents: Dimethylformamide (DMF) is a reproductive toxin and should be handled in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14][15]
Conclusion
The N-alkylation of 5-bromo-2-pyridone is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, high yields and excellent regioselectivity for the desired N-alkylated product can be achieved. The protocol and insights provided in this application note offer a robust and reliable method for researchers in the field.
References
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
-
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]
- Method for N-alkylation of 2-pyridone.
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. RSC Publishing. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
The alkylation of 4-pyridone. Youngstown State University. [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
-
5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]
-
N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. ResearchGate. [Link]
-
Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. SpringerLink. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 9. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Atropselective synthesis of N -aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00177B [pubs.rsc.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
Application Note: A High-Throughput Screening Cascade for the Novel Pyridinone Derivative, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Abstract
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities including antitumor, anti-inflammatory, and kinase inhibition properties.[1][2][3] This application note outlines a comprehensive, multi-tiered high-throughput screening (HTS) strategy for characterizing the novel compound 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, hereafter referred to as BCP-1. We present a logical cascade of assays designed to efficiently identify potential biological activities, beginning with essential cytotoxicity profiling to eliminate non-specific compounds, followed by targeted biochemical and cell-based functional screens.[4][5] Detailed protocols for a fluorescence polarization (FP) kinase binding assay and a cell-based AlphaLISA® pathway assay are provided as exemplars. The causality behind experimental choices, integrated quality control metrics (e.g., Z'-factor), and a robust hit confirmation workflow are detailed to ensure the generation of reliable, actionable data for drug discovery professionals.
Introduction: The Scientific Rationale
Pyridinone-containing molecules are versatile heterocyclic compounds capable of acting as hydrogen bond donors and acceptors, making them effective bioisosteres for various functional groups in drug design.[1][6] Their derivatives have been successfully developed as inhibitors of protein kinases, modulators of G protein-coupled receptors (GPCRs), and other therapeutically relevant targets.[2][7] The subject of this guide, BCP-1, is a novel pyridinone derivative whose biological activities have not been extensively characterized.
A successful HTS campaign for a novel compound must be more than a single experiment; it must be a systematic process of inquiry.[8] The strategy outlined herein is designed to de-risk the process by first identifying and flagging compounds with undesirable properties (cytotoxicity) before committing resources to more complex and targeted screens.[9] This tiered approach maximizes efficiency and increases the probability of identifying high-quality, validated hits.[10][11]
Compound Profile and Handling: BCP-1
Proper handling and preparation of the test compound are foundational to reproducible HTS data.
Table 1: Physicochemical Properties of BCP-1
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | [12] |
| Molecular Formula | C₉H₁₀BrNO | [12][13] |
| Molecular Weight | 228.09 g/mol | [12] |
| CAS Number | 1114573-41-9 |[14] |
Protocol: Stock Solution Preparation
-
Solvent Selection: Based on the predicted lipophilicity of the pyridinone scaffold, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Preparation of 10 mM Primary Stock:
-
Accurately weigh 2.28 mg of BCP-1 powder.
-
Dissolve in 1.0 mL of 100% cell culture-grade DMSO.
-
Vortex thoroughly for 5 minutes or until fully dissolved.
-
Visually inspect for any particulates.
-
-
Storage: Aliquot the primary stock into small volumes (e.g., 50 µL) in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: For assays, create intermediate dilutions from the primary stock in 100% DMSO. These are then used for the final nanoliter-volume dispensing into assay plates, ensuring the final DMSO concentration in the assay well remains low (typically ≤0.5%) to avoid solvent-induced artifacts.
A Tiered HTS Strategy for Novel Compound Profiling
The proposed screening cascade is designed to efficiently funnel a compound through a series of assays of increasing biological complexity. This workflow ensures that resources are focused on compounds with specific, on-target activity while eliminating cytotoxic and promiscuous actors early in the process.
Caption: Tiered HTS workflow for characterizing BCP-1.
Protocol 1: Primary Cytotoxicity Profiling
Rationale: The assessment of cellular viability is a mandatory first step to ensure that any observed activity in subsequent functional assays is not merely a consequence of cell death.[9] This counter-screen is essential for filtering out non-specific hits and provides a therapeutic window for active, non-toxic compounds.[4] We describe a robust, fluorescence-based assay using resazurin.
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293T or a cancer cell line like A549) into a 384-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Create a dose-response plate for BCP-1 in DMSO.
-
Using an acoustic dispenser or pin tool, transfer ~200 nL of compound from the source plate to the cell plate.
-
Controls: Dedicate columns for vehicle control (0.5% DMSO, 100% viability) and a positive control for toxicity (e.g., 10 µM Staurosporine, 0% viability).
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of 0.1 mg/mL resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis & Interpretation
-
Normalization: Calculate the percent viability for each well using the formula: % Viability = [(Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)] * 100
-
Hit Criteria: A compound is typically flagged as cytotoxic if it reduces cell viability below a defined threshold (e.g., <80% viability) at the screening concentration.
Table 2: Hypothetical Cytotoxicity Data for BCP-1
| Concentration | Mean Fluorescence | % Viability | Cytotoxicity Flag |
|---|---|---|---|
| 0.5% DMSO (Neg) | 85,430 | 100% | No |
| 10 µM Staurosporine (Pos) | 2,150 | 0% | Yes |
| 1 µM BCP-1 | 84,990 | 99.5% | No |
| 10 µM BCP-1 | 82,100 | 95.9% | No |
| 50 µM BCP-1 | 45,300 | 51.8% | Yes |
Protocol 2: Biochemical Screening - Kinase Inhibition FP Assay
Rationale: Given that many pyridinone scaffolds interact with the highly conserved ATP-binding pocket of protein kinases, a kinase inhibition assay is a logical choice for a primary biochemical screen.[2] Fluorescence Polarization (FP) is an ideal HTS technology for this purpose as it is a homogenous, "mix-and-read" assay that measures molecular binding events in solution.[15][16] The assay is robust, cost-effective, and suitable for miniaturization.[17]
Assay Principle: The assay measures the change in rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein (kinase). When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the kinase, its tumbling slows, increasing polarization. A test compound that inhibits this interaction will displace the tracer, leading to a decrease in polarization.[18][19]
Experimental Protocol: Competitive Binding FP Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute the target kinase, fluorescent tracer, and BCP-1 to their final concentrations in this buffer.
-
Assay Plate Dispensing (384-well, low-volume black plate):
-
Add 5 µL of kinase solution to all wells except buffer controls.
-
Using an acoustic dispenser, add 50 nL of BCP-1 or control compounds in DMSO.
-
Controls:
-
Negative Control (High Polarization): DMSO vehicle.
-
Positive Control (Low Polarization): A known, potent inhibitor of the target kinase.
-
Tracer-only Control: Wells containing only the fluorescent tracer for background subtraction.
-
-
Add 5 µL of fluorescent tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel (S-plane) and perpendicular (P-plane) fluorescence intensity. The instrument will calculate the millipolarization (mP) value for each well.
Data Analysis & Quality Control
-
Percent Inhibition: Calculate using the formula: % Inhibition = 100 * [1 - (mP_Compound - mP_Positive) / (mP_Negative - mP_Positive)]
-
Z'-Factor: This metric assesses the quality and robustness of the HTS assay.[18] A Z' value ≥ 0.5 is considered excellent for HTS. Z' = 1 - [ (3 * SD_Negative + 3 * SD_Positive) / |Mean_Negative - Mean_Positive| ]
Table 3: Example Z'-Factor Calculation
| Control | Mean mP | Std. Dev. (SD) | Z'-Factor |
|---|---|---|---|
| Negative (DMSO) | 280 | 12 | \multirow{2}{*}{0.81} |
| Positive (Inhibitor) | 95 | 8 | |
Protocol 3: Cell-Based Screening - AlphaLISA cAMP Assay
Rationale: To explore activities beyond purified enzymes, a cell-based assay provides a more biologically relevant context, accounting for cell permeability and intracellular target engagement.[5][20] Given the known activity of pyridinones at GPCRs, an assay measuring the downstream second messenger cAMP is a powerful screening tool.[7] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash method suitable for detecting analytes in cell lysates.[21][22]
Assay Principle: This is a competitive immunoassay. In the absence of cellular cAMP, biotinylated cAMP tracer binds to streptavidin-coated Donor beads and an anti-cAMP antibody conjugated to Acceptor beads, bringing them into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. Cellular cAMP produced in response to GPCR activation competes with the tracer, preventing bead proximity and causing a decrease in the AlphaLISA signal.[23][24]
Caption: Principle of the competitive AlphaLISA cAMP assay.
Experimental Protocol: Antagonist Mode GPCR Assay
-
Cell Plating: Plate a cell line stably expressing a target GPCR (e.g., CHO-K1-ADRA2A) in a 384-well white opaque plate (e.g., an AlphaPlate®) at 5,000 cells/well in 20 µL medium.
-
Compound Pre-incubation (Antagonist Screen):
-
Add 50 nL of BCP-1 or control compounds (including a known antagonist as a positive control and DMSO as a negative control) to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation: Add 5 µL of a known agonist for the target receptor at its EC₈₀ concentration to all wells except for unstimulated controls. Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection:
-
Add 5 µL of AlphaLISA lysis and detection buffer containing the Acceptor beads and biotinylated cAMP tracer.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Donor Bead Addition: Add 5 µL of Streptavidin-Donor beads.
-
Final Incubation: Seal the plate with an aluminum seal and incubate for 30-60 minutes at room temperature in the dark.[21]
-
Data Acquisition: Read the plate on an AlphaLISA-capable plate reader (e.g., EnVision®).
Hit Confirmation and Triage Strategy
A primary "hit" is not a validated lead. A rigorous, multi-step validation process is mandatory to eliminate false positives and confirm the mechanism of action.[10][25]
Caption: Workflow for hit confirmation and validation.
Key Steps in Hit Validation:
-
Re-synthesis and Purity Analysis: The original hit compound should be re-synthesized or sourced from a different lot to confirm its identity and ensure purity (>95%) via LC-MS and NMR.[10]
-
Dose-Response Analysis: Confirmed hits must be tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀).
-
Counter-Screens for Assay Interference: It is critical to test whether the compound interferes with the assay technology itself (e.g., light scattering, fluorescence quenching, or AlphaLISA bead aggregation).[10]
-
Orthogonal Validation: The most compelling validation comes from confirming the compound's activity in a mechanistically different, label-free assay.[26][27] For a kinase inhibitor, this could be an Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) experiment to directly measure binding affinity and kinetics.
Conclusion
This application note provides a robust framework for the initial characterization of the novel pyridinone derivative, BCP-1, using modern HTS technologies. By employing a tiered strategy that begins with broad cytotoxicity profiling and progresses to specific biochemical and cell-based assays, researchers can efficiently and cost-effectively identify potential biological activities. The emphasis on rigorous quality control, such as the calculation of the Z'-factor, and a comprehensive hit validation cascade ensures the generation of high-confidence data. This systematic approach is designed to accelerate the transition from an uncharacterized molecule to a validated hit, paving the way for subsequent lead optimization studies in the drug discovery pipeline.
References
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Source: National Institutes of Health.
- Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers.
- Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Source: MDPI.
- Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: LinkedIn.
- Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development. Source: BellBrook Labs.
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PubMed.
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. Source: ResearchGate.
- Title: A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Source: National Institutes of Health.
- Title: High-Throughput Cell Toxicity Assays. Source: PubMed.
- Title: Recent Advances of Pyridinone in Medicinal Chemistry - PMC. Source: PubMed Central.
- Title: Pyridones in drug discovery: Recent advances. Source: ResearchGate.
- Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery. Source: Lifescience Global.
- Title: High-Throughput Screening Assays for the Assessment of Cytotoxicity. Source: ResearchGate.
- Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: PubMed.
- Title: A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Source: ResearchGate.
- Title: A pragmatic approach to hit validation following biochemical high-throughput screening. Source: Drug Discovery World.
- Title: Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Source: PubMed.
- Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research.
- Title: 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one. Source: PubChem.
- Title: 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Source: MOLBASE.
- Title: AlphaLISA Assay Development Guide. Source: PerkinElmer.
- Title: The art of selecting the best HTS hits through biophysics. Source: Sygnature Discovery.
- Title: Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Source: National Institutes of Health.
- Title: Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Source: IU Indianapolis ScholarWorks.
- Title: Hit Selection in High-Throughput Screening. Source: News-Medical.Net.
- Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Source: National Institutes of Health.
- Title: Effective Strategies for Successful Hit Identification in Drug Discovery. Source: Sygnature Discovery.
- Title: 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Source: PubChemLite.
- Title: 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Source: Apollo Scientific.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. news-medical.net [news-medical.net]
- 12. m.molbase.com [m.molbase.com]
- 13. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 14. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. marinbio.com [marinbio.com]
- 21. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 24. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
The Bromo-Dihydropyridinone Scaffold: A Versatile Platform for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Dihydropyridinone Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a significant effort in medicinal chemistry is dedicated to the discovery of novel scaffolds that can potently and selectively engage the ATP-binding site of these enzymes. The dihydropyridinone moiety has emerged as a privileged scaffold in this pursuit. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, allow it to mimic the hinge-binding interactions of the native ATP ligand. This mimicry is a cornerstone of competitive kinase inhibition.
The strategic introduction of a bromine atom onto the dihydropyridinone core, specifically creating a bromo-dihydropyridinone, unlocks a vast chemical space for the synthesis of diverse kinase inhibitor libraries. The carbon-bromine bond serves as a versatile synthetic handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the facile introduction of a wide array of aryl, heteroaryl, amino, and alkynyl substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of bromo-dihydropyridinones as key intermediates in the generation of novel kinase inhibitors.
Synthesis of the Bromo-Dihydropyridinone Precursor
The synthesis of the 3-bromo-5,6-dihydropyridin-2-one scaffold can be achieved through various synthetic routes. A common approach involves a cycloaddition reaction between a β,γ-unsaturated α-bromo-ketene and an imine. This method provides a direct entry to the core structure with the bromine atom strategically positioned for subsequent functionalization.
Experimental Protocol: Synthesis of a Model 3-Bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-one
This protocol describes a general procedure for the synthesis of a 3-bromo-dihydropyridinone derivative.
Materials:
-
Appropriately substituted β,γ-unsaturated acid bromide (1.0 eq)
-
Triethylamine (1.2 eq)
-
Appropriately substituted imine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imine in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add a solution of the β,γ-unsaturated acid bromide in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5,6-dihydropyridin-2-one.
Diversification of the Bromo-Dihydropyridinone Scaffold via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the dihydropyridinone ring is the linchpin for diversification. The following sections provide detailed protocols for three key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Aryl and Heteroaryl Substitution
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties that can probe different pockets within the kinase active site.[1]
dot
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
3-Bromo-dihydropyridinone (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 3-bromo-dihydropyridinone, aryl/heteroaryl boronic acid/ester, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for Suzuki couplings.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step in the catalytic cycle.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination: Introducing Key Hydrogen Bonding Moieties
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of primary and secondary amines.[3] These amino groups can act as crucial hydrogen bond donors or acceptors, forming key interactions with the hinge region of the kinase.[4]
dot
Caption: Buchwald-Hartwig Amination Workflow
Materials:
-
3-Bromo-dihydropyridinone (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq)
-
Ligand (e.g., RuPhos, 0.04 eq)
-
Base (e.g., NaOtBu or LHMDS, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk tube.
-
Add the 3-bromo-dihydropyridinone, amine, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | RuPhos-Pd-G3, XPhos-Pd-G3 | Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[5] |
| Base | NaOtBu, K₂CO₃, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst. |
| Temperature | 80-110 °C | Higher temperatures are often needed to facilitate the reaction. |
Sonogashira Coupling: Installation of Alkynyl Linkers
The Sonogashira reaction allows for the introduction of terminal alkynes, which can serve as rigid linkers to other pharmacophoric groups or can interact with specific residues in the kinase active site.[7]
dot
Caption: Sonogashira Coupling Workflow
Materials:
-
3-Bromo-dihydropyridinone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 3-bromo-dihydropyridinone, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne to the stirred solution.
-
Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI | A combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[8] |
| Base | Et₃N, DIPEA | An amine base is used to neutralize the HX formed during the reaction and to deprotonate the alkyne. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, polar aprotic solvents are typically employed. |
| Temperature | Room temperature to 60 °C | The reaction is often facile at or slightly above room temperature. |
Conclusion and Future Perspectives
The bromo-dihydropyridinone scaffold represents a highly valuable and versatile platform for the synthesis of novel kinase inhibitors. The straightforward introduction of a bromine atom provides a key functional handle for a range of robust and high-yielding palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries with tailored substitutions at the 3-position of the dihydropyridinone core. The protocols outlined in this application note provide a solid foundation for the exploration of this promising scaffold in the ongoing quest for more effective and selective kinase-targeted therapies. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of bromo-dihydropyridinones in drug discovery.
References
-
Chim-Justo, C., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(33), 6068-6072. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156. [Link]
-
Goldstein, D. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Gomez, A. R., et al. (2022). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
-
Comeaux, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Kim, K. S., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. [Link]
-
Naito, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Chemistry Made Simple. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Foloppe, N., et al. (2006). Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2293-2298. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chim-Justo, C., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. [Link]
-
Scott, J. D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
-
Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]
-
Royal Society of Chemistry. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2018). Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. European Journal of Medicinal Chemistry, 156, 587-598. [Link]
-
DiMauro, E. F., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]
-
Li, J., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 346-351. [Link]
-
Tšubrik, O., et al. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]
-
Boland, S., et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 4005-4010. [Link]
-
Al-Qaisi, Z. A., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 427-436. [Link]
-
Patel, K., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Pharmacological Profiling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Introduction
The compound 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a novel chemical entity featuring a dihydropyridinone core, a scaffold known for a wide spectrum of biological activities. The pyridinone ring is a privileged structure in medicinal chemistry, found in compounds with antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Notably, the pyridinone moiety can act as a bioisostere for amides and other heterocycles, and it can form critical hydrogen bond interactions with biological targets, such as the hinge region of protein kinases.[3] The presence of the N-cyclopropylmethyl group may influence the compound's metabolic stability, cell permeability, and interaction with hydrophobic pockets of target proteins. This document provides a comprehensive guide for the initial pharmacological characterization of this compound, outlining a tiered approach to elucidate its potential therapeutic applications.
Part 1: Primary Pharmacological Screening
Based on the structural characteristics of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a primary screening strategy targeting cancer and inflammation is proposed. The pyridinone core is a common feature in many kinase inhibitors, making an investigation into its anticancer potential a logical starting point.[1][2] Additionally, various pyridinone derivatives have demonstrated significant anti-inflammatory effects.[1]
Anticancer Activity Profiling
A fundamental step in assessing the anticancer potential of a novel compound is to evaluate its cytotoxic effect on various cancer cell lines. This is followed by more specific assays to determine its mechanism of action, such as kinase inhibition.
Rationale: The initial evaluation of a potential anticancer agent involves determining its ability to inhibit the growth of or kill cancer cells. The MTT assay is a well-established colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in DMSO.
-
Generate a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| A549 | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | Experimental Data |
| HCT-116 | Experimental Data | Experimental Data |
Rationale: Given that the pyridinone scaffold can bind to the hinge region of kinases, it is crucial to assess the compound's ability to inhibit a panel of cancer-related kinases.[1][2]
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
-
Reagents and Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2).
-
Kinase buffer.
-
ATP and substrate peptide.
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-compound control.
-
Determine the IC50 value for each kinase.
-
Data Presentation:
| Kinase Target | Compound IC50 (nM) |
| EGFR | Experimental Data |
| VEGFR2 | Experimental Data |
| Other Kinases | Experimental Data |
Experimental Workflow for Anticancer Profiling:
Caption: Workflow for anticancer profiling of the test compound.
Anti-inflammatory Activity Profiling
The assessment of anti-inflammatory properties can be initiated by investigating the compound's ability to inhibit key inflammatory mediators in relevant cell-based models.
Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a straightforward method to measure NO production.
Protocol: Griess Assay for Nitric Oxide
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in the inflammatory response. ELISA is a standard method for their quantification.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the Griess assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the concentration of each cytokine from a standard curve.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Data Presentation:
| Assay | Compound IC50 (µM) |
| Nitric Oxide (Griess) | Experimental Data |
| TNF-α Inhibition (ELISA) | Experimental Data |
| IL-6 Inhibition (ELISA) | Experimental Data |
Part 2: Secondary Pharmacological Screening
Should the primary screening not yield significant results, or to further characterize the compound's activity, a secondary screening focusing on central nervous system (CNS) targets is recommended. The N-cyclopropylmethyl group is present in some centrally acting compounds, and pyridinone derivatives have been reported to have psychoactive properties.
CNS Receptor Binding Profile
Rationale: To identify potential psychoactive properties, an initial broad screening against a panel of CNS receptors, ion channels, and transporters is highly informative.
Protocol: Radioligand Binding Assays
-
Assay Panel:
-
Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) for a broad panel of CNS targets, including but not limited to:
-
Serotonin receptors (5-HT1A, 5-HT2A, etc.)
-
Dopamine receptors (D1, D2, etc.)
-
Adrenergic receptors (α1, α2, β)
-
Opioid receptors (µ, δ, κ)
-
GABA and glutamate receptors
-
Monoamine transporters (SERT, DAT, NET)
-
-
-
Procedure:
-
The compound is tested at a standard concentration (e.g., 10 µM) in competitive binding assays using specific radioligands for each target.
-
-
Data Analysis:
-
Results are typically reported as the percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) warrants further investigation with dose-response curves to determine the Ki (inhibition constant).
-
Experimental Workflow for CNS Profiling:
Caption: Workflow for CNS profiling of the test compound.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
Sources
Application Note & Protocols: Investigating the Mechanism of Action of Cyclopropylmethyl-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylmethyl-pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] Elucidating the precise mechanism of action (MoA) for novel derivatives is a critical step in the drug discovery pipeline, providing the foundation for rational lead optimization and clinical development. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate the MoA of novel cyclopropylmethyl-pyridinone derivatives. Moving beyond a rigid template, this document offers a logical, field-proven workflow, from initial target identification to in-depth validation and pathway analysis. Each protocol is presented with an emphasis on the underlying scientific principles and causality, ensuring a self-validating and robust experimental strategy.
Introduction: The Scientific Imperative
Phenotypic screening has been a successful method for identifying new bioactive compounds.[5] However, a critical bottleneck remains: the identification of the molecular target(s) responsible for the observed biological effect.[5][6] For a novel cyclopropylmethyl-pyridinone derivative exhibiting, for example, potent anti-proliferative effects in a cancer cell line, understanding its MoA is paramount. Does it inhibit a known oncogenic kinase? Does it disrupt a critical protein-protein interaction? Or does it act via a novel mechanism? Answering these questions is not merely academic; it informs on potential efficacy, predicts off-target effects, and guides the development of more potent and selective next-generation compounds.
This guide is structured to mirror the logical flow of an MoA investigation, beginning with unbiased, proteome-wide approaches to generate target hypotheses, followed by rigorous biophysical and cell-based assays to validate these hypotheses and build a complete mechanistic picture.
Phase 1: Unbiased Target Identification Strategies
When the molecular target of a novel compound is unknown, the initial experimental approach must cast a wide net to identify potential binding partners from the entire proteome. These methods are designed to generate high-quality, actionable hypotheses for further validation.
Chemical Proteomics for Direct Target Engagement
Chemical proteomics aims to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[7][8] This is a powerful, direct approach to target identification.
Given that the pyridinone scaffold is a known "hinge-binder" for many kinases, assessing kinase binding is a logical starting point.[2] Kinobeads are an affinity chromatography resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate.[7][9][10] A competitive binding experiment can reveal which kinases your compound interacts with.
-
Principle: The cyclopropylmethyl-pyridinone derivative is added to a cell lysate in increasing concentrations. This lysate is then passed over the Kinobeads. If the compound binds to a specific kinase in the lysate, it will compete with the immobilized ligands on the beads for that kinase's ATP-binding pocket. As the compound concentration increases, the amount of that specific kinase captured by the beads will decrease. This depletion can be quantified by mass spectrometry.[8]
-
Lysate Preparation: Culture and harvest cells of interest (e.g., the cancer cell line showing the anti-proliferative phenotype). Lyse cells under native conditions to preserve protein structure and kinase activity.
-
Compound Incubation: Aliquot the cell lysate. To each aliquot, add the cyclopropylmethyl-pyridinone derivative at concentrations spanning a wide range (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). Incubate to allow the compound to bind to its targets.[9]
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate-compound mixture. Incubate to allow for affinity capture of kinases not bound by the test compound.[9]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates it is a direct target of your compound.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess target engagement in a cellular context.[11][12][13] It can be used to validate hits from a primary screen or as an unbiased, proteome-wide discovery tool when coupled with mass spectrometry (Thermal Proteome Profiling or TPP).
-
Principle: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability.[12][14] When cells are heated, proteins unfold and aggregate. A protein stabilized by a ligand will remain in solution at higher temperatures compared to its unbound state. This thermal shift can be detected.[12][14]
This protocol is for validating a hypothesized target.
-
Determine Melt Temperature: Treat intact cells with vehicle (DMSO). Aliquot and heat to a range of temperatures (e.g., 40-70°C). Lyse the cells, separate soluble and insoluble fractions by centrifugation, and detect the amount of soluble target protein by Western blot. Determine the temperature at which approximately 50% of the protein has aggregated.[11]
-
Dose-Response: Treat intact cells with a range of concentrations of your cyclopropylmethyl-pyridinone derivative.
-
Isothermal Challenge: Heat all samples to the predetermined temperature from step 1.
-
Analysis: Lyse the cells and quantify the amount of soluble target protein. A dose-dependent increase in the soluble protein fraction confirms target engagement in the cell.[11]
| Parameter | Description | Example Value | Source |
| Cell Type | Relevant cell line showing phenotypic response | A549 (Lung Carcinoma) | [3] |
| Compound Conc. | Range to determine dose-response | 0.1 nM - 100 µM | [11] |
| Heating Temp. | Determined empirically for each target | 52°C | [11] |
| Heating Time | Duration of thermal challenge | 3 minutes | [15] |
| Detection Method | Antibody-based or Mass Spectrometry | Western Blot / LC-MS | [15] |
Phase 2: Biophysical Characterization of the Drug-Target Interaction
Once a primary target is identified, it is crucial to quantitatively characterize the binding interaction. Biophysical assays provide precise data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies.[][17][18]
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures binding events in real-time.[] The target protein is immobilized on a sensor chip. A solution containing the compound (analyte) flows over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected as a response. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[19]
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event.[] A solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[][19]
| Technique | Key Outputs | Strengths | Considerations |
| SPR | KD, kon, koff | Real-time kinetics, high sensitivity | Requires protein immobilization |
| ITC | KD, n, ΔH, ΔS | Thermodynamic profile, solution-based | Requires larger amounts of protein |
| MST | KD | Low sample consumption, works in solution | Requires fluorescent labeling or intrinsic fluorescence |
Phase 3: Cellular and Functional Mechanism of Action
Confirming direct binding is only part of the story. The next step is to understand how this binding event translates into the observed cellular phenotype. This involves assessing the compound's effect on the target's function and downstream signaling pathways.
Target Activity Assays
If the identified target is an enzyme (e.g., a kinase), a direct enzymatic assay is the most crucial functional experiment.[20][21]
-
Reagents: Obtain purified, active recombinant kinase (the identified target), a suitable substrate (peptide or protein), and ATP.
-
Reaction Setup: In a microplate, set up reactions containing the kinase, substrate, and a range of concentrations of the cyclopropylmethyl-pyridinone derivative.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the amount of product formed. This is typically done by detecting the phosphorylated substrate using a specific antibody or a universal phosphosensor (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Plot the percentage of kinase activity versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
Further mechanism of action studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the IC50 at different ATP concentrations.[23] A competitive inhibitor's IC50 will increase with increasing ATP concentration.[23]
Target Engagement and Downstream Signaling in Cells
It is essential to demonstrate that the compound inhibits the target's activity within the cell and affects the intended signaling pathway.
-
Principle: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting can be used to measure the levels of the phosphorylated substrate in cells treated with the compound. A dose-dependent decrease in the phospho-substrate signal is strong evidence of on-target activity.
Some compounds may not inhibit an enzyme but instead disrupt a critical protein-protein interaction.[24] Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor PPIs in living cells.[24][25][26]
-
Principle of BRET: Two proteins of interest are fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP), respectively.[25] If the proteins interact, the donor and acceptor are brought into close proximity (<10 nm). When a substrate for the luciferase is added, the energy generated can be transferred non-radiatively to the acceptor, causing it to fluoresce.[25][26] A compound that disrupts this interaction will lead to a decrease in the BRET signal.
Conclusion
Investigating the mechanism of action of a novel cyclopropylmethyl-pyridinone derivative is a multi-faceted process that requires a logical and systematic application of orthogonal techniques. This guide outlines a robust workflow, starting from unbiased target identification using chemical proteomics and CETSA®, moving to quantitative biophysical characterization of the drug-target interaction, and culminating in functional validation in cellular systems. By following this evidence-based framework, researchers can build a comprehensive and compelling MoA dossier, accelerating the translation of promising bioactive molecules into next-generation therapeutics.
References
-
Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86. Available at: [Link]
-
Luong, M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4223. Available at: [Link]
-
Kovács, E., et al. (2019). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in molecular biology (Clifton, N.J.), 1930, 137–148. Available at: [Link]
-
Cobbold, S. A., et al. (2022). Current and emerging target identification methods for novel antimalarials. International journal for parasitology. Drugs and drug resistance, 19, 107–116. Available at: [Link]
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link]
-
Riaz, A., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate. Available at: [Link]
-
Zhao, B., et al. (2020). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 21(21), 8023. Available at: [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]
-
Sharma, A., et al. (2024). Identifying novel drug targets with computational precision. Materials Today: Proceedings. Available at: [Link]
-
Dale, L. B., & Ozawa, T. (2013). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of visualized experiments: JoVE, (74), 50233. Available at: [Link]
-
Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]
-
Gao, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Biomedicines, 11(10), 2617. Available at: [Link]
-
Bertrand, H., et al. (2017). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules (Basel, Switzerland), 22(1), 124. Available at: [Link]
-
Matoulková, E., & Vojtěšek, B. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. proLékaře.cz. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–248. Available at: [Link]
-
Hart, G. T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 10(6), 408–416. Available at: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Available at: [Link]
-
Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 213–223. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Available at: [Link]
-
Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. Available at: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
-
Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(3), 1545–1553. Available at: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2024). BellBrook Labs. Available at: [Link]
-
Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 15(1), 88–96. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
What is an Inhibition Assay? (2022). Biobide. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. Stanford Libraries. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Available at: [Link]
-
Kern, E. R., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral chemistry & chemotherapy, 9(6), 467–476. Available at: [Link]
-
Costa, M., & Rauter, A. P. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
Smith, S. J., et al. (2022). N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. ACS infectious diseases, 8(3), 579–591. Available at: [Link]
-
Deanda, F., et al. (2010). Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 732–735. Available at: [Link]
-
Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(6), 1999. Available at: [Link]
-
Lange, J. H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of medicinal chemistry, 52(14), 4154–4164. Available at: [Link]
-
Chang, L. C., et al. (2018). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. European journal of medicinal chemistry, 157, 100–111. Available at: [Link]
-
Giraud, F., et al. (2006). Synthesis and antiviral evaluation of cyclic and acyclic 2-methyl-3-hydroxy-4-pyridinone nucleoside derivatives. Journal of medicinal chemistry, 49(1), 319–326. Available at: [Link]
-
Neamati, N. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 1–25. Available at: [Link]
-
Koneru, P. C., et al. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 8, e46344. Available at: [Link]
-
Summa, V., et al. (2008). Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection. Current opinion in investigational drugs (London, England: 2000), 9(8), 889–901. Available at: [Link]
-
Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(13), 4212. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. (2024). Padua Research Archive. Available at: [Link]
-
Frydrych, I., et al. (2022). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Molecules (Basel, Switzerland), 27(19), 6592. Available at: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. mdpi.com [mdpi.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in Calcium Channel Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the investigation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a novel dihydropyridine derivative, in the context of calcium channel modulation. While direct biological data for this specific compound is limited, its structural similarity to known dihydropyridine (DHP) calcium channel blockers provides a strong rationale for its potential as a modulator of L-type calcium channels. These channels are pivotal in cardiovascular physiology and are the targets of widely prescribed antihypertensive drugs. This guide presents a hypothesized mechanism of action and offers comprehensive, field-proven protocols for in vitro and in vivo characterization of this compound's effects on calcium channel function. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of ion channel pharmacology.
Introduction to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a synthetic organic compound featuring a dihydropyridine core, a structural motif central to a major class of cardiovascular drugs. The presence of a bromine atom and a cyclopropylmethyl group suggests potential for novel pharmacological properties, including altered potency, selectivity, and pharmacokinetic profiles compared to classical dihydropyridines.
Table 1: Physicochemical Properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 1114573-41-9 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | (Predicted) Soluble in DMSO, ethanol |
Hypothesized Mechanism of Action: L-type Calcium Channel Modulation
Based on its dihydropyridine scaffold, it is hypothesized that 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one functions as a modulator of voltage-gated L-type calcium channels (LTCCs). Dihydropyridines are known to bind to the α1 subunit of LTCCs, thereby inhibiting the influx of calcium ions into cells. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
The modulation of LTCCs by dihydropyridines is often state-dependent, with a higher affinity for the inactivated state of the channel. This contributes to their vascular selectivity. It is plausible that 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one shares this mechanism.
Caption: Hypothesized signaling pathway of L-type calcium channel modulation.
In Vitro Characterization: Electrophysiology
The gold standard for characterizing the effects of a compound on ion channel function is patch-clamp electrophysiology. The whole-cell configuration allows for the direct measurement of ionic currents across the entire cell membrane.
Protocol: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
This protocol is designed for use with a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human CaV1.2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one stock solution (10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare serial dilutions of the test compound in the external solution on the day of the experiment.
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
-
Allow 2-3 minutes for the compound to equilibrate before recording the current-voltage relationship again.
-
Perform a washout by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) curves for control, compound application, and washout conditions.
-
Calculate the percentage of current inhibition at the voltage of maximal current amplitude.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Table 2: Hypothetical Electrophysiological Data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
| Concentration (nM) | % Inhibition of Peak ICa (Mean ± SEM) |
| 1 | 8.2 ± 1.5 |
| 10 | 25.6 ± 3.1 |
| 100 | 52.1 ± 4.5 |
| 1000 | 89.7 ± 2.8 |
| IC₅₀ (nM) | ~95 |
(Note: Data is illustrative and not based on experimental results.)
In Vitro Characterization: Cell-Based Calcium Imaging
Fluorescent calcium indicators provide a high-throughput method to assess changes in intracellular calcium concentration in response to a compound.
Protocol: Fluorescent Calcium Imaging using Fluo-4 AM
Materials:
-
A7r5 smooth muscle cell line or primary vascular smooth muscle cells
-
Cell culture medium
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
High potassium solution (e.g., HBSS with 60 mM KCl)
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one stock solution (10 mM in DMSO)
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one to the wells and incubate for 15-20 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Inject the high potassium solution to depolarize the cells and open L-type calcium channels.
-
Record the peak fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_peak - F_baseline).
-
Normalize the response to the control (vehicle-treated) wells.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Caption: Workflow for cell-based calcium imaging assay.
In Vivo Evaluation: Antihypertensive Efficacy
Animal models of hypertension are essential for evaluating the in vivo efficacy of potential antihypertensive agents. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[1]
Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Materials:
-
Male Spontaneously Hypertensive Rats (14-16 weeks old)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
-
Oral gavage needles
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) and heart rate (HR) for 2-3 consecutive days.
-
Dosing:
-
Randomly assign animals to vehicle control and treatment groups.
-
Prepare a suspension of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer the compound or vehicle via oral gavage.
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal.
-
Compare the mean change in SBP between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Table 3: Hypothetical In Vivo Antihypertensive Effects in SHRs
| Treatment Group (mg/kg, p.o.) | Maximum Reduction in SBP (mmHg, Mean ± SEM) |
| Vehicle | 5 ± 2 |
| 1 | 15 ± 3 |
| 3 | 35 ± 5 |
| 10 | 58 ± 6 |
(Note: Data is illustrative and not based on experimental results.)
Conclusion
While further direct experimental evidence is required, the structural characteristics of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one strongly suggest its potential as a modulator of L-type calcium channels. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel dihydropyridine derivatives. Through systematic in vitro and in vivo studies, the therapeutic potential of such compounds can be thoroughly investigated.
References
-
IonOptix. (2023). Calcium & Contractility Best Practices. Retrieved from [Link]
-
Luchowski, R., et al. (2014). Protocol for Whole Cell Patch Clamp. Retrieved from [Link]
Sources
Application Notes and Protocols for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: A Hypothetical Chemical Probe for L-type Calcium Channel Modulation
Disclaimer: As of the latest literature review, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a novel chemical entity with no established biological target or application as a chemical probe. The following application notes are presented as a hypothetical guide for researchers interested in characterizing this molecule, based on the prevalence of the dihydropyridinone scaffold in L-type calcium channel modulators. This document outlines a rigorous, scientifically-grounded workflow for the validation and application of a new chemical probe.
Introduction: The Scientific Premise
Chemical probes are indispensable tools in modern biology and drug discovery, enabling the acute and reversible perturbation of protein function to elucidate biological pathways and validate therapeutic targets.[1][2] The dihydropyridine chemical scaffold is a well-established pharmacophore, most notably found in a class of drugs that modulate L-type calcium channels (LTCCs).[3] These channels are critical for a myriad of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.
This document proposes a hypothetical research program to investigate 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (hereafter referred to as CPDP-Br ) as a novel chemical probe for LTCCs. Its structural similarity to known dihydropyridine calcium channel blockers suggests it may interact with these channels, potentially offering a new tool for studying their function.[4][5]
PART 1: Characterization and Validation of CPDP-Br as a Chemical Probe
Before a small molecule can be confidently used to probe biological systems, its identity, purity, potency, selectivity, and mechanism of action must be thoroughly characterized.[2][6] This section outlines the essential experiments to validate CPDP-Br.
Physicochemical Properties and Purity Assessment
A prerequisite for any biological study is the confirmation of the compound's identity and purity.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | [7][8] |
| Molecular Weight | 228.09 g/mol | [7] |
| CAS Number | 1114573-41-9 | [9] |
Protocol 1: Purity and Identity Confirmation
-
Identity Confirmation:
-
Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular weight and elemental composition.
-
Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to verify the chemical structure.
-
-
Purity Assessment:
-
Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity of >98% is recommended for use as a chemical probe.[9]
-
-
Solubility:
-
Determine the solubility of CPDP-Br in common laboratory solvents (e.g., DMSO, ethanol) and aqueous buffers to ensure appropriate stock solution preparation and prevent compound precipitation in assays.
-
In Vitro Target Engagement and Potency
The initial hypothesis is that CPDP-Br interacts with LTCCs. This must be tested directly.
Protocol 2: Radioligand Binding Assay
This assay will determine if CPDP-Br binds to LTCCs and with what affinity.
-
Materials:
-
Membrane preparations from cells overexpressing the target LTCC subtype (e.g., Cav1.2).
-
Radiolabeled dihydropyridine antagonist (e.g., [³H]-nitrendipine).
-
CPDP-Br dissolved in DMSO.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]-nitrendipine and varying concentrations of CPDP-Br.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of [³H]-nitrendipine binding against the log concentration of CPDP-Br.
-
Fit the data to a one-site competition binding model to determine the IC₅₀, which can be converted to a binding affinity (Ki). A potent probe should ideally have a Ki < 100 nM.[2]
-
Protocol 3: Electrophysiology for Functional Modulation
This gold-standard assay will determine if CPDP-Br binding translates to functional modulation of LTCCs.
-
Cell System:
-
Use a cell line stably expressing the LTCC of interest (e.g., HEK293 cells expressing Cav1.2).
-
-
Technique:
-
Perform whole-cell patch-clamp electrophysiology.
-
-
Procedure:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.
-
Perfuse the cells with increasing concentrations of CPDP-Br and measure the effect on the current amplitude.
-
-
Data Analysis:
-
Generate a concentration-response curve to determine the IC₅₀ for channel inhibition (or EC₅₀ for activation).
-
Investigate the voltage-dependence of the block, a characteristic feature of many dihydropyridines.[4]
-
Selectivity Profiling
A good chemical probe should be highly selective for its intended target.
Protocol 4: Off-Target Selectivity Screening
-
Counter-Screening:
-
Screen CPDP-Br against a panel of other ion channels (e.g., other calcium channel subtypes, sodium channels, potassium channels) using electrophysiology or binding assays.
-
A selectivity of at least 30-fold over related family members is a key criterion for a high-quality probe.[2]
-
-
Broad Panel Screening:
-
Submit CPDP-Br to a commercial service for broad target screening against a panel of receptors, kinases, and enzymes to identify potential off-targets.
-
Cellular Target Engagement and Phenotypic Assays
Demonstrating that the probe engages its target in a cellular context is crucial.
Protocol 5: Cellular Calcium Influx Assay
-
Cell Line:
-
Use a cell line that endogenously expresses LTCCs and exhibits depolarization-induced calcium entry (e.g., primary neurons, cardiomyocytes, or a suitable cell line).
-
-
Methodology:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of CPDP-Br.
-
Induce depolarization with a high concentration of potassium chloride (KCl).
-
Measure the change in intracellular fluorescence using a plate reader or fluorescence microscope.
-
-
Data Analysis:
-
Determine the IC₅₀ of CPDP-Br for inhibiting KCl-induced calcium influx. This cellular EC₅₀ should be consistent with the in vitro potency. A cellular EC₅₀ < 1 µM is desirable.[2]
-
PART 2: Application of CPDP-Br as a Validated Chemical Probe
Once validated, CPDP-Br can be used to investigate the biological roles of LTCCs.
Investigating the Role of LTCCs in Neurotransmitter Release
Experimental Question: Do LTCCs contribute to depolarization-induced neurotransmitter release from cultured neurons?
Protocol 6: Neurotransmitter Release Assay
-
System: Primary cortical neuron culture.
-
Procedure:
-
Culture neurons for 10-14 days in vitro.
-
Pre-incubate the neurons with CPDP-Br (at a concentration of 10x its cellular IC₅₀) or a vehicle control. Include a known LTCC blocker (e.g., nifedipine) as a positive control.
-
Depolarize the neurons with high KCl.
-
Collect the supernatant and measure the concentration of a neurotransmitter (e.g., glutamate) using a commercially available assay kit.
-
-
Interpretation:
-
A significant reduction in glutamate release in the presence of CPDP-Br would suggest a role for LTCCs in this process.
-
Workflow Diagrams
Caption: Workflow for applying CPDP-Br to study neurotransmitter release.
PART 3: Data Interpretation and Best Practices
-
Concentration is Key: Always use the lowest effective concentration of the probe to minimize the risk of off-target effects.
-
Use Controls: A negative control (a structurally similar but inactive analog) and an orthogonal control (a structurally distinct probe for the same target) are essential for validating findings. [6]* On-Target Confirmation: When a phenotype is observed, confirm that it is due to the intended target. This can be done using genetic approaches like siRNA knockdown or CRISPR-Cas9 knockout of the target protein. The phenotype should be rescued or mimicked by these genetic perturbations.
References
-
Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing, 2010. [Link]
-
Chemical probe - Wikipedia. Wikipedia. [Link]
-
Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 2024. [Link]
-
Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. ACS Publications. [Link]
-
New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. The University of Virginia, Department of Chemistry. [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one - MOLBASE. MOLBASE. [Link]
-
The era of high-quality chemical probes - PMC - NIH. NIH. [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one - PubChem. PubChem. [Link]
-
Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. [Link]
-
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one, 98% Purity, C8H9BrN2O, 100 mg. LabAlley. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. NIH. [Link]
-
Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - NIH. NIH. [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. NIH. [Link]
-
Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed. PubMed. [Link]
-
Calcium Channel Blockers - StatPearls - NCBI Bookshelf. NCBI. [Link]
- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.
- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents.
-
Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - Asian Pacific Journal of Cancer Prevention. Asian Pacific Journal of Cancer Prevention. [Link]
-
Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications - YouTube. YouTube. [Link]
Sources
- 1. Chemical probe - Wikipedia [en.wikipedia.org]
- 2. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 8. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 9. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure scientific accuracy and field-proven insights.
The synthesis of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through the critical aspects of the synthesis, from starting material selection to final product purification, with a focus on troubleshooting common issues.
I. Synthetic Pathway Overview
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves two key transformations: the N-alkylation of a 5-bromo-2-pyridone precursor with a cyclopropylmethyl halide, or the bromination of a 1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one intermediate. Each approach has its own set of challenges that can impact the overall yield and purity of the final product.
Caption: Selective bromination workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 5-bromo-2-pyridone, and how can I purify it if necessary?
A1: The purity of commercially available 5-bromo-2-pyridone can vary. It is always recommended to check the certificate of analysis provided by the supplier. If the purity is insufficient, it can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed for higher purity.
Q2: Are there any specific safety precautions I should take when working with cyclopropylmethyl bromide?
A2: Yes, cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also a reactive alkylating agent and should be stored in a cool, dry place away from incompatible materials.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the best methods for purifying the final product, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one?
A4: The most common method for purifying the final product is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. Recrystallization can also be a good option for obtaining highly pure material if a suitable solvent system is found.
Q5: I am observing an unknown byproduct in my final product. What could it be and how can I characterize it?
A5: An unknown byproduct could be the O-alkylated isomer, a di-brominated product, or a product resulting from the rearrangement of the cyclopropylmethyl group. To characterize the byproduct, you can use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the spectral data with that of the desired product and known potential byproducts can help in its identification.
IV. References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 68. Retrieved from [Link]
-
MOLBASE. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Retrieved from
-
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from
-
Al-dujaili, A. H. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Iraqi Journal of Science, 61(11), 3055-3061. Retrieved from [Link]
-
Hughes, D. L., & Song, J. J. (2001). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 66(16), 5545–5553. Retrieved from [Link]
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Retrieved from [Link]
-
Li, Z., & Gunda, P. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 20(15), 4489–4492. Retrieved from [Link]
-
PubMed. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-535. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
IntechOpen. (2023). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. In Pyridine and Its Derivatives. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1968. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 18266-18281. Retrieved from [Link]
-
MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 1 with different reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(1), e202103554. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene. Retrieved from
-
National Institutes of Health. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 85(15), 9785–9796. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(22), 4085. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. The Journal of Organic Chemistry, 89(10), 6901–6910. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Retrieved from
-
PubMed. (2024). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Retrieved from [Link]
-
ResearchGate. (2024). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]
-
TCG Lifesciences. (2024). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]
Technical Support Center: Purification of Brominated Pyridone Derivatives
Welcome to the technical support center for the purification of brominated pyridone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Pyridones are privileged scaffolds in drug discovery, and their brominated derivatives are key intermediates for further functionalization.[1][2] However, their unique electronic and physical properties can present significant purification hurdles.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of brominated pyridone derivatives in a question-and-answer format.
Chromatography Challenges
Question 1: I'm observing poor separation and significant tailing of my brominated pyridone derivative on a silica gel column. What's causing this and how can I fix it?
Answer: This is a common issue arising from the inherent polarity and basicity of the pyridone ring system, which can lead to strong interactions with the acidic silica gel stationary phase. The lone pair of electrons on the nitrogen atom can interact with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
Causality Explained: The pyridone nitrogen can act as a hydrogen bond acceptor, leading to non-ideal chromatographic behavior. Bromination can further alter the electronic properties and polarity of the molecule, sometimes exacerbating these interactions.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, significantly reducing tailing.[3]
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your eluent system (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture) can help to more effectively displace the polar compound from the stationary phase.[3]
-
-
Stationary Phase Alternatives:
-
Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent. This process caps the acidic silanol groups.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds like pyridone derivatives.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography can be a powerful purification method. The elution order is inverted, with non-polar compounds eluting later.
-
Sources
Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. This guide is structured to provide a logical, step-by-step approach to systematically address and overcome these challenges, grounded in established physicochemical principles.
Introduction
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] While the pyridinone scaffold can offer favorable metabolic stability and the potential for good water solubility, specific substitution patterns, such as the presence of a bromo group and a cyclopropylmethyl substituent, can significantly influence its physicochemical properties, often leading to poor aqueous solubility.[2]
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you navigate these challenges in your experimental work. We will explore various solubilization techniques, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in my aqueous buffer. Where should I start?
A1: Poor aqueous solubility is a common issue for many organic compounds. The first step is to systematically evaluate the impact of pH and the use of co-solvents.
Strategy 1: pH Adjustment
The solubility of ionizable compounds is often highly dependent on the pH of the solution.[3] The 2-pyridinone ring system possesses a weakly acidic proton on the nitrogen (in the absence of N-substitution) and the ring nitrogen can also be protonated under acidic conditions. Although the nitrogen in your compound is substituted, the overall electronic nature of the molecule can still be influenced by pH.
Experimental Protocol: pH-Dependent Solubility Screening
-
Prepare a series of buffers: Prepare a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Equilibrate the compound: Add an excess of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one to a small volume of each buffer.
-
Agitate to equilibrium: Shake or stir the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the results: Plot solubility as a function of pH to identify the pH at which solubility is maximal. For weakly basic drugs, solubility typically decreases as pH increases.[4]
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][5]
Experimental Protocol: Co-solvent Screening
-
Select a range of co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[6]
-
Prepare stock solutions: If possible, prepare a concentrated stock solution of your compound in a pure co-solvent (e.g., 10 mg/mL in DMSO).
-
Create co-solvent mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine solubility: Add an excess of the compound to each co-solvent mixture and determine the equilibrium solubility as described in the pH screening protocol.
-
Evaluate the results: Identify the co-solvent and concentration that provides the desired solubility while being compatible with your experimental system. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.[6]
| Parameter | pH Adjustment | Co-solvents |
| Principle | Alters the ionization state of the compound.[3] | Reduces the polarity of the solvent system.[5] |
| Pros | Can produce a significant increase in solubility with minimal additives. | Effective for a wide range of hydrophobic compounds. |
| Cons | Only effective for ionizable compounds; may not be suitable for all experimental conditions. | High concentrations can interfere with biological assays or cause precipitation upon dilution. |
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solution but poorly soluble in the final aqueous medium.
Troubleshooting Workflow:
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of brominated disinfection byproducts in chlorinated drinking water in Japan using data on trihalomethanes and chlorinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14- endo ethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclopropylmethyl Group Attachment
The cyclopropylmethyl moiety is a prized structural motif in medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates. However, its installation can present specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of attaching this valuable functional group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both the "why" behind the problem and the "how" for its resolution.
Reductive Amination
Question 1: My reductive amination with cyclopropylmethanamine and an aldehyde is giving very low yields. What are the likely causes and how can I fix it?
Low yields in this reaction often stem from two primary issues: inefficient imine formation or premature reduction of the aldehyde starting material.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The crucial first step is the condensation of the amine and aldehyde to form an imine. This is a reversible equilibrium reaction, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution 1: Water Scavenging. Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation.
-
Solution 2: Acid Catalysis. A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1][2] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.
-
-
Competitive Aldehyde Reduction: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the aldehyde faster than the imine is formed.[1]
-
Solution 1: Stepwise Procedure. First, stir the aldehyde and cyclopropylmethanamine together (with an acid catalyst and/or molecular sieves) for a period to allow for imine formation. Monitor the reaction by TLC or NMR to confirm imine presence before adding the reducing agent.[2][3]
-
Solution 2: Use a Milder Reducing Agent. Switch to a reductant that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations because they are less reactive towards aldehydes at neutral or slightly acidic pH.[2][4][5]
-
Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of the aldehyde (1.0 equiv) and cyclopropylmethanamine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4Å molecular sieves.
-
If necessary, add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and purify by column chromatography.
Question 2: I'm observing over-alkylation of my primary amine starting material. How can I prevent the formation of the tertiary amine?
Over-alkylation occurs when the newly formed secondary amine product reacts with another equivalent of the aldehyde and is subsequently reduced.
Probable Causes & Solutions:
-
Reactivity of the Product Amine: The secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second reductive amination.
-
Solution 1: Stoichiometry Control. Use a slight excess of the primary amine (e.g., 1.5-2.0 equivalents) to outcompete the secondary amine for the aldehyde. This is particularly effective if the aldehyde is the more valuable reagent.
-
Solution 2: Stepwise Reduction. As mentioned previously, forming the imine first and then adding the reducing agent can help control the reaction.[5]
-
Nucleophilic Substitution (Sₙ2 Reactions)
Question 3: When using cyclopropylmethyl bromide for an N- or O-alkylation, I'm getting a mixture of products, including some that appear to have a rearranged carbon skeleton. What is happening?
The cyclopropylmethyl system is prone to rearrangement under certain Sₙ2 and especially Sₙ1-like conditions due to the relief of ring strain. The primary carbocation that could be formed is stabilized by the adjacent cyclopropyl group, leading to ring-opened byproducts.
Probable Causes & Solutions:
-
Carbocation Formation/Rearrangement: Even in what is expected to be an Sₙ2 reaction, a transition state with significant carbocationic character can lead to rearrangement. This results in the formation of cyclobutyl and homoallyl halides as byproducts.[6]
-
Solution 1: Enhance Sₙ2 Conditions. To favor a direct substitution pathway and minimize carbocation formation, use a polar aprotic solvent like DMF or acetonitrile.[7] These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
Solution 2: Choice of Base. Use a non-nucleophilic, strong base like potassium carbonate or cesium carbonate to deprotonate the nucleophile without competing in the substitution reaction.
-
Solution 3: Temperature Control. Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of rearrangement.
-
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting alkylation reactions.
Suzuki Cross-Coupling
Question 4: My Suzuki coupling of cyclopropylboronic acid with an aryl halide is inefficient, and I'm recovering a lot of the corresponding arene (protodeboronation). How can I improve the yield of my desired product?
Protodeboronation is a common side reaction in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom from a proton source (like water) before cross-coupling can occur.
Probable Causes & Solutions:
-
Presence of Water and/or Inappropriate Base: The combination of water and certain bases can accelerate the protodeboronation pathway.
-
Solution 1: Anhydrous Conditions. While Suzuki reactions are often tolerant of some water, minimizing it can be beneficial. Use anhydrous solvents and reagents.
-
Solution 2: Base Selection. The choice of base is critical. For cyclopropylboronic acids, bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective.[8] These bases are strong enough to activate the boronic acid for transmetalation but may be less prone to causing protodeboronation compared to stronger hydroxide bases.[9]
-
Solution 3: Additives. The addition of salts like sodium bromide (NaBr) has been shown to stabilize the palladium catalyst and improve yields in some cases.[8]
-
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, the competing protodeboronation has more time to occur.
-
Solution 1: Ligand Choice. The ligand on the palladium catalyst plays a crucial role. Electron-rich, bulky phosphine ligands like SPhos or RuPhos can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to more efficient coupling.[10]
-
Solution 2: Temperature Optimization. Increasing the reaction temperature can sometimes favor the desired cross-coupling over protodeboronation, but this needs to be balanced with potential substrate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally best for attaching a cyclopropylmethyl group to a nitrogen atom?
The best method depends on the substrate.
-
For aliphatic amines or amides: Reductive amination with cyclopropanecarboxaldehyde or direct N-alkylation with a cyclopropylmethyl halide are the most common and effective methods. Reductive amination is often preferred for primary amines to avoid over-alkylation.[4]
-
For aromatic amines (anilines): The Buchwald-Hartwig amination is a powerful method for coupling cyclopropylmethanamine with aryl halides or triflates.[11][12] This palladium-catalyzed reaction offers broad functional group tolerance.[11]
Q2: What are the key parameters to consider when optimizing a Suzuki coupling with cyclopropylboronic acid?
The key parameters are summarized in the table below. A systematic approach, such as a design of experiments (DoE), can be highly effective for optimization.[13]
| Parameter | Key Considerations | Recommended Starting Points |
| Palladium Catalyst | The choice of ligand is crucial for efficiency. | Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, RuPhos, or XPhos. |
| Base | Must activate the boronic acid without promoting protodeboronation. | K₃PO₄, KF, Cs₂CO₃. |
| Solvent | A mixture of an organic solvent and water is common. | Toluene/water, Dioxane/water, THF/water. |
| Temperature | Needs to be high enough for efficient catalysis but low enough to prevent degradation. | 80-110 °C. |
Q3: Can I use cyclopropylmethylamine in a Buchwald-Hartwig amination? What are the challenges?
Yes, cyclopropylmethylamine can be used in Buchwald-Hartwig aminations. The main challenges are similar to those with other primary amines:
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are essential to promote the reaction and prevent catalyst deactivation.[14][15]
-
Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16]
-
Potential for β-Hydride Elimination: While less of a concern with the cyclopropylmethyl group compared to other alkylamines, it's a potential side reaction to be aware of, which can be mitigated by proper ligand choice.
Reaction Scheme: Common Methods for Cyclopropylmethyl Attachment
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 7. asccollegekolhar.in [asccollegekolhar.in]
- 8. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. youtube.com [youtube.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Welcome to the technical support resource for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to explain not just the protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your work.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Handling and Solution Preparation
Question 1: What are the recommended solvents for dissolving 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one and what are the best practices for preparing stock solutions?
Answer: Proper solvent selection is the first critical step to ensure the integrity of your compound. The choice of solvent can significantly impact short-term stability and experimental reproducibility.
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is an organic compound with moderate polarity.[1][2] Based on its structure—a substituted pyridinone ring—it exhibits good solubility in a range of common organic solvents.
Recommended Solvents & Practices:
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. They are polar aprotic solvents that can typically dissolve the compound readily.
-
Secondary Solvents: For applications requiring less polar or more volatile solvents, Dichloromethane (DCM), Chloroform, or Ethyl Acetate can be used. For aqueous-based assays, a stock solution in DMSO can often be diluted into the aqueous buffer, but solubility should be confirmed.
-
Best Practices:
-
Always use high-purity, anhydrous (dry) solvents to minimize the risk of hydrolysis.
-
Prepare stock solutions fresh whenever possible. If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed vials with a desiccated secondary container to prevent moisture absorption.
-
Before use, allow frozen aliquots to equilibrate to room temperature completely before opening the vial to prevent condensation from introducing water into the stock.
-
Perform a "freeze-thaw" stability test on a small aliquot if you plan to cycle the stock solution multiple times. Monitor for precipitation or changes in purity via HPLC.
-
| Solvent | Suitability for Stock | Suitability for Assay | Key Considerations |
| DMSO | Excellent | Good (as diluent) | Hygroscopic; use anhydrous grade. Keep final concentration in assays low (<0.5%) to avoid biological effects. |
| DMF | Excellent | Good (as diluent) | Similar to DMSO; can be more reactive. |
| Ethanol/Methanol | Good | Good | Polar protic solvents; may participate in reactions over long-term storage. |
| DCM/Chloroform | Good | Limited | Volatile; suitable for synthesis/purification but not for most biological assays. |
| Aqueous Buffers | Poor | Varies | Direct dissolution is unlikely. Dilute from a DMSO/DMF stock. Stability is highly pH-dependent.[3] |
Section 2: Understanding Chemical Stability & Degradation
Question 2: What are the primary chemical stability concerns for a 2-pyridinone derivative like this, and what degradation pathways should I be aware of?
Answer: Understanding the potential degradation pathways is essential for designing stable formulations and interpreting analytical data correctly.[4][5] The structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one contains several functional groups that are susceptible to degradation under common experimental conditions.
The three primary degradation pathways of concern are hydrolysis, photolysis, and oxidation .
-
Hydrolysis: The 2-pyridone core contains a cyclic amide (lactam) ring. Lactam rings are susceptible to hydrolysis, which involves the cleavage of the amide bond by water.[6][7] This reaction is catalyzed by both acid and base.[8][9]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is a common mechanism for lactam ring-opening.[7][10] The six-membered ring of a pyridinone is generally more stable than smaller lactam rings (like beta-lactams), but hydrolysis can still occur under stressed conditions.[6]
-
-
Photolysis: Bromo-substituted aromatic compounds can be sensitive to light, particularly UV radiation.[11][12] The carbon-bromine bond can undergo homolytic cleavage upon absorption of light energy, leading to the formation of radical species. This can result in debromination or other complex secondary reactions.
-
Oxidation: While the core structure is not exceptionally prone to oxidation, impurities in excipients or solvents (e.g., peroxides) can initiate oxidative degradation.[13][14] Forced degradation studies using agents like hydrogen peroxide are necessary to probe this vulnerability.[15]
Below is a diagram illustrating the key molecular structure and its most probable primary degradation products.
Caption: Potential degradation pathways for the parent compound.
Section 3: Troubleshooting Experimental Inconsistencies
Question 3: My solution of the compound turned yellow/brown after being left on the benchtop. What happened, and is my sample still usable?
Answer: A color change is a clear visual indicator of a chemical change, and the sample should be treated with caution. The most likely cause is photodegradation. As mentioned previously, bromo-aromatic compounds can be light-sensitive.[11][12] Exposure to ambient lab lighting, especially direct sunlight, can initiate photochemical reactions that lead to the formation of colored degradation products.
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a clear vial wrapped completely in aluminum foil. Work with the compound under subdued lighting conditions where possible.
-
Analytical Confirmation: Analyze the discolored solution alongside a freshly prepared, protected solution using HPLC with a UV-Vis or photodiode array (PDA) detector. You will likely observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Usability: The discolored sample is not recommended for use in quantitative experiments. The presence of degradants means the concentration of the active compound is lower than calculated, and the degradants themselves could interfere with your assay or exhibit unexpected biological activity.
Question 4: I am seeing new peaks in my HPLC/LC-MS analysis during a time-course experiment. How can I determine if this is due to instability?
Answer: The appearance of new, growing peaks over time is a classic sign of compound degradation. A systematic approach is needed to confirm this and identify the source.
Causality Analysis Workflow:
-
Establish a Baseline (T=0): Inject a freshly prepared sample immediately after dissolution. This chromatogram is your reference standard for purity.
-
Control Your Variables: Store aliquots of the same stock solution under different, controlled conditions:
-
Protected Control: -20°C or -80°C, protected from light.
-
Benchtop (Light/Temp): Room temperature, exposed to ambient light.
-
Benchtop (Temp only): Room temperature, wrapped in foil.
-
Refrigerated (Temp only): 4°C, wrapped in foil.
-
-
Time-Point Analysis: Analyze samples from each condition at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Data Interpretation:
-
If new peaks appear in all conditions except the protected control, degradation is occurring.
-
If degradation is fastest in the light-exposed sample, photolysis is the primary driver.
-
If degradation occurs in the dark but is faster at room temperature than at 4°C, the process is likely thermal (e.g., hydrolysis).
-
Use LC-MS to obtain the mass of the new peaks. This is crucial for proposing structures. For instance, a mass increase of 18 Da suggests hydrolysis (addition of H₂O), while a mass decrease of 79/81 Da (the isotopes of Bromine) suggests debromination.
-
Section 4: Advanced Protocols - Performing a Forced Degradation Study
Question 5: I need to develop a stability-indicating analytical method. How should I design and execute a forced degradation (stress testing) study for this compound?
Answer: Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[4][16] They are designed to intentionally degrade the compound to identify likely degradation products and establish the specificity of your analytical method.[17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Here is a comprehensive protocol based on ICH guidelines.[4][8]
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one under various stress conditions and use them to validate a stability-indicating HPLC method.
Materials:
-
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Calibrated HPLC system with a PDA or UV detector and an appropriate C18 column.
-
Photostability chamber, calibrated oven, pH meter.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or a 50:50 ACN:Water mixture. This concentration is a common starting point for degradation studies.[8]
-
-
Stress Conditions Setup:
-
For each condition, use a separate vial. Include a "control" vial containing the stock solution stored at -20°C.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (basic hydrolysis is often faster).[9]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 70°C.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source that provides combined UV and visible output as specified by ICH Q1B guidelines. Run a dark control in parallel (wrapped in foil).
-
-
Time-Point Sampling:
-
Monitor the reactions at appropriate time points (e.g., 2, 6, 12, 24, 48 hours). The goal is to find a time point with 5-20% degradation.[8]
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Analyze all stressed samples, the T=0 sample, and the control sample using your developed HPLC method.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Use a PDA detector to perform peak purity analysis on the parent peak in the stressed samples. The peak should not show any signs of co-elution.
-
The workflow for this process is visualized below.
Caption: Workflow for a forced degradation study.
| Stress Condition | Reagent/Parameter | Typical Temperature | Key Degradation Pathway Probed |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | Lactam ring opening[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | Lactam ring opening[8] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxidation of susceptible moieties |
| Thermal | Dry Heat | 70 - 100°C | Thermolysis |
| Photostability | ICH Q1B Light Source | Ambient | Photolysis (e.g., C-Br cleavage)[8] |
Section 5: Drug-Excipient Compatibility
Question 6: I am developing a solid dosage form. How do I assess the compatibility of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with pharmaceutical excipients?
Answer: Drug-excipient compatibility studies are a critical pre-formulation step to ensure that the excipients chosen for a tablet or capsule do not cause the drug to degrade.[13][14][15] Incompatibilities can lead to loss of potency and the formation of harmful impurities.[18]
Key Considerations:
-
Reactive Functional Groups: The primary concern is the interaction between the drug and reactive functional groups or impurities within the excipients.[15]
-
Maillard Reaction: Although this compound is not a primary or secondary amine, excipients containing reducing sugars (e.g., lactose) can still pose a risk if there are any amine-containing impurities or degradants.[13][18]
-
Moisture Content: Excipients can hold moisture, which can accelerate hydrolysis of the lactam ring.[13] Hygroscopic excipients like starch or povidone require careful evaluation.[13]
-
Oxidative Impurities: Peroxides present as impurities in excipients like povidone can cause oxidative degradation.[14]
Protocol for Binary Mixture Compatibility Study:
-
Prepare Binary Mixtures: Mix the drug with each individual excipient, typically in a 1:1 or 1:5 ratio. Also prepare a sample of the pure drug as a control.
-
Add Moisture: Prepare two sets of samples. To one set, add a small amount of water (e.g., 5-20% w/w) to simulate high humidity conditions and accelerate potential reactions.[14][15]
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a period of 2 to 4 weeks.[16][19]
-
Analyze Samples: At designated time points, analyze the samples by HPLC to check for any new degradation products or a significant loss of the parent drug compared to the pure drug control. Any excipient that causes significantly more degradation than the control is potentially incompatible.
References
-
The Stability of Pyridine Nucleotides. ResearchGate. Available from: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). Available from: [Link]
-
Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. PubMed. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. Available from: [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. MOLBASE. Available from: [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. PubChemLite. Available from: [Link]
-
2-Pyridone. Wikipedia. Available from: [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available from: [Link]
-
Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. LinkedIn. Available from: [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available from: [Link]
-
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. Available from: [Link]
-
photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. Available from: [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Institutes of Health (NIH). Available from: [Link]
-
Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. Available from: [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. Available from: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available from: [Link]
-
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one, 98% Purity, C8H9BrN2O, 100 mg. Struchem. Available from: [Link]
-
5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyrimidin-2-one. Chemspace. Available from: [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health (NIH). Available from: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. MDPI. Available from: [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Available from: [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. PubMed. Available from: [Link]
-
Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. Available from: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). Available from: [Link]
-
The auration of 2-hydroxy-pyridine (2-pyridone): Preparative and structural studies and a comparison with reactions of related aliphatic O,N-donors. Dalton Transactions. Available from: [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Stability Assessment and DNA-Binding of New 2,6-Piperidinedione Derivatives. ResearchGate. Available from: [Link]
-
Degradation Pathways. ResearchGate. Available from: [Link]
Sources
- 1. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quercus.be [quercus.be]
- 16. onyxipca.com [onyxipca.com]
- 17. biomedres.us [biomedres.us]
- 18. scispace.com [scispace.com]
- 19. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Welcome to the dedicated technical support center for the synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your success in the laboratory and beyond.
I. Reaction Overview and Workflow
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a critical process for the development of various pharmaceutical agents. The primary route involves the N-alkylation of 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide. While straightforward on a small scale, scaling up this reaction introduces challenges related to regioselectivity, impurity profiles, and process safety.
Caption: General workflow for the synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired N-Alkylated Product
Question: We are observing a significantly lower yield than expected for the target compound after scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we improve the yield?
Answer:
Low yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential culprits and how to address them.
-
Cause A: Inefficient Mixing and Mass Transfer: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" and poor distribution of reactants. This can result in side reactions and incomplete conversion.
-
Solution:
-
Mechanical Stirring: Ensure you are using an overhead mechanical stirrer with an appropriately sized impeller to create a vortex and ensure homogeneity.
-
Baffles: If your reactor design allows, the use of baffles can significantly improve mixing efficiency by disrupting laminar flow.
-
-
-
Cause B: Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A runaway temperature can lead to the formation of degradation products and impurities.
-
Solution:
-
Controlled Addition: Add the electrophile (cyclopropylmethyl bromide) slowly and portion-wise to the reaction mixture to manage the exotherm.
-
Efficient Cooling: Utilize a reactor jacket with a circulating cooling fluid or an ice bath to maintain the optimal reaction temperature.
-
-
-
Cause C: Competing O-Alkylation: The pyridinone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The formation of the O-alkylated isomer, 2-bromo-5-(cyclopropylmethoxy)pyridine, is a common side reaction that reduces the yield of the desired product.[1][2]
-
Solution:
-
Choice of Base and Solvent: The regioselectivity of the alkylation is highly dependent on the reaction conditions.[1] Using a stronger, less-coordinating base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as DMF or acetonitrile can favor N-alkylation.[1] Potassium carbonate (K2CO3) is a more cost-effective option for large-scale synthesis but may require optimization of reaction time and temperature.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide, can facilitate the N-alkylation of 4-alkoxy-2-pyridones and may be applicable here.[3]
-
-
Problem 2: High Levels of Impurities in the Crude Product
Question: Our HPLC analysis of the crude product shows several significant impurities that are difficult to remove by simple recrystallization. What are these impurities and how can we minimize their formation?
Answer:
Impurity profiling is crucial for a robust and scalable process. Here are the most common impurities and strategies to control them:
-
Impurity A: O-Alkylated Isomer (2-bromo-5-(cyclopropylmethoxy)pyridine): As discussed above, this is a common regioisomeric impurity.
-
Mitigation: See the solutions for "Competing O-Alkylation" in Problem 1. Careful selection of base and solvent is key.
-
-
Impurity B: Unreacted Starting Material (5-bromo-2-hydroxypyridine): Incomplete reaction is a common issue in scaled-up processes.
-
Mitigation:
-
Stoichiometry: Ensure a slight excess of the alkylating agent (cyclopropylmethyl bromide) is used (e.g., 1.1-1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
-
Extended Reaction Time: Larger scale reactions may require longer reaction times to go to completion.
-
-
-
Impurity C: Di-alkylation or Other Side Products: At elevated temperatures, further reactions can occur, leading to complex impurity profiles.
-
Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during process development.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Problem 3: Difficulties with Product Isolation and Purification
Question: We are struggling to effectively isolate the pure product. Recrystallization is not giving us the desired purity, and column chromatography is not feasible for our target scale. What are our options?
Answer:
Purification is often the bottleneck in scaling up a synthesis. Here are some strategies to consider:
-
Optimized Recrystallization:
-
Solvent Screening: Systematically screen a variety of solvent systems (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexanes) to find conditions that provide good recovery and excellent impurity rejection.
-
Controlled Cooling: A slow, controlled cooling rate during crystallization is crucial for forming well-defined crystals and excluding impurities.
-
-
Slurry Washing:
-
Procedure: If the product is a crystalline solid, it can be suspended in a solvent in which it has low solubility but the impurities are more soluble. The solid is then filtered and washed. This can be a very effective purification technique for removing minor impurities.
-
-
Reactive Crystallization/Extraction:
-
Acid/Base Manipulation: If the impurities have different acidic or basic properties than the product, you can use pH adjustments to selectively extract them into an aqueous phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended base and solvent for this N-alkylation on a multi-kilogram scale?
A1: For large-scale synthesis, potassium carbonate (K2CO3) is often preferred due to its lower cost and ease of handling compared to cesium carbonate.[1] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is typically used.[1] However, due to potential toxicity and high boiling points, exploring greener solvent alternatives is encouraged.[4]
Q2: Are there any specific safety precautions to consider when handling cyclopropylmethyl bromide?
A2: Yes, cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is also a reactive alkylating agent and should be stored away from strong bases and oxidizing agents.
Q3: How can we monitor the reaction progress effectively on a large scale?
A3: In-process controls (IPCs) are essential for scalable synthesis. Small aliquots of the reaction mixture can be carefully withdrawn, quenched, and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
Q4: What are the typical analytical methods for characterizing the final product?
A4: The structure and purity of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
IV. Experimental Protocols
General Protocol for the Synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Bromo-2-hydroxypyridine | 174.00[6] | 1.0 |
| Cyclopropylmethyl bromide | 135.00[5] | 1.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate | - | - |
| Water | - | - |
| Brine | - | - |
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-bromo-2-hydroxypyridine and N,N-Dimethylformamide (DMF).
-
Add potassium carbonate to the mixture with stirring.
-
Heat the reaction mixture to 60-70 °C.
-
Slowly add cyclopropylmethyl bromide via the addition funnel over a period of 1-2 hours, maintaining the internal temperature.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. References
-
MOLBASE. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridin‐2‐one derivatives 11 and 14. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Pyridone-Based Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on enhancing the metabolic stability of pyridone-based compounds. This resource is designed to offer troubleshooting assistance and answer frequently asked questions, empowering you to overcome common challenges in your experimental workflows. The pyridone scaffold is a privileged structure in medicinal chemistry, but its metabolic liabilities can often hinder the progression of promising candidates.[1][2] This guide provides actionable strategies and in-depth explanations to navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your research and provides step-by-step guidance to resolve them.
Scenario 1: High In Vitro Clearance of a Lead Pyridone Compound in Human Liver Microsomes
Problem: Your lead pyridone compound exhibits high intrinsic clearance (CLint) in human liver microsomes (HLM), suggesting rapid metabolic turnover.[3] This is a significant hurdle, as it often translates to poor bioavailability and a short half-life in vivo.[3][4]
Causality: High clearance in HLMs is typically indicative of metabolism by cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[5][6][7] The pyridone ring and its substituents are susceptible to oxidative metabolism by CYPs.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high microsomal clearance.
Step-by-Step Guidance:
-
Confirm the Observation: Repeat the HLM assay to ensure the initial results are reproducible. Include appropriate positive and negative controls (e.g., high and low clearance compounds) to validate the assay performance.
-
Identify the Metabolites:
-
Protocol: Conduct a metabolite identification study by incubating your compound at a higher concentration with HLMs for a longer duration.
-
Analysis: Utilize high-resolution mass spectrometry (LC-MS/MS) to detect and characterize the metabolites formed.[10][11][12][13] The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
-
Pinpoint the "Metabolic Soft Spot":
-
Based on the metabolite structures, identify the specific position(s) on the pyridone ring or its substituents that are being modified. Common metabolic pathways for pyridone-containing compounds include hydroxylation, N-dealkylation, and oxidation of the pyridone ring itself.
-
-
Implement Structural Modification Strategies:
-
Blocking Metabolic Sites: Introduce chemical groups at the identified metabolic hotspots to sterically hinder enzyme access or alter the electronic properties of the site. A common and effective strategy is the introduction of a fluorine atom or a methyl group.[14]
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[15][16] For instance, replacing an unsubstituted phenyl ring with a pyridine or pyrimidine can enhance metabolic stability by reducing susceptibility to oxidative metabolism.[8][9]
-
Deuteration: If a C-H bond cleavage is involved in the rate-limiting step of metabolism, replacing the hydrogen with deuterium can slow down the reaction rate (the kinetic isotope effect).[17]
-
-
Synthesize and Test Analogs:
-
Synthesize a small library of analogs based on the strategies above.
-
Evaluate the metabolic stability of the new compounds in the HLM assay to determine if the modifications were successful.
-
Scenario 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Problem: Your pyridone compound shows high stability in human liver microsomes (HLM), but high clearance in suspended hepatocytes.
Causality: This discrepancy suggests the involvement of metabolic pathways not present or fully active in microsomes.[18] While microsomes are enriched in CYP enzymes, they lack cytosolic enzymes like aldehyde oxidase (AO) and Phase II conjugation enzymes (e.g., UGTs, SULTs) in their native environment.[5][19] Pyridone-containing compounds, being electron-deficient heterocycles, are known substrates for aldehyde oxidase.[20][21]
Troubleshooting Workflow:
Caption: Investigating discrepancies in metabolic stability data.
Step-by-Step Guidance:
-
Confirm the Discrepancy: Rerun both the HLM and hepatocyte stability assays with appropriate controls to validate the initial findings.
-
Investigate the Role of Aldehyde Oxidase (AO):
-
Protocol: Perform an in vitro metabolism study using human liver cytosol, which is a source of AO.
-
Inhibition Studies: In the hepatocyte assay, co-incubate your compound with a known AO inhibitor (e.g., hydralazine) to see if the clearance is reduced.
-
Recombinant Enzymes: Use recombinant human AO to confirm if your compound is a direct substrate.[19]
-
-
Assess Phase II Metabolism:
-
Metabolite Identification: Re-examine the LC-MS/MS data from the hepatocyte incubation, specifically looking for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
Cofactor Dependence: Run the hepatocyte assay with and without the addition of cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) to see if clearance is affected.
-
-
Develop a Mitigation Strategy:
-
If AO is the culprit: Consider structural modifications to decrease the compound's susceptibility to AO-mediated metabolism. This can involve altering the electronics of the pyridone ring or introducing steric hindrance near the site of oxidation.[22]
-
If Phase II conjugation is dominant: If a hydroxyl group is being conjugated, consider masking it with a pro-drug moiety that is cleaved at the target site, or replace it with a group that is not readily conjugated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for pyridone-based compounds?
A: The metabolic fate of pyridone-containing molecules is largely dictated by their substitution pattern and the specific enzymes they encounter. The most prevalent pathways include:
-
CYP-mediated Oxidation: The cytochrome P450 superfamily of enzymes, primarily located in the liver, is responsible for the majority of oxidative metabolism of drugs.[23][24][25] For pyridone derivatives, this can involve hydroxylation of the pyridone ring, oxidation of alkyl substituents, and N-dealkylation.
-
Aldehyde Oxidase (AO) Metabolism: The pyridone nucleus is an electron-deficient heterocycle, making it a substrate for aldehyde oxidase.[20][21] AO catalyzes the oxidation of the carbon adjacent to the ring nitrogen.[19] This pathway is particularly important to consider as it can lead to discrepancies between microsomal and hepatocyte stability data.[22]
-
Phase II Conjugation: If the pyridone compound or its Phase I metabolites contain suitable functional groups (e.g., hydroxyl, amine), they can undergo conjugation reactions with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs). This generally increases water solubility and facilitates excretion.
Q2: How can I proactively design pyridone-based compounds with enhanced metabolic stability?
A: A proactive approach to designing metabolically stable compounds can save significant time and resources. Key strategies include:
-
"Metabolic Hotspot" Analysis: During the design phase, use in silico prediction tools to identify potential sites of metabolism on your scaffold.
-
Strategic Blocking: Introduce metabolically robust groups, such as fluorine or a methyl group, at the predicted "soft spots" to prevent enzymatic attack.[14] The C-F bond is exceptionally strong and resistant to metabolic cleavage.[17]
-
Reduce Lipophilicity: Generally, highly lipophilic compounds have a higher affinity for metabolic enzymes. Reducing lipophilicity by incorporating polar functional groups can decrease the rate of metabolism.
-
Incorporate Nitrogen Atoms: Introducing additional nitrogen atoms into aromatic rings (e.g., moving from a phenyl to a pyridine or pyrimidine ring) can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.[9]
-
Conformational Constraint: Locking the molecule into a more rigid conformation through cyclization or the introduction of bulky groups can sometimes reduce its ability to fit into the active site of metabolic enzymes.[26]
Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?
A: The choice between liver microsomes and hepatocytes depends on the specific questions you are trying to answer.[5]
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Enriched in Phase I CYP enzymes.[5] | Contain a full complement of Phase I and Phase II enzymes, as well as transporters.[5] |
| Cellular Integrity | Subcellular fraction (endoplasmic reticulum). | Intact, viable cells. |
| Cost & Throughput | Relatively inexpensive and high-throughput. | More expensive and lower throughput. |
| Predictive Power | Good for assessing CYP-mediated metabolism. | Considered the "gold standard" for in vitro metabolism as they more closely mimic the in vivo environment.[5] |
| Limitations | Lacks cytosolic enzymes (e.g., AO) and a complete set of Phase II enzymes.[5][19] | Can have lot-to-lot variability and are more complex to work with. |
Q4: My lead compound is a low-clearance pyridone. What are the main challenges I should anticipate?
A: While low clearance is often a desirable property, it presents its own set of challenges. For low-clearance compounds, it's crucial to have robust and sensitive bioanalytical methods to accurately determine their pharmacokinetic profiles.[27] Prolonged exposure due to low clearance can sometimes lead to the formation of unique or slowly-formed metabolites that might have off-target activities or toxicities.[27] Therefore, extended incubation times in in vitro studies and careful metabolite profiling in preclinical species are warranted.
Q5: How can bioisosteric replacement improve the metabolic stability of my pyridone compound?
A: Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a molecule, including its metabolic stability.[15][16] A bioisostere is a chemical group that can be substituted for another group while retaining the desired biological activity. The goal is to replace a metabolically liable moiety with a more stable one.[28]
Examples of Bioisosteric Replacements to Enhance Metabolic Stability:
| Liable Group | More Stable Bioisostere | Rationale |
| Unsubstituted Phenyl Ring | Pyridine or Pyrimidine Ring | Increases resistance to CYP-mediated oxidation.[9] |
| Methyl Group | Trifluoromethyl Group | The C-F bond is much stronger than the C-H bond, preventing oxidation. |
| Thioether | Sulfone | The sulfur atom in a sulfone is in a higher oxidation state and is less susceptible to further oxidation. |
| Ester | Amide | Amides are generally more resistant to hydrolysis by esterases. |
By systematically applying these troubleshooting strategies and considering the fundamental principles of drug metabolism, you can effectively address the metabolic stability challenges associated with pyridone-based compounds and accelerate the advancement of your drug discovery programs.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Lombardo, F., et al. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. Retrieved from [Link]
-
Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
-
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]
-
Bonin, P. D., et al. (2014). A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. ACS Publications. Retrieved from [Link]
-
Güdük, R., et al. (2025). The 'ring replacement' of pyridines into benzonitriles. ResearchGate. Retrieved from [Link]
-
Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
-
Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
ChemRxiv. (n.d.). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy. Retrieved from [Link]
-
Kim, Y. K., et al. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. Retrieved from [Link]
-
Dalvie, D., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Retrieved from [Link]
-
Le, V. A., et al. (2021). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. NIH. Retrieved from [Link]
-
Tsai, T. H., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. NIH. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
MicroDigest. (2024). Role of Cytochrome P450 In Drug Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to Enhance Metabolic Stabilities. Retrieved from [Link]
-
Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
-
Chini, C. C. S., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Retrieved from [Link]
-
Sadiki, F. Z., et al. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications. Retrieved from [Link]
-
Le, T. H., et al. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Retrieved from [Link]
-
Zhao, M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Retrieved from [Link]
-
Sanoh, S., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
Singh, H., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]
-
Bowman, C. M., & Benet, L. Z. (2019). In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly. PMC. Retrieved from [Link]
-
Nocentini, A., et al. (2025). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2026). Deconvoluting the in vitro to in vivo drug clearance gap: questioning the predictive performance of traditional hepatic clearance models. Retrieved from [Link]
-
Tzanetolou, V., et al. (2022). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
-
Nuvisan. (2025). Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Retrieved from [Link]
-
PubMed. (2026). Deconvoluting the in vitro to in vivo drug clearance gap: questioning the predictive performance of traditional hepatic clearance models. Retrieved from [Link]
-
ResearchGate. (2025). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chem-space.com [chem-space.com]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. microdigest.net [microdigest.net]
- 24. optibrium.com [optibrium.com]
- 25. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. preci.bio [preci.bio]
- 28. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
Technical Support Center: Refining Analytical Methods for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Welcome to the technical support center for the analysis of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common analytical challenges encountered with this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experimental work.
Compound Overview and Key Analytical Considerations
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a substituted dihydropyridinone with a molecular formula of C9H10BrNO and a monoisotopic mass of approximately 226.995 Da[1][2]. Its structure presents several key features that inform the development of analytical methods: the bromine atom, the cyclopropylmethyl group, and the dihydropyridinone core. The presence of bromine results in a characteristic isotopic pattern in mass spectrometry, while the dihydropyridinone ring may be susceptible to degradation under certain conditions.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a primary technique for the purity assessment and quantification of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Recommended Starting HPLC Protocol
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid aids in protonating the analyte for better peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times. |
| Detection | UV at 254 nm | The pyridinone ring is expected to have a strong chromophore. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
HPLC Troubleshooting Guide
Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Analyte-Silanol Interactions: The free silanol groups on the silica-based C18 column can interact with the basic nitrogen of the pyridinone ring, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time instability can compromise the reliability of your analysis.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Composition: If you are preparing your mobile phase manually, slight variations in composition can lead to shifts in retention time. Using a single batch of mobile phase for a sequence of runs can help.
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.
-
Pump Performance: Inconsistent flow from the HPLC pump can also cause retention time drift. Check for leaks and ensure the pump is properly primed.
Q3: I am seeing extraneous peaks in my chromatogram. What are the possible sources?
A3: Ghost peaks can originate from several sources.
-
Contaminated Mobile Phase or Solvents: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Sample Carryover: If a high-concentration sample was injected previously, you might see carryover in subsequent runs.
-
Solution: Implement a needle wash step in your injection sequence and run a blank injection to confirm the absence of carryover.
-
-
Sample Degradation: 1,4-dihydropyridine derivatives can be light-sensitive and prone to degradation.[5] The presence of moisture can also accelerate thermodegradation.[6]
-
Solution: Prepare samples fresh and store them in amber vials to protect them from light. Minimize the time samples spend on the autosampler.
-
Gas Chromatography (GC) Analysis
While HPLC is generally preferred for non-volatile compounds like this, GC can be used if derivatization is performed or if there is a need to analyze for volatile impurities.
GC Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or fronting) for my halogenated analyte. What could be the issue?
A1: Peak shape problems in GC for halogenated compounds can often be traced back to the injector or the column.[7]
-
Injector Issues: Some halogenated compounds can be sensitive to high temperatures in the injector port, leading to degradation and peak distortion.[7]
-
Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and analyte stability.
-
-
Column Activity: Active sites in the column can interact with the analyte.
-
Solution: Ensure you are using a well-deactivated column. If the column is old, it may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the injector and detector can create dead volume, leading to peak tailing.[8]
Q2: I have a low or no signal for my analyte. How can I troubleshoot this?
A2: A lack of signal can be frustrating, but a systematic approach can help identify the cause.[7]
-
Verify Sample Preparation: Ensure the sample concentration is appropriate and that the analyte is stable in the chosen solvent.
-
Check for Leaks: Leaks in the system, particularly around the injector, can prevent the sample from reaching the column. Use an electronic leak detector to check all fittings.
-
Injector Problems: A clogged syringe or a cored septum can prevent the sample from being introduced into the injector.
-
Detector Issues: Ensure the detector is turned on and that the gas flows are set correctly.
Mass Spectrometry (MS) Analysis
MS is a powerful tool for the identification and structural elucidation of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Key Features in the Mass Spectrum
-
Isotopic Pattern of Bromine: A key diagnostic feature for this compound is the presence of a characteristic M/M+2 isotope pattern. Bromine has two major isotopes, 79Br and 81Br, in roughly equal abundance.[9] This results in two molecular ion peaks of similar intensity, separated by 2 m/z units.[9][10] Any fragment containing the bromine atom will also exhibit this pattern.[10]
-
Fragmentation: In electron ionization (EI) mode, common fragmentation pathways for brominated compounds include the loss of the bromine atom or the cleavage of bonds adjacent to the carbonyl group.[11][12] The fragmentation pattern of polybrominated diphenyl ethers has been shown to be dependent on the bromine substitution pattern.[13]
MS Troubleshooting Guide
Q1: I am not observing the expected M/M+2 isotopic pattern for my molecular ion.
A1: The absence of the characteristic bromine isotopic pattern can be indicative of several issues.
-
In-source Fragmentation: The molecular ion may be unstable under the ionization conditions and fragmenting before detection.
-
Solution: Try using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which imparts less energy to the molecule.
-
-
Incorrect m/z Range: Ensure your mass spectrometer is scanning a wide enough m/z range to include the molecular ion peaks.
-
Low Abundance: The molecular ion may be of very low abundance.
-
Solution: Increase the sample concentration or the signal acquisition time.
-
Q2: My mass accuracy is poor, making it difficult to confirm the elemental composition.
A2: High mass accuracy is crucial for confident compound identification.
-
Instrument Calibration: Ensure your mass spectrometer is recently and properly calibrated.
-
Sample Concentration: High sample concentrations can lead to space-charging effects, which can degrade mass accuracy.
-
Solution: Dilute your sample and re-analyze.
-
-
Use of a Lock Mass: For high-resolution instruments, using a lock mass can correct for minor drifts in the mass calibration during the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural confirmation of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.
Expected ¹H NMR Signals
-
Cyclopropyl Protons: The protons on the cyclopropyl ring will appear as complex multiplets in the upfield region of the spectrum, typically between 0 and 1 ppm. The unique electronic environment of the cyclopropane ring often results in shielded chemical shifts.[14]
-
Methylene Protons (-CH2-): The two protons of the methylene group connecting the cyclopropyl ring to the nitrogen will likely appear as a doublet, due to coupling with the adjacent cyclopropyl proton.
-
Pyridinone Ring Protons: The protons on the dihydropyridinone ring will appear in the aromatic/olefinic region of the spectrum, and their splitting patterns will be indicative of their positions on the ring.
NMR Troubleshooting Guide
Q1: My NMR spectrum has broad peaks. What could be the cause?
A1: Peak broadening in NMR can obscure important coupling information.
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Purify your sample using techniques like column chromatography or recrystallization.
-
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening.
-
Solution: Dilute your sample.
-
-
Shimming: The magnetic field homogeneity may not be optimal.
-
Solution: Re-shim the spectrometer.
-
Q2: I am having difficulty interpreting the complex multiplets of the cyclopropyl group.
A2: The protons of a cyclopropyl group are often magnetically non-equivalent and can exhibit complex splitting patterns.[15]
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can increase the dispersion of the signals, making interpretation easier.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of the cyclopropyl signals.
References
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.).
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Technical Support Center: Characterization of Halogenated Organic Compounds. (n.d.). Benchchem.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (n.d.). Benchchem.
- 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. (n.d.). MOLBASE.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry - ACS Publications.
- 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. (n.d.). PubChemLite.
- Thermal stability of 1,4-dihydropyridine derivatives in solid state. (n.d.). ResearchGate.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (n.d.). PubMed.
- HPLC METHOD DEVELOPMENT - A REVIEW. (n.d.). Suresh Gyan Vihar University.
- Practical Steps in GC Troubleshooting. (n.d.). Agilent.
Sources
- 1. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. helixchrom.com [helixchrom.com]
- 4. gyanvihar.org [gyanvihar.org]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one and its Analogs: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the dihydropyridinone scaffold represents a privileged structure, serving as a versatile template for the development of novel therapeutics. This guide provides a comprehensive comparison of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential applications in antiviral and neuroprotective research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Introduction to Dihydropyridinones: A Scaffold of Therapeutic Promise
Dihydropyridinones are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anticancer, and neuroprotective effects.[1][2] The versatility of the dihydropyridinone core allows for extensive chemical modification, enabling the fine-tuning of its biological properties. The general structure of a 1,2-dihydropyridin-2-one is characterized by a six-membered ring containing a nitrogen atom and a ketone group. Substitutions at various positions on this ring system can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.
Spotlight on 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Structural Features and Hypothesized Activity
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No: 1114573-41-9) is a specific analog of the dihydropyridinone family.[3] Its structure is distinguished by two key substitutions: a bromine atom at the 5-position and a cyclopropylmethyl group attached to the nitrogen at the 1-position.
-
The 5-Bromo Substitution: The presence of a halogen, such as bromine, at the 5-position of the pyridinone ring is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule. This can lead to enhanced binding affinity for target proteins and improved membrane permeability.[4]
-
The N-Cyclopropylmethyl Group: The N-cyclopropylmethyl moiety is a well-known pharmacophore, often incorporated into drug candidates to enhance potency and metabolic stability. This group can influence the compound's interaction with its biological target and its overall pharmacokinetic profile.[5]
While direct comparative experimental data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not extensively available in the public domain, we can infer its potential activities based on the known structure-activity relationships of related dihydropyridinone analogs.
Comparative Landscape: Dihydropyridinone Analogs in Antiviral and Neuroprotective Research
The dihydropyridinone scaffold has been explored for a range of therapeutic applications. Below, we compare the performance of various analogs in two key areas: antiviral and neuroprotective activity.
Antiviral Activity of Dihydropyridinone Analogs
Several studies have highlighted the potential of dihydropyridinone derivatives as antiviral agents.[1] The mechanism of action can vary, but it often involves the inhibition of viral enzymes essential for replication. For instance, some dihydropyridinone analogs have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C.[5]
Table 1: Antiviral Activity of Representative Dihydropyridinone Analogs
| Compound/Analog | Virus Target | Assay Type | Key Findings | Reference |
| Tricyclic dihydropyridinone | Hepatitis C Virus (HCV) | Replicon Assay | Potent inhibition of NS5B polymerase. | [5] |
| Tetrahydro-2(1H)-pyrimidinones | Fowl Plague Virus, Semliki Forest Virus | Plaque-inhibition, One-step growth cycle | Significant inhibition of viral replication. | [2] |
| Pyridine-based derivatives | Herpesviruses, HIV | In vitro assays | Active against various herpesviruses and HIV. | [5] |
Based on these findings, it is plausible that 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one could exhibit antiviral activity, potentially through the inhibition of viral polymerases or other key viral proteins. The bromo and cyclopropylmethyl substitutions may enhance its potency and selectivity.
Neuroprotective Effects of Dihydropyridinone Analogs
Dihydropyridine and dihydropyridinone derivatives have also shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] Their mechanisms of action often involve the modulation of calcium channels, reduction of oxidative stress, and inhibition of enzymes like GSK-3β.[6]
Table 2: Neuroprotective Activity of Representative Dihydropyridine Analogs
| Compound/Analog | Disease Model | Assay Type | Key Findings | Reference |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives | Alzheimer's Disease (in vitro) | SH-SY5Y cell-based assays | Potent neuroprotection against oxidative stress and tau hyperphosphorylation. | [6] |
| 4,6-diaryl-1,4-dihydropyridines | Calcium overload model | In vitro assays | Prevention of calcium overload and neuroprotection. | [7] |
| JM-20 (1,5-benzodiazepine fused dihydropyridine) | 6-OHDA-induced damage | In vitro and in vivo models | Neuroprotective against oxidative injury and mitochondrial impairment. |
Given the established neuroprotective properties of the broader dihydropyridine class, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one warrants investigation for its potential to mitigate neuronal damage in models of neurodegenerative diseases.
Experimental Protocols
To facilitate further research into 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one and its analogs, we provide detailed, generalized protocols for their synthesis and biological evaluation.
General Synthesis of N-Substituted-5-Bromo-1,2-dihydropyridin-2-ones
The synthesis of the target compound and its analogs can be achieved through a multi-step process. A generalized synthetic scheme is presented below.
Caption: General synthetic workflow for N-substituted-5-bromo-1,2-dihydropyridin-2-ones.
Step-by-Step Protocol:
-
N-Alkylation: To a solution of the starting pyridinone (or a suitable precursor like 2,5-dibromopyridine) in an appropriate solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0°C. Stir the mixture for 30 minutes.
-
Add the alkylating agent (e.g., cyclopropylmethyl bromide) dropwise and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis/Oxidation (if necessary): If starting from a precursor like 2,5-dibromopyridine, a subsequent hydrolysis or oxidation step will be required to form the pyridinone ring. The specific conditions will depend on the precursor used.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-bromo-1,2-dihydropyridin-2-one.
In Vitro Antiviral Assay (CPE Reduction Assay)
This protocol describes a common method to evaluate the antiviral efficacy of a compound by measuring the reduction of the virus-induced cytopathic effect (CPE).
Caption: Workflow for a cytopathic effect (CPE) reduction antiviral assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 96-well microplates at a density that will form a confluent monolayer overnight.
-
Compound Addition: The following day, remove the culture medium and add fresh medium containing serial dilutions of the test compound (e.g., 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one). Include a positive control (a known antiviral drug) and a negative control (vehicle).
-
Virus Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the target virus.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Assess the cytopathic effect visually under a microscope or quantify cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol outlines a method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.[6]
Caption: Workflow for an in vitro neuroprotection assay against oxidative stress.
Step-by-Step Protocol:
-
Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate for several days.
-
Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or a mixture of rotenone and oligomycin, in the continued presence of the test compound.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH release assay.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative stressor to that of cells treated with the stressor alone to determine the neuroprotective effect of the compound.
Conclusion and Future Directions
While direct comparative studies on 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one are limited, the existing body of research on dihydropyridinone analogs strongly suggests its potential as a valuable lead compound in antiviral and neuroprotective drug discovery. The strategic incorporation of a 5-bromo substituent and an N-cyclopropylmethyl group may confer enhanced biological activity and favorable pharmacokinetic properties.
Future research should focus on the direct, head-to-head comparison of this compound with other N-substituted and 5-halo-dihydropyridinone analogs in a panel of relevant biological assays. Such studies are crucial to elucidate the precise structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The protocols provided in this guide offer a solid foundation for initiating these critical investigations.
References
- Iqbal, K., & Grundke-Iqbal, I. (2000). Alzheimer disease is multifactorial and heterogeneous. Neurobiology of Aging, 21(6), 901-902.
-
MOLBASE. (n.d.). 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Protocols.io. (2023). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Request PDF. (n.d.). 5,6-Dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase. Retrieved from [Link]
-
ACS Publications. (2021). Journal of Medicinal Chemistry Vol. 64 No. 19. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
- RSC Publishing. (2022). NS3 helicase inhibitory potential of the marine sponge Spongia irregularis. RSC Advances, 12(5), 2829-2841.
- Journal of Medicinal Chemistry. (2022). Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(6), 4748-4773.
-
RSC Publishing. (n.d.). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Retrieved from [Link]
- Google Patents. (n.d.). US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.
-
PubMed. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]
-
AA Blocks. (n.d.). 3-amino-5-bromo-1-(3-cyclopropylpropyl)-1,4-dihydropyridin-4-one. Retrieved from [Link]
-
MOLBASE. (n.d.). 5-bromo-N-cyclopropyl-1H-indole-2-carboxamide. Retrieved from [Link]
-
PubMed. (2023). Correction to "Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists". Retrieved from [Link]
-
JoVE. (2016). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Retrieved from [Link]
-
PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]
-
Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity. Retrieved from [Link]
-
PubMed. (n.d.). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
PubMed. (2025). Correction to "Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists". Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities | Request PDF. Retrieved from [Link]
-
PubMed. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. Retrieved from [Link]
-
PubMed. (2024). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, AND BIOLOGICAL EVALUATION OF NEWLY SUNTHESIZED TRIAZOLOTRIAZINES AND TRIAZOLOTRAIZINES DERIVATIVES. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Retrieved from [Link]
- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
-
ResearchGate. (n.d.). Practical Synthesis of 3‐Bromo‐5,6‐dihydropyridin‐2‐ones via β,γ‐Unsaturated α‐Bromo‐ketene/imine Cycloaddition. | Request PDF. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Anti‐enzymatic Appraisal, In Silico, and SAR Analysis of 5‐Aryl/Heteroaryl‐2,2‐dimethyl‐1,3‐dioxane‐4,6‐dione Derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one | C10H12BrNO | CID 130728846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Halogen Wars: A Comparative Guide to the Activity of Brominated vs. Chlorinated Pyridones in Drug Discovery
In the landscape of medicinal chemistry, the pyridone scaffold is a cornerstone, celebrated for its versatility as a hydrogen bond donor and acceptor, and its role as a bioisostere for various cyclic and acyclic moieties.[1] The strategic functionalization of this privileged structure is a key tactic in drug design, with halogenation standing out as a powerful tool to modulate a compound's biological activity, metabolic stability, and overall physicochemical profile.[2] Among the halogens, chlorine and bromine are frequently employed, yet the choice between them is often nuanced, with subtle differences in their properties leading to significant divergences in pharmacological outcomes.
This guide provides an in-depth comparison of brominated and chlorinated pyridones, offering experimental data and mechanistic insights to inform rational drug design. We will dissect the impact of these two halogens on key drug-like properties, from fundamental physicochemical characteristics to complex biological activities, providing a framework for researchers, scientists, and drug development professionals to make more informed decisions in their lead optimization efforts.
The Halogen Effect: Physicochemical Properties at a Glance
The substitution of a hydrogen atom with a chlorine or bromine atom on a pyridone ring instigates a cascade of changes in the molecule's physical and chemical nature. These alterations, though seemingly minor, have profound implications for how the molecule interacts with its biological target and navigates the physiological environment.
A primary distinction lies in their atomic size and electronegativity. Bromine is larger and less electronegative than chlorine, which influences properties like lipophilicity, solubility, and the nature of intermolecular interactions.
Key Physicochemical Differences:
| Property | Chlorine | Bromine | Rationale & Implications |
| Van der Waals Radius | ~1.75 Å | ~1.85 Å | Bromine's larger size can provide better shape complementarity in a binding pocket but may also lead to steric hindrance. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | The higher electronegativity of chlorine can lead to more polarized C-X bonds, influencing dipole moments and local electronic environments. |
| Lipophilicity (LogP contribution) | Higher than H | Higher than Cl | Brominated compounds are generally more lipophilic than their chlorinated counterparts. This can enhance membrane permeability but may also increase metabolic liability and decrease aqueous solubility.[3] |
| Halogen Bonding Potential | Moderate | Strong | Bromine is a more effective halogen bond donor than chlorine. This non-covalent interaction, where the halogen acts as a Lewis acid, can be crucial for target binding affinity and specificity.[4][5] |
The choice between bromine and chlorine can thus be a strategic one. If the goal is to enhance membrane permeability or fill a larger hydrophobic pocket, bromine might be preferred. Conversely, if a less drastic increase in lipophilicity is desired, or if the binding pocket is sterically constrained, chlorine may be the more suitable choice.
Comparative Biological Activity: A Tale of Two Halogens
The subtle electronic and steric differences between bromine and chlorine can translate into significant variations in biological activity. Below, we explore this through the lens of antimicrobial, anticancer, and enzyme inhibitory activities, drawing on data from pyridones and related halogenated compounds.
Antimicrobial and Bactericidal Activity
Halogenation is a well-established strategy for enhancing the antimicrobial potency of various scaffolds. A direct comparison of isosteric N-bromine and N-chlorine compounds revealed that in the absence of a protein load, the brominated compounds exhibited consistently higher bactericidal activity.[6] However, this superiority could be reversed in the presence of proteins, as the brominated compounds showed a greater loss of activity.[6] This suggests that for topical applications on skin with low organic matter, brominated compounds may be more effective, while for environments rich in proteins, such as wounds or mucous membranes, chlorinated analogues might have an advantage.[6]
In a study on flavonoid derivatives, a 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against pathogenic bacteria.[7] This highlights that the overall substitution pattern, in conjunction with the halogen, dictates the final activity.
Anticancer and Cytotoxic Activity
In the realm of oncology, halogenation of the pyridone ring and related structures has yielded potent antiproliferative agents. For instance, in a series of cyanopyridone derivatives, a 2,4-dichloro substituted compound (5e) showed the best anticancer activity against the MCF-7 breast cancer cell line with an IC₅₀ of 1.39 µM.[8] In contrast, another derivative (5a) with an unsubstituted phenyl ring was most effective against the HepG2 liver cancer cell line (IC₅₀ = 2.71 µM).[8]
While this study did not include a direct bromo-analogue for comparison, other research indicates that the position and nature of the halogen are critical. A study on pyridine derivatives found that, in some cases, the presence of halogen atoms led to lower antiproliferative activity compared to derivatives with -OMe or -OH groups.[9] This underscores the context-dependent nature of halogenation in modulating anticancer efficacy.
Logical Flow of Structure-Activity Relationship (SAR) Analysis
Caption: Workflow for SAR analysis of halogenated pyridones.
Enzyme Inhibition
A direct comparison of halogenated compounds as inhibitors of human urokinase-type plasminogen activator (uPA), a serine protease, provided clear quantitative data.[10] The study measured the competitive inhibition constants (Ki) for various halogenated benzamidines.
Table 1: Inhibition of human uPA by Halogenated Benzamidines
| Compound | Halogen | Ki (mM) |
| 4-Bromobenzamidine (BrBA) | Bromine | 1.28 |
| 4-Iodobenzamidine (IBA) | Iodine | 1.38 |
| 4-Chlorobenzamidine (ClBA) | Chlorine | 9.15 |
Data sourced from ResearchGate.[10]
The results clearly indicate that the brominated compound was a significantly more potent inhibitor of uPA than its chlorinated counterpart, with a nearly 7-fold lower Ki value.[10] This enhanced activity is likely attributable to the superior ability of bromine to form a halogen bond with a backbone carbonyl oxygen in the S1 pocket of the enzyme.[10] This exemplifies a scenario where the stronger halogen bonding capability of bromine directly translates to improved biological potency.
Metabolic Stability: The Halogen's Role in Drug Fate
A critical consideration in drug design is metabolic stability, as it influences the half-life and overall exposure of a drug in the body. Halogenation can protect a molecule from metabolic attack, typically by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.
Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest that brominated compounds are more susceptible to metabolic cleavage. However, the situation is complex. Studies on synthetic cathinones have shown that halogenated analytes, including both chlorinated and fluorinated compounds, exhibited the highest instability in urine samples under various storage conditions.[11] Another study on 4(1H)-pyridones showed that metabolic stability generally increased with increasing lipophilicity (log D).[12] Given that bromination typically increases lipophilicity more than chlorination, this could suggest a potential for improved metabolic stability for brominated pyridones, though this is not a universal rule and is highly dependent on the specific molecular context.
The metabolic fate is often tied to the specific CYP enzymes involved and the overall electronic landscape of the molecule. Therefore, direct comparative metabolic stability assays are essential.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison between brominated and chlorinated pyridones, standardized experimental protocols are crucial.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which a compound reduces the viability of a cell line by 50% (IC₅₀), providing a measure of its cytotoxic potency.
Objective: To compare the IC₅₀ values of brominated and chlorinated pyridone analogues against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (brominated and chlorinated pyridones) and a vehicle control. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Comparative Cytotoxicity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Metabolic Stability (Microsomal Assay)
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.
Objective: To compare the metabolic stability (half-life, t½) of brominated and chlorinated pyridone analogues.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k.
Conclusion and Future Perspectives
The choice between a brominated and a chlorinated pyridone is a strategic decision that hinges on the specific goals of the drug discovery program.
-
Bromine often provides a greater increase in lipophilicity and is a superior halogen bond donor, which can be leveraged to enhance potency, as seen in the case of uPA inhibitors.[10] However, this increased lipophilicity may negatively impact solubility and could lead to different metabolic profiles.
-
Chlorine , being smaller and more electronegative, offers a more conservative modification. It can effectively modulate electronic properties and block metabolic sites without the more dramatic increase in lipophilicity associated with bromine. This can be advantageous in maintaining a favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Ultimately, a direct empirical comparison is indispensable. The synthesis of matched molecular pairs, where the only difference is the exchange of chlorine for bromine, followed by a battery of standardized in vitro and in vivo assays, remains the gold standard. The experimental protocols outlined in this guide provide a framework for such a head-to-head comparison. As our understanding of the subtleties of halogen bonding and its role in molecular recognition continues to grow, the rational selection of halogens will become an even more powerful tool in the arsenal of the medicinal chemist.
References
-
Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research, 176(2), 185-98. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2018). RSC Publishing. Available at: [Link]
-
Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. (2024). PMC. Available at: [Link]
-
Cyr, M. O., et al. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. Available at: [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2017). PMC. Available at: [Link]
-
Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. (2024). PubMed. Available at: [Link]
-
Structures of the halogenated compounds and their inhibition on human... (n.d.). ResearchGate. Available at: [Link]
-
Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. (2014). PubMed. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2024). ChemRxiv. Available at: [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. Available at: [Link]
-
Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-8. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). OUCI. Available at: [Link]
-
Jitareanu, A. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. Available at: [Link]
-
Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024). MDPI. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2024). RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). MDPI. Available at: [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2023). PubMed Central. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. (2021). PubMed. Available at: [Link]
-
Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. (2025). Nature. Available at: [Link]
-
Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2024). PubMed. Available at: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]
-
Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. (2020). ResearchGate. Available at: [Link]
-
Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. (2025). PubMed. Available at: [Link]
-
Biochemical studies on the metabolic activation of halogenated alkanes. (1982). PubMed. Available at: [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2022). PubMed. Available at: [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
An Objective Guide to the Cross-Reactivity Profiling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous characterization. A critical, and often defining, stage of this process is the assessment of its biological target profile. A compound's selectivity—its propensity to interact with a specific target or a limited set of targets—is a key determinant of its potential efficacy and safety. A highly selective compound offers a clearer mechanism of action and a potentially wider therapeutic window, whereas a non-selective or "promiscuous" compound may lead to undesirable off-target effects.[1][2]
This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one , a novel heterocyclic small molecule. As this molecule has no established primary target, our approach is one of de novo target identification and simultaneous selectivity assessment. We will present a tiered experimental strategy that progresses from broad, unbiased screening to high-confidence cellular target validation, explaining the scientific rationale behind each methodological choice. This guide compares the performance of our lead molecule with a hypothetical alternative, "Comparator A," to provide context for data interpretation.
The Strategic Framework: A Tiered Approach to Selectivity Profiling
In drug discovery, a tiered or sequential screening cascade is the most resource-efficient method to comprehensively profile a compound.[3] This strategy allows for the rapid filtration of a vast target space, followed by more focused and mechanistically informative assays for a smaller number of putative targets. Our workflow is designed to maximize data output while conserving compound and resources, a critical consideration in early-stage development.
Caption: Tiered workflow for de novo selectivity profiling.
Tier 1: Casting a Wide Net for Initial Target Identification
The primary objective of Tier 1 is to survey the broadest and most relevant target classes to identify initial "hits." Kinases and G-Protein Coupled Receptors (GPCRs) represent two of the largest families of drug targets, and screening against them is a standard first step.[4][5] We employ high-throughput screening at a single, high concentration (typically 10 µM) to maximize the probability of detecting even weak interactions.
Comparative Screening of Kinases
We selected the KINOMEscan® platform, a competition-based binding assay, for its comprehensive coverage of the human kinome (>480 kinases).[6][7][8] This technology measures the ability of a compound to displace a proprietary ligand from the kinase active site, providing a direct measure of binding interactions.[9] An alternative and equally valid approach is a functional radiometric assay, such as the HotSpot™ platform, which directly measures the inhibition of enzymatic substrate phosphorylation.[10][11][12]
Table 1: Primary Kinase Screen (% Inhibition at 10 µM)
| Kinase Target | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Comparator A | Rationale for Inclusion |
|---|---|---|---|
| EGFR | 92% | 15% | Key oncogene, common off-target |
| VEGFR2 | 88% | 21% | Critical in angiogenesis, oncology target |
| SRC | 75% | 68% | Important signaling hub, proto-oncogene |
| LCK | 45% | 95% | T-cell signaling kinase, potential for immune effects[1] |
| CDK2 | 12% | 8% | Cell cycle regulator |
| p38α (MAPK14) | 5% | 7% | Inflammatory pathway kinase |
| ... (450+ other kinases) | < 50% | < 50% | Broad kinome coverage |
Data are hypothetical for illustrative purposes. Hits >70% inhibition are highlighted.
Initial Interpretation: Our lead compound shows potent inhibition of a small cluster of tyrosine kinases (EGFR, VEGFR2, SRC), suggesting a potential profile as an anti-angiogenic or anti-proliferative agent. Comparator A, in contrast, shows a strong and selective interaction with LCK, pointing towards a different therapeutic application, possibly in immunology.
Comparative Screening of GPCRs and Safety-Related Targets
To assess broader cross-reactivity, we utilize a panel like the Eurofins SafetyScreen44™ , which includes a curated set of 44 targets (GPCRs, ion channels, transporters, and enzymes) known to be implicated in adverse drug reactions.[1][13] This proactive screening helps to identify potential safety liabilities early in the discovery process.[3]
Table 2: Primary Safety Panel Screen (% Activity at 10 µM)
| Target | Assay Type | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Comparator A | Potential Implication |
|---|---|---|---|---|
| hERG | Binding | -15% (Inhibition) | -8% (Inhibition) | Cardiac liability |
| 5-HT2B | Binding | -65% (Inhibition) | -12% (Inhibition) | Cardiovascular risk (valvulopathy) |
| Dopamine Transporter (DAT) | Binding | -22% (Inhibition) | -18% (Inhibition) | CNS effects[14] |
| M1 Muscarinic | Binding | -5% (Inhibition) | -78% (Inhibition) | Anticholinergic side effects |
| COX-1 | Enzymatic | -10% (Inhibition) | -4% (Inhibition) | GI toxicity |
Data are hypothetical. Hits >50% inhibition/antagonism are highlighted.
Initial Interpretation: Our lead compound shows moderate activity at the 5-HT2B receptor, a finding that warrants careful follow-up. Comparator A displays significant interaction with the M1 muscarinic receptor, predicting potential anticholinergic side effects (e.g., dry mouth, blurred vision). Both compounds show negligible activity at the hERG channel at this concentration, which is a positive early indicator for cardiac safety.
Tier 2: Quantifying Potency and Confirming Hits
Primary screen hits must be validated. The next logical step is to determine the potency of the compound for each identified hit by generating dose-response curves to calculate an IC50 (for functional inhibition) or Kd (for binding affinity).
Caption: Decision tree for hit-to-lead progression.
Table 3: Dose-Response Analysis of Confirmed Hits (IC50 / Ki in µM)
| Target | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Comparator A | Assay Type |
|---|---|---|---|
| EGFR | 0.15 | 12.5 | Radiometric Activity |
| VEGFR2 | 0.09 | > 20 | Radiometric Activity |
| SRC | 0.85 | 1.1 | Radiometric Activity |
| LCK | 5.2 | 0.05 | Radiometric Activity |
| 5-HT2B | 3.1 | > 20 | Radioligand Binding |
| M1 Muscarinic | > 20 | 0.45 | Radioligand Binding |
Data are hypothetical. Sub-micromolar potencies are highlighted.
Interpretation and Causality: The dose-response data confirm the initial hits. Our lead compound is a potent, sub-micromolar inhibitor of EGFR and VEGFR2, with slightly weaker activity against SRC. This profile strengthens the hypothesis of it being a multi-targeted tyrosine kinase inhibitor. The activity against 5-HT2B is confirmed to be in the low micromolar range, suggesting a >30-fold selectivity window between the primary targets and this off-target, which may be acceptable depending on the therapeutic indication. Comparator A is confirmed as a potent and highly selective LCK inhibitor, but its M1 muscarinic activity is also in the sub-micromolar range, representing a significant liability that must be addressed through medicinal chemistry.
Tier 3: Proving the Mechanism in a Cellular Context
Biochemical assays are essential, but they do not guarantee that a compound will be active in the complex environment of a living cell. Tier 3 is designed to answer a crucial question: does the compound engage its intended target in a physiological setting?
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[15][16] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[17][18] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can directly observe this thermal stabilization as a "shift" in the melting curve.[19]
Table 4: CETSA Target Engagement in HEK293 Cells (ΔTm in °C)
| Target | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (at 10 µM) | Comparator A (at 10 µM) | Interpretation |
|---|---|---|---|
| VEGFR2 | + 5.8 °C | + 0.2 °C | Strong target engagement |
| EGFR | + 4.9 °C | + 0.5 °C | Clear target engagement |
| LCK | + 0.7 °C | + 7.1 °C | Strong target engagement |
Data are hypothetical. Significant thermal shifts (>2°C) are highlighted.
Expert Analysis: The CETSA results provide high-confidence validation of the biochemical data. We observe a significant thermal shift for both VEGFR2 and EGFR in cells treated with our lead compound, confirming that it enters the cell and binds to its targets. Conversely, Comparator A produces a robust shift for LCK, validating its mechanism. The lack of a significant shift for the other proteins confirms the selectivity observed in vitro translates to the cellular environment.
Detailed Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay (Generic)
-
Objective: To determine the inhibitory activity of a compound against a specific kinase.
-
Methodology: This protocol is based on the gold-standard radiometric assay format which measures the incorporation of radioactive ³³P from [γ-³³P]ATP into a substrate.[10][11]
-
Prepare a kinase reaction buffer appropriate for the target kinase (typically includes a buffer like HEPES, MgCl₂, MnCl₂, BSA, and DTT).
-
Serially dilute the test compound (e.g., 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one) in DMSO to create a 10-point concentration curve.
-
In a 96-well plate, add 5 µL of the diluted compound to the reaction wells. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.
-
Add 20 µL of a master mix containing the kinase and its specific peptide or protein substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Objective: To confirm target engagement of a compound in intact cells.
-
Methodology: This protocol describes the original "melt curve" format of CETSA.[18]
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour in culture media.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the protein concentration in each sample using a BCA or Bradford assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-VEGFR2).
-
Quantify the band intensities and plot the normalized intensity versus temperature to generate melting curves for both vehicle- and compound-treated samples. The shift in the curve (ΔTm) indicates target stabilization.
-
Conclusion and Forward Look
This comparative guide outlines a robust, logical, and technically sound strategy for the comprehensive cross-reactivity profiling of a novel compound, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one . Our multi-tiered analysis, progressing from broad screening to cellular target validation, has generated a clear and actionable selectivity profile.
The data suggest that our lead compound is a potent, cell-active inhibitor of the VEGFR2 and EGFR tyrosine kinases. Its selectivity profile is favorable, with a respectable window to its most significant off-target liability, the 5-HT2B receptor. In contrast, Comparator A was identified as a potent LCK inhibitor, but with a concerning lack of selectivity against the M1 muscarinic receptor.
Based on this profile, the next steps for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one would involve:
-
Orthogonal Validation: Confirming the mechanism of action using cell-based assays that measure the phosphorylation of downstream substrates of EGFR and VEGFR2.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and further mitigate the 5-HT2B activity.[20]
-
Phenotypic Screening: Evaluating the compound in relevant cancer cell line proliferation and angiogenesis assays to link target engagement with a functional cellular outcome.
This systematic approach to profiling ensures that decisions made during lead optimization are based on a solid foundation of high-quality, mechanistically informative data, ultimately increasing the probability of success in developing safe and effective therapeutics.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website.[10]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website.[3]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website.[21]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks website.[6]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Retrieved from Reaction Biology website.[11]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review website.[7]
-
Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86.[22]
-
Chen, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(1), e4291.[15]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from Eurofins Discovery website.[23]
-
Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Retrieved from Benchchem website.[24]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website.[12]
-
Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from Multispan website.[4]
-
Dacres, H. (2013). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in molecular biology (Clifton, N.J.), 1098, 97–107.[25]
-
Thermo Fisher Scientific. (n.d.). GPCR Toxicity Panel. Retrieved from Thermo Fisher Scientific website.[26]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from Reaction Biology website.[27]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from Eurofins Discovery website.[1]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from Eurofins website.[13]
-
Matoulková, E., & Vojtěšek, B. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. proLékaře.cz.[28]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.[17]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 143(41), 17086–17095.[19]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.[18]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website.[8]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from Yale University website.[20]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net website.[16]
-
Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in molecular biology (Clifton, N.J.), 632, 251–267.[29]
-
LINCS Data Portal. (2013, October 16). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from LINCS Data Portal website.[9]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1–8.[5]
-
Schürer, S. C., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 54(10), 2973–2982.[2]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website.[30]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from Eurofins Discovery website.[31]
-
Apollo Scientific. (n.d.). 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Retrieved from Apollo Scientific website.[32]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. multispaninc.com [multispaninc.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. landing.reactionbiology.com [landing.reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 21. reactionbiology.com [reactionbiology.com]
- 22. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GPCR Toxicity Panel | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 29. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Preclinical Evaluation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Projecting In Vitro and In Vivo Activities
Introduction
In the landscape of contemporary drug discovery, the pyridin-2-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this core structure offers a pathway to modulate potency, selectivity, and pharmacokinetic profiles. This guide focuses on a novel, yet uncharacterized, derivative: 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one .
While direct experimental data for this specific molecule is not yet publicly available, its structural components provide a strong rationale for its investigation as a potential therapeutic agent. The 5-bromo substitution on the pyridinone ring is a common feature in bioactive compounds that can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[5] Furthermore, the N-cyclopropylmethyl group is a well-established moiety in medicinal chemistry, known to confer potent and sometimes unique pharmacological profiles, particularly in modulating protein-ligand interactions.[6][7]
This document serves as a forward-looking guide for researchers, outlining a robust, hypothesis-driven framework for the comprehensive evaluation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. We will project its potential in vitro and in vivo activities by drawing parallels with structurally related compounds and detail the requisite experimental methodologies to validate these hypotheses. Our approach is grounded in established protocols, ensuring scientific integrity and providing a clear roadmap for preclinical assessment.
Part 1: In Vitro Activity Assessment
The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its cellular and molecular activities. Based on the known pharmacology of the pyridinone core, we hypothesize that 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (henceforth referred to as Compound X ) will exhibit both cytotoxic effects against cancer cells and anti-inflammatory activity.
Hypothesized Anticancer Activity: Cytotoxicity Screening
The pyridinone nucleus is a core component of numerous compounds with demonstrated antiproliferative activity.[1][8][9][10] Therefore, a primary investigation into Compound X's potential as an anticancer agent is warranted.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), are cultured in appropriate media until they reach approximately 80% confluency.[1]
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Compound X is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these dilutions for 48-72 hours. Doxorubicin is used as a positive control.
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Projected Data Summary
The following table presents hypothetical IC₅₀ values for Compound X, benchmarked against Doxorubicin.
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Compound X | 5.2 | 4.5 |
| Doxorubicin | 1.9 | 2.1 |
Note: These are projected values based on activities of related pyridinone compounds. Lower IC₅₀ values indicate higher potency.
Hypothesized Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the pyridazinone and pyridone cores have been explored for their anti-inflammatory potential.[2][11][12][13] A key pathway in inflammation is the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
Experimental Protocol: NF-κB Reporter Assay
This assay measures the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in monocytic cell lines like THP-1.
-
Cell Line: A stable THP-1 cell line containing an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) is used.
-
Treatment: Cells are pre-incubated with various concentrations of Compound X or a known inhibitor (e.g., Phenylbutazone) for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NF-κB activation and incubated for 24 hours.
-
Reporter Gene Measurement: The activity of the SEAP reporter in the cell supernatant is quantified using a colorimetric substrate.
-
Analysis: The IC₅₀ value for the inhibition of NF-κB activation is determined.
Projected Data Summary
| Compound | NF-κB Inhibition IC₅₀ (µM) |
| Compound X | 12.5 |
| Phenylbutazone | 8.0 |
Note: Projected values. A lower IC₅₀ indicates more potent anti-inflammatory activity.
Experimental Workflow for In Vitro Screening
Caption: Potential mechanism: Compound X inhibits the NF-κB pathway.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach for the preclinical evaluation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. By leveraging the known biological activities of its core chemical scaffolds—the 5-bromo-pyridin-2-one and the N-cyclopropylmethyl group—we project that this novel compound holds promise as both an anticancer and an anti-inflammatory agent.
The outlined in vitro and in vivo experimental protocols provide a clear and scientifically rigorous path for validating these hypotheses. The successful execution of these studies will be pivotal in determining the therapeutic potential of this compound. Future work should also include comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and further mechanistic studies to elucidate its precise molecular targets. The journey from a novel chemical entity to a potential clinical candidate is arduous, but a systematic and evidence-based evaluation, as proposed herein, is the foundational first step.
References
-
Cantini, N., Schepetkin, I. A., Danilenko, N. V., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
Request PDF. (2025). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of pyridin‐2‐one derivatives 11 and 14. ResearchGate. Available at: [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. Available at: [Link]
-
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
-
Request PDF. (2025). Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. ResearchGate. Available at: [Link]
-
Kajita, S., et al. (1990). Interaction of newly synthesized N-cyclopropylmethyl derivatives of (-)-6 beta-acetylthionormorphine with opioid receptors. General Pharmacology, 21(5), 785-790. Available at: [Link]
-
Schepetkin, I. A., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(18), 5495. Available at: [Link]
-
Kumar, A., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2064-2079. Available at: [Link]
-
Dastmalchi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 185-192. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Available at: [Link]
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. Available at: [Link]
-
Request PDF. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]
-
Sović, I., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2937. Available at: [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available at: [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available at: [Link]
-
Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-654. Available at: [Link]
-
Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
Request PDF. (2022). Design, Synthesis, In silico Studies, In vivo and In vitro Assessment of Pyridones and Thiazolidinones as Anti-inflammatory, Antipyretic and Ulcerogenic hits. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10427-10443. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Available at: [Link]
-
Molecules. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of newly synthesized N-cyclopropylmethyl derivatives of (-)-6 beta-acetylthionormorphine with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Substituted 2-Pyridone Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Isomerism in 2-Pyridone Scaffolds
Substituted 2-pyridones are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous bioactive compounds.[1][2] Their synthesis often yields a mixture of positional isomers or leaves ambiguity in the final structure. Furthermore, 2-pyridones exist in a state of tautomeric equilibrium with their 2-hydroxypyridine isomers.[3][4] This lactam-lactim tautomerism, heavily influenced by solvent polarity and substitution patterns, is critical as each form possesses distinct physicochemical and biological properties.[2][3]
Accurate and unambiguous structural elucidation is therefore not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This guide provides a comprehensive comparison of key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—to confidently distinguish between substituted 2-pyridone isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and detailed experimental workflows.
Caption: The critical lactam-lactim tautomeric equilibrium of the 2-pyridone ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR is arguably the most powerful tool for determining the precise connectivity of atoms. For 2-pyridone isomers, both ¹H and ¹³C NMR provide a wealth of information to distinguish positional isomers and, in many cases, identify the dominant tautomer in a given solvent.
Expertise & Experience: Why NMR is Decisive
The chemical environment of each proton and carbon atom in the pyridone ring is uniquely sensitive to the position of substituents and the location of the N-H proton versus an O-H proton. In the lactam (pyridone) form, the molecule has a cross-conjugated, non-aromatic character, whereas the lactim (hydroxypyridine) form is fully aromatic. This fundamental electronic difference, combined with the anisotropic effects of the carbonyl group and the electronegativity of the nitrogen and oxygen atoms, results in highly predictable and distinguishable chemical shifts and coupling patterns.
Distinguishing Features: ¹H and ¹³C NMR
-
¹H NMR Spectroscopy:
-
Tautomerism: The most telling signal is that of the labile proton. The lactam form exhibits a relatively broad singlet for the N-H proton, typically found far downfield (10-14 ppm ), while the lactim form shows a broad O-H proton signal, often in the 8-12 ppm range, though its position is highly dependent on solvent and concentration.
-
Positional Isomers: The protons on the heterocyclic ring display distinct chemical shifts and coupling constants (J-coupling) based on their position relative to the substituent and the ring nitrogen. Protons ortho to the nitrogen (at C6) are typically the most deshielded and appear furthest downfield.[5]
-
-
¹³C NMR Spectroscopy:
-
Tautomerism: This is often the most unambiguous indicator. The lactam form is characterized by a distinct C=O signal in the 160-165 ppm region.[3] Conversely, the lactim form lacks this signal, instead showing a C-OH signal further upfield, typically around 155-160 ppm .
-
Positional Isomers: Substituent effects can be traced around the ring. A study on substituted 2-pyridones demonstrated that substituents at the 3-position reinforce the pyridone structure, while those at the 6-position can favor the pyridinol (lactim) form, with predictable deviations in carbon chemical shifts.[6]
-
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift (δ) Ranges
| Feature | Tautomer / Isomer Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Supporting Data |
| Labile Proton | Lactam (N-H) | 10.0 - 14.0 | N/A | [5] |
| Lactim (O-H) | 8.0 - 12.0 | N/A | ||
| Key Carbon | Lactam (C2, C=O) | N/A | 160 - 165 | [3] |
| Lactim (C2, C-OH) | N/A | 155 - 160 | [6] | |
| Ring Protons | C6-H (ortho to N) | 7.5 - 8.1 | N/A | [3] |
| C3, C4, C5-H | 6.2 - 7.5 | N/A | [3][5] | |
| Ring Carbons | C6 (ortho to N) | N/A | ~138 | [3] |
| C3, C4, C5 | N/A | 124 - 141 | [3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the downfield N-H/O-H signals.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 2 seconds to allow for quantitative integration if needed.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals, which is invaluable for assigning substituent carbons.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: A streamlined workflow for definitive isomer characterization using NMR spectroscopy.
Infrared (IR) Spectroscopy: The Rapid Tautomer Screen
While NMR provides the ultimate structural detail, IR spectroscopy offers a fast, simple, and powerful method for determining the dominant tautomeric form in the solid state or in solution.
Expertise & Experience: The Vibrational Signature of Tautomers
The key to using IR is understanding that the C=O (carbonyl) and O-H (hydroxyl) functional groups have intense, characteristic vibrational frequencies that are almost impossible to misinterpret. The lactam form possesses a carbonyl group, while the lactim form does not. Conversely, the lactim has a hydroxyl group absent in the lactam. This binary presence/absence of strong, well-defined peaks makes IR an excellent first-pass technique. Studies have confirmed the presence of the C=O stretching frequency in the solid state, indicating the 2-pyridone form is predominant.[3][4]
Distinguishing Features
-
Lactam (2-Pyridone) Form: The defining feature is a strong, sharp absorption band corresponding to the C=O stretch , typically observed between 1650-1685 cm⁻¹ .[7] Additionally, a moderate N-H stretching band can be seen around 3400 cm⁻¹ , which may be broadened by hydrogen bonding.[8][9]
-
Lactim (2-Hydroxypyridine) Form: This tautomer is identified by the complete absence of the C=O stretch near 1670 cm⁻¹. Instead, a very broad and often strong O-H stretching band appears in the 3000-3600 cm⁻¹ region. A C=N stretching vibration may also be observed.[8][10]
Table 2: Key Distinguishing IR Frequencies (cm⁻¹)
| Functional Group | Tautomeric Form | Characteristic Frequency (cm⁻¹) | Appearance | Supporting Data |
| C=O Stretch | Lactam | 1650 - 1685 | Strong, Sharp | [3][7] |
| O-H Stretch | Lactim | 3000 - 3600 | Strong, Broad | [8] |
| N-H Stretch | Lactam | ~3400 | Moderate, Broad | [9] |
Experimental Protocol: Acquiring an IR Spectrum
-
Solid-State (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder.
-
-
Solution (e.g., in Chloroform):
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or solvent first and subtract it from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Because the π-electron systems of the lactam and lactim tautomers are different, they absorb light at different wavelengths (λ_max).
Expertise & Experience: Conjugation and Solvent Effects
The 2-hydroxypyridine (lactim) tautomer is a true aromatic system, whereas the 2-pyridone (lactam) form is a cross-conjugated enone. This difference in conjugation leads to distinct electronic transitions and, consequently, different UV-Vis spectra. Furthermore, the tautomeric equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar, protic solvents like water and alcohols strongly favor the 2-pyridone form.[3][4] This phenomenon can be exploited to confirm the presence of tautomerism.
Distinguishing Features
-
Spectral Shifts: The λ_max for the two tautomers are typically different. For the parent compound, the 2-pyridone form in water shows a λ_max around 293-297 nm.[3]
-
Solvatochromism: Recording spectra in solvents of differing polarity (e.g., hexane vs. ethanol vs. water) can reveal a shift in the λ_max and/or changes in peak intensity. A significant change is a strong indicator of a tautomeric equilibrium. The pH of aqueous solutions can also dramatically alter the spectrum by favoring protonated or deprotonated species.[11][12]
Table 3: Representative UV-Vis Absorption Maxima (λ_max)
| Tautomer / Form | Solvent | Typical λ_max (nm) | Supporting Data |
| 2-Pyridone | Water / Methanol | ~226, ~297 | [3] |
| 2-Hydroxypyridine | Non-polar Solvents | Varies (often different from pyridone) | [3][4] |
| Protonated/Deprotonated | Aqueous Buffer | pH-dependent | [11][12] |
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance is within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Spectrum Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Scan: Scan a range from approximately 200 nm to 400 nm to capture the relevant π→π* transitions.
-
Repeat (Optional): Repeat the measurement in a solvent of different polarity to observe any solvatochromic shifts.
Mass Spectrometry (MS): Confirming Mass and Aiding Fragmentation Puzzles
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound, verifying that it is indeed an isomer of the target structure. While isomers inherently have the same molecular mass, high-resolution MS can confirm the elemental composition. Furthermore, fragmentation patterns can sometimes offer clues to the substituent's position.
Expertise & Experience: Stability and Fragmentation Pathways
Under electron ionization (EI) conditions, the initial molecular ion can undergo fragmentation. The stability of the resulting fragment ions dictates the observed mass spectrum. The position of a substituent relative to the ring nitrogen and the carbonyl/hydroxyl group influences which fragmentation pathways are favored. For instance, substituents ortho to the nitrogen may engage in unique cyclization or rearrangement reactions upon ionization that are not possible for meta or para isomers.[13]
Distinguishing Features
-
Molecular Ion (M⁺•): All isomers will show the same molecular ion peak, confirming their isomeric nature.
-
Fragmentation:
-
A common fragmentation for the 2-pyridone form is the loss of carbon monoxide (CO, 28 Da), which is a hallmark of the lactam structure.
-
The position of substituents can lead to unique fragment ions. For example, isomers of phenylazoxypyridine-N-oxides showed distinct fragmentation, with 4-N-oxide isomers showing a prominent [M - C₆H₅N]⁺ ion that was absent in the 3-N-oxide isomers.[14] Similar logic applies to simpler substituted pyridones.
-
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer via a direct insertion probe or GC/LC inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in EI mode.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, comparing the fragmentation patterns between the different synthesized isomers.
An Integrated Strategy for Unambiguous Identification
No single technique should be used in isolation. A robust and self-validating characterization relies on the logical integration of multiple spectroscopic methods.
Caption: Recommended integrated workflow for the complete characterization of 2-pyridone isomers.
-
Start with Mass Spectrometry: Confirm the molecular weight and elemental formula to ensure you have the correct set of isomers.
-
Proceed with IR Spectroscopy: Quickly determine the dominant tautomeric form (lactam vs. lactim) in the solid state. This provides crucial context for interpreting the NMR data.
-
Employ NMR Spectroscopy: Use ¹H and ¹³C NMR as the final arbiter to establish the precise substitution pattern and confirm the tautomeric state in solution.
-
Use UV-Vis Spectroscopy (Optional): If tautomerism is suspected to be highly solvent-dependent, UV-Vis can provide excellent supporting evidence by demonstrating solvatochromic effects.
By following this multi-faceted approach, researchers can move from an unknown sample to a fully validated structure with the highest degree of scientific confidence.
References
-
Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. [Link]
-
Beak, P., et al. (1976). Prototropic Tautomerism of 2-Hydroxypyridine/2-Pyridone. Journal of the American Chemical Society. [Link]
-
Keller, G. H., Bauer, L., & Bell, C. L. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. [Link]
-
Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
-
Smets, G., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. The Journal of Physical Chemistry A. [Link]
-
Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]
-
De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure. [Link]
-
Lawrence, R., & Waight, E. S. (1968). A mass spectral study of 2-pyrimidones and 2-pyrimidthiones. Organic Mass Spectrometry. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]
-
Castillo, J.-C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol. [Link]
-
Keum, S. R., et al. (1993). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
-
Al-dujaili, A. H. (2023). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Egyptian Journal of Chemistry. [Link]
-
NIST. (2021). 2(1H)-Pyridinone. NIST WebBook. [Link]
-
Glenn, D. F., & Edwards, W. B. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Castillo, J.-C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). UV-Vis spectra of pyridone 9 at different pH values. [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. (2023). ASEAN Journal on Science and Technology for Development. [Link]
-
ResearchGate. (2003). ¹H-NMR spectra of pyridones I. [Link]
-
ResearchGate. (2023). The UV-Vis absorption spectra of III in different solvents. [Link]
-
ResearchGate. (2023). UV/Vis absorption and fluorescence emission spectra of the fused π‐extended acridone derivatives. [Link]
-
Boisdon, M. T., et al. (1988). Vibrational study of 2(1H)-pyridinone (2-pyridone) in H2O and 1-d-2(1H)-pyridinone (2-pyridone ND) in D2O. Journal of Molecular Structure. [Link]
-
Stanković, D. M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Vibrational study of 2(1H)-pyridinone (2-pyridone) in H2O and 1-d-2(1H)-pyridinone (2-pyridone ND) in D2O / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1999 [sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
A Benchmark for a Novel Anti-Cancer Candidate: A Comparative Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one Against Sunitinib
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity is a paramount objective. The pyridinone scaffold has emerged as a promising framework for the development of targeted therapeutics.[1][2] This guide presents a comprehensive benchmarking analysis of a novel pyridinone derivative, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, hereafter referred to as Compound X, against the established multi-targeted tyrosine kinase inhibitor, Sunitinib.
Sunitinib serves as a robust benchmark due to its well-characterized anti-angiogenic and anti-proliferative effects, and its use as a standard-of-care in certain solid tumors.[3] This guide will provide a framework for evaluating Compound X's potential as a new anti-cancer agent by detailing essential in vitro and in vivo comparative assays. The experimental designs are structured to not only compare efficacy but also to elucidate the potential mechanism of action.
Comparative In Vitro Profiling: Efficacy and Cellular Mechanism
The initial assessment of a novel compound's anti-cancer potential lies in its in vitro activity against relevant cancer cell lines and its ability to modulate key cellular processes involved in tumor progression.
Anti-Proliferative Activity
A fundamental measure of an anti-cancer agent's efficacy is its ability to inhibit the growth of cancer cells. The MTT assay is a widely accepted colorimetric assay to assess cell viability.[4][5]
Table 1: Comparative Anti-Proliferative Activity (IC50, µM)
| Cell Line | Cancer Type | Compound X (Hypothetical IC50) | Sunitinib (Reference IC50) |
| HUVEC | Endothelial | 0.8 | 1.2[4] |
| A549 | Lung Carcinoma | 2.5 | 14.4[4] |
| MCF-7 | Breast Adenocarcinoma | 4.1 | 5.8[3] |
| HepG2 | Hepatocellular Carcinoma | 3.7 | 6.2[3] |
Note: IC50 values for Compound X are hypothetical and for illustrative purposes. Reference values for Sunitinib are sourced from published literature.
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2) and HUVEC cells
-
Complete growth medium (specific to each cell line)
-
Compound X and Sunitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Sunitinib in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Target Engagement and Mechanism of Action
To understand if a compound interacts with its intended molecular target within a cell, target engagement assays are crucial.[6][7][8] These assays provide evidence of the compound's mechanism of action and help validate its on-target activity.[7][9]
Diagram 1: Target Engagement Workflow
Caption: Workflow for determining target engagement in a cellular context.
In Vivo Efficacy Assessment: Translating In Vitro Potency to a Living System
Demonstrating anti-tumor activity in a living organism is a critical step in the preclinical evaluation of a novel drug candidate.[10][11][12] Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer compounds.[11][13]
Tumor Growth Inhibition in a Xenograft Model
This study aims to compare the ability of Compound X and Sunitinib to inhibit the growth of human tumors implanted in mice.
Table 2: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound X | 25 | (Hypothetical Data) |
| Compound X | 50 | (Hypothetical Data) |
| Sunitinib | 40 | (Reference Data) |
Note: Tumor growth inhibition percentages are hypothetical for Compound X and would be determined experimentally.
Experimental Protocol: Human Tumor Xenograft Study
Animal Model:
-
Athymic nude mice (6-8 weeks old)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject A549 human lung carcinoma cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Compound Administration: Administer Compound X, Sunitinib, or a vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Pharmacokinetic Profiling: Understanding Drug Disposition
A compound's pharmacokinetic (PK) profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential.[14][15] Early assessment of PK parameters can guide dose selection and predict potential liabilities.[16][17]
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Compound X (Hypothetical Data) | Sunitinib (Reference Data) |
| Cmax (ng/mL) | (Hypothetical) | (Literature Value) |
| Tmax (h) | (Hypothetical) | (Literature Value) |
| AUC (ng·h/mL) | (Hypothetical) | (Literature Value) |
| Half-life (t1/2, h) | (Hypothetical) | (Literature Value) |
| Bioavailability (%) | (Hypothetical) | (Literature Value) |
Note: Pharmacokinetic parameters for Compound X are hypothetical and would be determined experimentally.
Experimental Protocol: Pharmacokinetic Study in Mice
Procedure:
-
Compound Administration: Administer a single dose of Compound X and Sunitinib to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (Compound X) against the standard-of-care anti-cancer drug, Sunitinib. Through a combination of in vitro and in vivo assays, researchers can generate a comprehensive data package to assess the therapeutic potential of this novel pyridinone derivative. Positive outcomes from these studies, indicating superior potency, a distinct mechanism of action, or an improved safety profile compared to the benchmark, would warrant further preclinical development, including toxicology studies and investigation in orthotopic and patient-derived xenograft (PDX) models.[11][12] The ultimate goal is to translate promising preclinical findings into novel and effective therapies for cancer patients.
References
- DiscoverX. Target Engagement Assays.
- Concept Life Sciences. Target Engagement Assay Services.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- Selvita. A Practical Guide to Target Engagement Assays.
- WuXi Biologics. Efficacy Models | In Vivo Pharmacology Services.
- Pharmacology Discovery Services. In Vivo Oncology.
- Melior Discovery. Custom In Vivo Disease Models.
- Creative Biolabs. Cell based Binding Assay.
- ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- Communications Medicine. Novel in vivo models for better treatment development in cancer.
- ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
- ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- MDPI. IJMS | Special Issue : Innovative Strategies in Cancer Therapy.
- PubMed. Pharmacokinetics and its role in small molecule drug discovery research.
- Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
- Benchchem. Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology.
- Benchchem. Benchmarking Novel Anti-Tubercular Agents: A Comparative Analysis of an Imidazo[1,2-a]pyridine Derivative Against Standard Drugs.
- PMC - NIH. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
- PubMed. Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant.
- Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
- Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Target Engagement Assays [discoverx.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. Efficacy Models | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. probiocdmo.com [probiocdmo.com]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
A Researcher's Guide to Safely Handling 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
As a novel compound, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one presents unique opportunities in drug development and scientific research. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Precautionary Data
Due to the limited availability of specific safety data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a conservative approach based on the toxicological profiles of structurally similar compounds is essential. Key structural motifs include a halogenated pyridine ring and a cyclopropylmethyl group.
Potential Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds are known to cause skin and eye irritation.[1][2] Direct contact may lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed or Inhaled: Similar to other brominated organic molecules, ingestion or inhalation could be harmful.[4]
-
Flammability: While not definitively established, related compounds like 5-bromo-1-pentene are flammable, indicating a potential fire hazard under certain conditions.[3]
Table 1: Hazard Identification and Precautionary Statements based on Analogous Compounds
| Hazard Category | Potential Effects | Recommended Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on best practices for handling halogenated pyridinones and related chemical structures.[5][6]
Step-by-Step PPE Selection and Donning Procedure:
-
Hand Protection:
-
Selection: Wear nitrile gloves as a minimum standard. For prolonged handling or in case of a spill, consider double-gloving.[6]
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
-
Eye and Face Protection:
-
Protective Clothing:
-
Selection: A long-sleeved laboratory coat is required.[7] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Fit: Cuffs should be snug around the wrists.
-
-
Respiratory Protection:
-
When to Use: If the compound is a powder and there is a risk of aerosolization, or if handling outside of a certified chemical fume hood, a respirator may be necessary.[6]
-
Selection: The type of respirator should be determined by a formal risk assessment.
-
PPE Selection Logic Diagram
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
